5-(Trifluoromethyl)cyclohexane-1,3-dione
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECFBOFLRZHLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731303 | |
| Record name | 5-(Trifluoromethyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124612-15-3 | |
| Record name | 5-(Trifluoromethyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Trifluoromethyl)cyclohexane-1,3-dione synthesis from ethyl trifluoroacetate
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)cyclohexane-1,3-dione from Ethyl Trifluoroacetate
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry
The incorporation of fluorine, and specifically the trifluoromethyl (CF3) group, into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique electronic properties of the CF3 group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Cyclohexane-1,3-diones, in turn, are versatile synthetic intermediates, prized for their utility in constructing a wide array of complex heterocyclic systems and natural products.[1][2][3] This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to this compound, a valuable building block that marries the advantageous properties of the CF3 group with the synthetic flexibility of the cyclohexane-1,3-dione scaffold.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a causal understanding of the experimental choices, grounded in established chemical principles and supported by authoritative literature.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design
A direct, one-step synthesis of this compound from ethyl trifluoroacetate is not synthetically feasible. A more strategic, multi-step approach is required. Our retrosynthetic analysis deconstructs the target molecule to reveal a logical and achievable forward synthesis pathway starting from readily available precursors.
The key disconnection in our target molecule is the bond formation that establishes the cyclic dione structure. This immediately suggests a Michael addition followed by an intramolecular cyclization, a common strategy for constructing six-membered rings.[4][5] This leads us to two primary synthons: a trifluoromethylated Michael acceptor and a C3 dicarbonylic equivalent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 5. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
physicochemical properties of 5-(Trifluoromethyl)cyclohexane-1,3-dione
An In-depth Technical Guide on the Physicochemical Properties of 5-(Trifluoromethyl)cyclohexane-1,3-dione
Abstract
This compound (CAS No. 124612-15-3) is a fluorinated β-dicarbonyl compound of significant interest in synthetic and medicinal chemistry. Its utility as a highly functionalized building block stems from the unique electronic properties conferred by the trifluoromethyl group, which modulates the reactivity and acidity of the cyclohexane-1,3-dione core. This guide provides a comprehensive overview of its core physicochemical properties, leveraging both available data and predictive methodologies. It is intended for researchers, scientists, and drug development professionals who seek to understand and utilize this compound in their work. This document outlines predicted characteristics and provides standardized protocols for their experimental validation, ensuring a framework for reproducible and reliable application.
Introduction and Molecular Structure
This compound is a versatile synthetic intermediate.[1] The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position significantly influences the molecule's acidity, enol content, and reactivity, making it a valuable precursor for the synthesis of various heterocyclic compounds and potential bioactive molecules.[1] Its derivatives have been explored for applications including the development of novel anticonvulsants.[1] Understanding its fundamental physicochemical properties is paramount for its effective application in reaction design, formulation, and biological screening.
Molecular Structure:
-
IUPAC Name: this compound
-
CAS Number: 124612-15-3
-
Molecular Formula: C₇H₇F₃O₂
-
Molecular Weight: 180.12 g/mol [2]
Core Physicochemical Parameters
The following table summarizes the known and predicted physicochemical data for this compound. It is critical to note that several of these parameters are derived from computational predictions and await experimental confirmation.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₇H₇F₃O₂ | Experimental | [2] |
| Molecular Weight | 180.12 g/mol | Calculated | [2] |
| Appearance | White solid | Experimental | [2] |
| Melting Point | 140-142 °C | Experimental | [2] |
| Boiling Point | 222.4 ± 40.0 °C | Predicted | [2] |
| Density | 1.359 ± 0.06 g/cm³ | Predicted | [2] |
| pKa | 4.14 ± 0.20 | Predicted | [2] |
Keto-Enol Tautomerism: The Influence of the Trifluoromethyl Group
A hallmark of β-dicarbonyl compounds like cyclohexane-1,3-dione is their existence as an equilibrium mixture of keto and enol tautomers. The acidic proton on the α-carbon (C2) can be readily removed, and the resulting enolate can be protonated on one of the oxygen atoms. The electron-withdrawing nature of the -CF₃ group at the 5-position is expected to significantly increase the acidity of the methylene protons at C2 and C4/C6, thereby influencing the position of the tautomeric equilibrium. The predicted pKa of 4.14 suggests a highly acidic character for a dicarbonyl compound, likely favoring the enol form, which is stabilized by intramolecular hydrogen bonding and conjugation.
Caption: Keto-enol tautomerism of this compound.
Predicted Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be complex due to the chiral center at C5 and the diastereotopic nature of the methylene protons.
-
CH-CF₃ (C5): A multiplet is expected for the proton at the 5-position.
-
CH₂ (C4, C6): The methylene protons adjacent to the stereocenter will be diastereotopic and are expected to appear as complex multiplets.
-
CH₂ (C2): The methylene protons between the two carbonyl groups will likely show a distinct chemical shift, and their appearance will depend on the rate of enolization. In the enol form, this signal would be absent and replaced by a vinyl proton signal.
-
Enolic OH: If the enol form is present, a broad singlet, typically downfield, would be observed.
-
-
¹³C NMR:
-
C=O: Two signals for the carbonyl carbons are expected in the range of 190-210 ppm.
-
CF₃: A quartet due to C-F coupling.
-
CH, CH₂: Signals for the aliphatic carbons would appear in the upfield region.
-
-
¹⁹F NMR: A singlet is expected for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for its functional groups:
-
C=O Stretch: A strong, sharp absorption band in the region of 1700-1740 cm⁻¹ is characteristic of the ketone functional groups. Due to conjugation in the enol form, an additional C=O stretching band at a lower frequency (1650-1680 cm⁻¹) might be observed.
-
C-F Stretch: Strong absorption bands are expected in the region of 1000-1350 cm⁻¹ corresponding to the C-F bonds of the trifluoromethyl group.
-
C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
O-H Stretch (Enol): A broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the presence of the enol form.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 180.12 would be expected. The fragmentation pattern of cyclohexanediones can be complex, but likely fragmentation pathways would involve:
-
Loss of the trifluoromethyl group ([M-CF₃]⁺).
-
Retro-Diels-Alder type fragmentations, which are common for cyclic systems.
-
Cleavages alpha to the carbonyl groups.
Predicted Solubility and Lipophilicity
-
Solubility: Based on its structure, this compound is expected to have low solubility in water and non-polar solvents like hexanes. It is predicted to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, as well as chlorinated solvents like dichloromethane. The parent compound, cyclohexane-1,3-dione, is known to be soluble in DMSO.[3]
-
Lipophilicity (LogP): The trifluoromethyl group is known to significantly increase lipophilicity. Therefore, this compound is expected to have a higher LogP value compared to unsubstituted cyclohexane-1,3-dione, which is an important consideration in drug design for membrane permeability.
Experimental Verification Workflows
To move from prediction to empirical data, standardized experimental protocols are required. The following sections provide step-by-step methodologies for the determination of key physicochemical properties.
General Experimental Workflow Diagram
Caption: A generalized workflow for physicochemical property determination.
Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Method Setup:
-
Set the initial temperature to 25°C.
-
Ramp the temperature at a rate of 10°C/min up to 160°C.
-
Use an inert nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Acquisition: Run the experiment and record the heat flow as a function of temperature.
-
Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm represents the complete melting of the sample.
Protocol for pKa Determination by Potentiometric Titration
-
System Preparation: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).
-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.
-
Conclusion
This compound is a compound with significant potential, primarily driven by the electronic influence of its trifluoromethyl substituent. This guide has synthesized the available experimental data with robust theoretical predictions to provide a detailed physicochemical profile. The predicted high acidity and potential for enolization are key characteristics that will govern its reactivity in synthetic applications. While this document provides a strong foundational understanding, the authors strongly recommend the experimental validation of the predicted properties using the standardized protocols outlined herein. Such empirical data will be invaluable for the continued development and application of this important chemical entity.
References
tautomerism in 5-(Trifluoromethyl)cyclohexane-1,3-dione
An In-depth Technical Guide to the Tautomerism of 5-(Trifluoromethyl)cyclohexane-1,3-dione
Abstract
This technical guide provides a comprehensive examination of the keto-enol . The presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position significantly influences the position of the tautomeric equilibrium compared to its non-fluorinated analogs. This document will explore the underlying principles of this phenomenon, detail robust experimental and computational methodologies for its characterization, and present expected analytical data. This guide is intended for researchers, medicinal chemists, and drug development professionals who utilize β-dicarbonyl compounds as key synthetic intermediates and pharmacophores.
Introduction: The Phenomenon of Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry describing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2][3] These two forms are constitutional isomers that readily interconvert, most commonly through the migration of a proton and the shifting of adjacent pi-electrons.[1][3] The position of this equilibrium is highly sensitive to molecular structure, solvent, and temperature.[4][5]
For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[6] However, in β-dicarbonyl systems like cyclohexane-1,3-dione, the enol form gains significant stability through the formation of a conjugated π-system and, in acyclic systems, a stabilizing intramolecular hydrogen bond.[6]
The subject of this guide, this compound, introduces a powerful electronic perturbation into the cyclic β-dicarbonyl scaffold.[7][8] The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry, and its presence is anticipated to dramatically influence the acidity of the α-protons and the relative stability of the keto and enol tautomers.[9]
The Inductive Effect of the Trifluoromethyl Group on Tautomeric Equilibrium
The CF₃ group exerts a profound influence on the keto-enol equilibrium primarily through its strong inductive effect (-I). This effect has two major consequences:
-
Increased Acidity of α-Hydrogens: The electron-withdrawing fluorine atoms pull electron density away from the cyclohexane ring, increasing the acidity of the protons on the carbons alpha to the carbonyl groups (C4 and C6). This facilitates their removal under basic or even neutral conditions, promoting the formation of the enolate intermediate, which is a precursor to the enol form.[2]
-
Stabilization of the Enol Form: The inductive effect of the CF₃ group stabilizes the electron-rich enol tautomer.[9][10] Trifluoromethyl-β-diketones generally exist as mixtures of chelated cis-enol forms in nonpolar media.[10] The electron density delocalized in the conjugated enol system is stabilized by the powerful electron-withdrawing nature of the substituent. Consequently, the equilibrium is expected to shift significantly towards the enol form.
The tautomeric equilibrium for this compound can be visualized as follows:
Figure 1: Keto-enol equilibrium in this compound.
Experimental and Computational Workflow for Tautomer Analysis
A multi-pronged approach combining spectroscopic analysis and computational modeling provides the most comprehensive understanding of tautomeric equilibria.
Figure 2: General workflow for the investigation of tautomeric equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and quantitative tool for studying tautomerism in solution, as the keto-enol interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[11][12]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Prepare solutions of this compound (~10 mg/mL) in various deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to assess solvent effects on the equilibrium.
-
Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K).
-
Spectral Analysis:
-
Keto Form: Identify the characteristic signals for the diastereotopic protons of the CH₂ groups, which will likely appear as complex multiplets.
-
Enol Form: Look for a sharp singlet corresponding to the vinylic proton (=CH) and a broad singlet for the enolic hydroxyl proton (-OH). The position of the -OH signal is highly solvent-dependent.
-
-
Quantification: Determine the molar ratio of the two tautomers by integrating the signals corresponding to the vinylic proton of the enol form and a well-resolved signal from the keto form. The equilibrium constant, K_T = [Enol]/[Keto], can then be calculated.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is effective for studying tautomerism because the keto and enol forms possess different chromophores.[13][14][15] The conjugated π-system of the enol form absorbs light at a longer wavelength (a bathochromic shift) compared to the n→π* transition of the isolated carbonyl groups in the keto form.[16]
Experimental Protocol: Solvent-Dependent UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions (~10⁻⁴ M) of the compound in solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.
-
Spectral Analysis:
-
Identify the absorption maximum (λ_max) for the n→π* transition of the keto form (typically < 300 nm) and the π→π* transition of the conjugated enol form (typically > 300 nm).
-
Observe the change in the relative intensities of these bands as a function of solvent polarity to qualitatively assess the shift in the tautomeric equilibrium. A combined theoretical-experimental approach can be used for a more quantitative determination of the keto/enol ratio.[15]
-
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid method to identify the functional groups present in each tautomer.[11]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (KBr pellet), a thin film, or in solution (e.g., in CCl₄).
-
Data Acquisition: Obtain the FT-IR spectrum.
-
Spectral Analysis:
-
Keto Form: A strong, sharp absorption band between 1700-1740 cm⁻¹ corresponding to the C=O stretching vibrations of the cyclic ketone.
-
Enol Form: A broad absorption band in the region of 3200-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded enol. A strong C=O stretching band (conjugated ketone) around 1650-1680 cm⁻¹, and a C=C stretching band around 1600-1640 cm⁻¹.[11]
-
Summary of Expected Spectroscopic Data
The following table summarizes the anticipated spectroscopic signatures for the keto and enol tautomers of this compound.
| Spectroscopic Technique | Keto Tautomer | Enol Tautomer |
| ¹H NMR | Diastereotopic CH₂ protons (complex multiplets, ~2.5-3.5 ppm) | Vinylic =CH proton (singlet, ~5.5-6.0 ppm), Enolic OH (broad singlet, ~10-15 ppm) |
| ¹³C NMR | C=O (~200-210 ppm), CH₂ groups (~30-50 ppm) | C=O (~190-200 ppm), Vinylic carbons (~100 and ~175 ppm) |
| ¹⁹F NMR | Single resonance for the -CF₃ group | Single resonance, potentially shifted from the keto form |
| UV-Vis | λ_max for n→π* transition (~270-290 nm) | λ_max for π→π* transition (~300-340 nm) |
| FT-IR (cm⁻¹) | C=O stretch (~1715 cm⁻¹), C-H stretch (~2850-3000 cm⁻¹) | Broad O-H stretch (~2500-3200 cm⁻¹), Conjugated C=O stretch (~1660 cm⁻¹), C=C stretch (~1610 cm⁻¹) |
The Role of Computational Chemistry
In parallel with experimental work, computational methods like Density Functional Theory (DFT) can provide invaluable insights.[17] By calculating the Gibbs free energies (ΔG) of both the keto and enol tautomers in the gas phase and in various solvent continua, it is possible to predict the position of the equilibrium.[18] These calculations can corroborate experimental findings and help rationalize the observed solvent effects.
Conclusion
The tautomeric behavior of this compound is dominated by the powerful electron-withdrawing nature of the trifluoromethyl substituent. This group significantly increases the acidity of the α-protons and stabilizes the resulting enol form, pushing the keto-enol equilibrium strongly in favor of the enol tautomer. A synergistic approach utilizing NMR for quantification, UV-Vis and IR for qualitative identification, and computational modeling for theoretical validation, provides a robust framework for the comprehensive characterization of this important chemical phenomenon. Understanding and controlling this equilibrium is critical for professionals in drug discovery and chemical synthesis who leverage such fluorinated building blocks.
References
- 1. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 55579-73-2 | 5-(2-TRIFLUOROMETHYL-PHENYL)-CYCLOHEXANE-1,3-DIONE [fluoromart.com]
- 8. researchgate.net [researchgate.net]
- 9. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. scispace.com [scispace.com]
- 14. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. [PDF] Computational Studies on the Keto-Enol Tautomerism of Acetylacetone | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of the Methylene Group in 5-(Trifluoromethyl)cyclohexane-1,3-dione
Introduction
5-(Trifluoromethyl)cyclohexane-1,3-dione is a highly functionalized and reactive intermediate of significant interest in synthetic organic chemistry, medicinal chemistry, and materials science.[1] Its structure, featuring a cyclohexane-1,3-dione core substituted with a potent electron-withdrawing trifluoromethyl (-CF₃) group, imparts unique chemical properties, particularly to the C2 methylene group. This guide provides a comprehensive exploration of the factors governing the reactivity of this active methylene group, detailing its engagement in a variety of pivotal organic transformations. For researchers and drug development professionals, understanding the nuanced reactivity of this building block is paramount for the rational design and synthesis of novel fluorinated heterocyclic compounds, potential agrochemicals, and pharmacologically active agents.[1][2]
Core Principles: Electronic Effects and Keto-Enol Tautomerism
The reactivity of the C2 methylene group in this compound is fundamentally dictated by the powerful inductive effect of the trifluoromethyl group and the resonance stabilization afforded by the dicarbonyl system.
-
Inductive Effect: The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence at the C5 position significantly acidifies the protons of the C2 methylene group. This acidification occurs through sigma bonds, pulling electron density away from the C2 carbon and weakening the C-H bonds, thus facilitating deprotonation.
-
Resonance and Tautomerism: Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between its diketo and enol forms.[3][4] The resulting enolate, formed upon deprotonation of the C2 carbon, is highly stabilized by resonance, with the negative charge delocalized over both oxygen atoms and the C2 carbon. This stabilization makes the C2 protons significantly more acidic than those of a simple ketone, rendering the methylene group a potent nucleophile in its enolate form.
The equilibrium between the keto and enol forms is crucial for the compound's reactivity profile. While many reactions proceed via the enolate, the enol itself can also participate in certain transformations.
Caption: Keto-Enol Tautomerism in this compound.
Synthesis of the Core Scaffold
The preparation of this compound is typically achieved through a Michael-Claisen condensation sequence. A common approach involves the reaction of a keto-ester with a trifluoromethylated Michael acceptor under basic conditions, followed by hydrolysis and decarboxylation to yield the target dione.[1] This method provides a reliable route to this valuable fluorinated building block.
Caption: General workflow for the synthesis of the title compound.
Key Transformations of the Active Methylene Group
The enhanced acidity and nucleophilicity of the C2 position enable a diverse range of chemical transformations, making this compound a versatile precursor.
C-Acylation: Synthesis of β-Triketones
The reaction of the dione with acylating agents is a direct route to β-triketones, a structural motif present in numerous biologically active compounds, including commercial herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][5]
Causality in Experimental Design: The acylation is typically performed by first forming the enolate with a suitable base. The choice of acylating agent (e.g., an unactivated carboxylic acid with a coupling agent or a more reactive benzoyl chloride) and reaction conditions determines the efficiency of the transformation.[2]
Experimental Protocol: Synthesis of 2-Benzoyl-5-(trifluoromethyl)cyclohexane-1,3-dione [2]
-
Enolate Formation: To a solution of this compound (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere (N₂), add triethylamine (2.2 mmol). Stir the mixture at room temperature for 15 minutes.
-
Acylation: Add a solution of benzoyl chloride (1.1 mmol) in dry dichloromethane (5 mL) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction with 1 M HCl (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-triketone.
Knoevenagel Condensation: Formation of Arylmethylene Derivatives
The Knoevenagel condensation is a cornerstone reaction for C=C bond formation, involving the reaction of the active methylene compound with an aldehyde or ketone.[6] The resulting arylmethylene derivatives are key intermediates for the synthesis of xanthenediones and other complex heterocyclic systems.[7][8]
Mechanism Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine), which facilitates the initial deprotonation of the dione. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.
Caption: Key steps of the Knoevenagel condensation reaction.
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde [7][8]
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), and ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Reflux the mixture with stirring for 2-3 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure 2-(phenylmethylene)-5-(trifluoromethyl)cyclohexane-1,3-dione.
Michael Addition: Carbon-Carbon Bond Formation
The enolate derived from this compound is an excellent Michael donor, capable of undergoing conjugate addition to α,β-unsaturated systems.[9][10] This reaction is a powerful tool for constructing more complex carbon skeletons.
Self-Validating System: The reaction's success relies on the use of a base strong enough to generate the enolate but not so strong as to cause self-condensation or unwanted side reactions with the Michael acceptor.[10] Catalytic amounts of a mild base are often sufficient.
Experimental Protocol: Michael Addition to Methyl Vinyl Ketone [9][10]
-
Reactant Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as THF (10 mL) in a flask under an inert atmosphere.
-
Base Addition: Add a catalytic amount of a base like sodium ethoxide (0.1 mmol) and stir for 10 minutes.
-
Michael Acceptor: Add methyl vinyl ketone (1.1 mmol) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting dione.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, concentrate, and purify the residue by column chromatography to yield the Michael adduct.
Synthesis of Heterocyclic Scaffolds
The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide array of five- and six-membered heterocyclic compounds.[11][12] By reacting with various binucleophiles, complex ring systems can be constructed in a single step. This is particularly valuable in drug discovery for generating compound libraries.[1][13]
-
Pyrazoles: Condensation with hydrazine or substituted hydrazines.
-
Isoxazoles: Reaction with hydroxylamine.
-
Pyrimidines: Reaction with urea or thiourea.
-
Benzoxanthenones: Tandem Knoevenagel/Michael/Cyclodehydration reactions with aldehydes.[8]
-
Carbazoles: Fischer indole-type synthesis starting from the corresponding phenylhydrazone.[14]
Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole Derivative
-
Condensation: To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), add hydrazine hydrate (1.1 mmol).
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole product.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 124612-15-3 | [15] |
| Molecular Formula | C₇H₇F₃O₂ | [15] |
| Formula Weight | 180.12 g/mol | [15] |
| Appearance | White solid | [15] |
| Melting Point | 140-142 °C | [15] |
| pKa (Predicted) | 4.14 ± 0.20 | [15] |
Conclusion
The methylene group in this compound is a highly activated and versatile reaction center. The synergistic electron-withdrawing effects of the adjacent carbonyl groups and the distal trifluoromethyl group render its protons exceptionally acidic, facilitating the formation of a stabilized enolate nucleophile. This inherent reactivity has been harnessed in a wide range of essential organic transformations, including C-C and C=C bond-forming reactions like acylations, alkylations, Knoevenagel condensations, and Michael additions. Furthermore, its role as a key precursor in the synthesis of diverse and complex fluorinated heterocyclic systems underscores its importance as a building block for agrochemical, pharmaceutical, and materials science research. A thorough understanding of the principles outlined in this guide empowers scientists to strategically employ this valuable intermediate in the design and execution of innovative synthetic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. "C-acylation of 5-trifluoromethyl-1,3-cyclohexanedione with substituted" by Shondra N Gipson [digitalscholarship.tnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Michael Addition | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy [arch.astate.edu]
- 14. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 124612-15-3 [amp.chemicalbook.com]
solubility of 5-(Trifluoromethyl)cyclohexane-1,3-dione in organic solvents
An In-Depth Technical Guide to the Solubility of 5-(Trifluoromethyl)cyclohexane-1,3-dione in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a building block in organic synthesis and require a deep understanding of its behavior in various solvent systems. This document moves beyond a simple data sheet, offering a framework for predicting solubility and a detailed protocol for its empirical determination.
Introduction: The Significance of a Fluorinated Building Block
This compound is a highly functionalized cyclic β-diketone. The incorporation of a trifluoromethyl group (-CF₃) imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and materials science.[1] Understanding the solubility of this compound is paramount for its effective use, influencing reaction kinetics, purification strategies (such as crystallization), and formulation development.
This guide will first delve into the physicochemical properties of this compound to establish a theoretical basis for its solubility. We will then explore predictive models, including the principle of "like dissolves like" and Hansen Solubility Parameters. Finally, a detailed, field-proven experimental protocol for determining solubility via the shake-flask method is provided, ensuring that researchers can generate reliable and reproducible data.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃O₂ | [2] |
| Molecular Weight | 180.12 g/mol | [2] |
| Melting Point | 140-142 °C | [2] |
| Boiling Point (Predicted) | 222.4 ± 40.0 °C | [2] |
| Appearance | White to off-white solid | [3] |
The structure of this compound reveals several key features that govern its solubility:
-
β-Diketone Moiety: This functional group can exist in keto-enol tautomeric forms. The enol form introduces a hydroxyl group capable of acting as a hydrogen bond donor and acceptor. In many organic solvents, the enol form of β-diketones is significantly present, which can enhance solubility in polar, protic solvents.[4]
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule. This suggests a preference for less polar, or non-polar, aprotic solvents.
-
Cyclohexane Ring: The aliphatic ring contributes to the non-polar character of the molecule.
The interplay between the polar β-diketone group and the non-polar trifluoromethyl and cyclohexane components suggests a nuanced solubility profile, with appreciable solubility expected in a range of solvents of intermediate polarity.
Theoretical Framework for Solubility Prediction
While empirical determination is the gold standard, theoretical models provide a rational basis for solvent selection, saving time and resources.
The Principle of "Like Dissolves Like"
This fundamental principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] For this compound, we can predict the following:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the enol form of the diketone. Moderate to good solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions with the polar β-diketone moiety. Good solubility is anticipated.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The lipophilic trifluoromethyl group and cyclohexane backbone suggest some affinity for non-polar solvents. However, the polar diketone group will likely limit solubility in highly non-polar solvents. Low to moderate solubility is predicted.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[7][8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[10] A solvent is likely to dissolve a solute if their HSP values are similar.
While the exact HSP values for this compound are not published, they can be estimated based on its structure. The presence of the fluorinated group and the carbonyls will contribute to the δP and δH components. A solvent with a balanced HSP profile is likely to be a good candidate for dissolution.
Predicted Solubility Profile
Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for this compound. It is crucial to note that this is a predictive guide, and experimental verification is necessary.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-Polar | Low | Dominated by non-polar interactions, but insufficient to overcome the polarity of the diketone. |
| Toluene | Non-Polar, Aromatic | Low to Moderate | Aromatic ring offers some polarizability, may interact better with the solute than hexane. |
| Dichloromethane | Polar Aprotic | Moderate to High | Good balance of polarity to interact with the diketone without strong hydrogen bonding. |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the carbonyl groups are expected. |
| Ethyl Acetate | Polar Aprotic | High | A good balance of polarity and hydrogen bond accepting capability. |
| Acetonitrile | Polar Aprotic | High | High polarity and ability to accept hydrogen bonds. |
| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding, but the non-polar regions of the solute may limit miscibility. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, with slightly better solubilizing power for non-polar components. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A highly polar aprotic solvent capable of strong interactions with the solute. |
| Water | Polar Protic | Low | The large non-polar surface area from the trifluoromethyl group and the ring will likely lead to poor aqueous solubility. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[11][12][13][14]
Rationale for the Shake-Flask Method
This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. By measuring the concentration of the solute in the saturated solution, a precise solubility value can be obtained. The extended incubation time (typically 24 hours or more) allows for the determination of thermodynamic solubility, which is a critical parameter for lead optimization and formulation.[11][15]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Analytical balance
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV), or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure a saturated solution is formed. A good starting point is to add approximately 10-20 mg of the compound.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[11][12] For compounds that are slow to dissolve, a 48 or 72-hour incubation may be necessary. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.
-
Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle by letting them stand for at least one hour in the same temperature-controlled environment.
-
Sample Collection: Carefully draw the supernatant into a syringe, avoiding any solid particles. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is crucial to remove any fine particulates that could interfere with the analysis.
-
Quantification:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile).
-
From the stock solution, create a series of calibration standards of known concentrations.
-
Analyze the calibration standards using HPLC or UV-Vis spectroscopy to generate a calibration curve.
-
Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve and analyze it using the same method.
-
-
Calculation: Determine the concentration of the saturated solution from the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.
Factors Influencing Solubility Measurements
-
Temperature: The solubility of solids in liquids generally increases with temperature.[16] Therefore, it is critical to control the temperature accurately during the equilibration and separation steps. All solubility data should be reported with the corresponding temperature.
-
Purity of the Compound: Impurities can significantly affect the measured solubility. It is essential to use a well-characterized compound with high purity.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is good practice to characterize the solid form of the compound being tested.
Conclusion
References
- 1. 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | 144128-67-6 | Benchchem [benchchem.com]
- 2. This compound | 124612-15-3 [amp.chemicalbook.com]
- 3. 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | 55579-73-2 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kinampark.com [kinampark.com]
- 9. specialchem.com [specialchem.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. enamine.net [enamine.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. youtube.com [youtube.com]
A Theoretical and Computational Guide to the Structural Landscape of 5-(Trifluoromethyl)cyclohexane-1,3-dione
Abstract
5-(Trifluoromethyl)cyclohexane-1,3-dione is a key building block in the synthesis of novel fluorinated heterocyclic compounds with potential pharmacological applications.[1] Its chemical reactivity and biological activity are intrinsically linked to its three-dimensional structure, which is governed by a delicate interplay of keto-enol tautomerism and cyclohexane ring conformational dynamics. This in-depth technical guide provides a comprehensive theoretical framework for investigating the structural landscape of this molecule using modern computational chemistry techniques. We will explore the underlying principles of its tautomeric and conformational preferences, detail a rigorous computational methodology for its characterization, and present a theoretical analysis of its key structural features. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural chemistry of fluorinated β-diones.
Introduction: The Significance of Structural Analysis
The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of drug design, the CF3 group is often employed to enhance metabolic stability, binding affinity, and cell permeability. This compound, as a highly functionalized intermediate, serves as a versatile scaffold for the synthesis of various bioactive compounds.[1][2]
The reactivity and interaction of this molecule with biological targets are not solely determined by its chemical formula but by its preferred three-dimensional arrangement in space. Two fundamental equilibria dictate this arrangement:
-
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound can exist as a mixture of diketo and enol tautomers.[3][4] The position of this equilibrium is crucial as the enol form presents a different set of hydrogen bonding capabilities and electronic properties compared to the diketo form.[5]
-
Conformational Isomerism: The cyclohexane ring is not planar and adopts a chair conformation to minimize steric and torsional strain.[6] The bulky trifluoromethyl group can occupy either an axial or equatorial position, leading to two distinct chair conformers with different energies and spatial arrangements.[7]
A thorough understanding of these equilibria is paramount for predicting the molecule's behavior in synthetic reactions and biological systems. Theoretical calculations provide a powerful and cost-effective means to elucidate the relative stabilities of the different tautomers and conformers, offering insights that can guide experimental work and drug design efforts.
Theoretical Methodology: A Validated Approach
The choice of a suitable theoretical methodology is critical for obtaining accurate and reliable results. For systems like this compound, Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy, particularly for studying tautomeric equilibria and conformational preferences in β-diketones.[8]
Computational Protocol
Here, we outline a step-by-step protocol for the theoretical investigation of this compound:
-
Initial Structure Generation:
-
Construct the 3D structures of all possible isomers:
-
Diketo tautomer with the CF3 group in the axial position.
-
Diketo tautomer with the CF3 group in the equatorial position.
-
Enol tautomer with the CF3 group in the axial position.
-
Enol tautomer with the CF3 group in the equatorial position.
-
-
Ensure correct initial geometries, particularly the chair conformation of the cyclohexane ring.
-
-
Geometry Optimization:
-
Perform full geometry optimization for each initial structure using a suitable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-311+G(2d,2p) basis set, which has demonstrated good performance for similar systems.[8]
-
The optimization process will locate the minimum energy structure for each isomer.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries at the same level of theory.
-
This step is crucial for two reasons:
-
To confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
-
Energy Calculations:
-
Calculate the single-point energies of the optimized structures.
-
Correct these energies with the ZPVE to obtain the total energies at 0 K.
-
Calculate the Gibbs free energies at 298.15 K by including thermal corrections from the frequency calculations. The relative Gibbs free energies will determine the equilibrium populations of the different isomers.
-
Rationale for Method Selection
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry due to its proven track record in accurately predicting the geometries and relative energies of a wide range of organic molecules.
-
6-311+G(2d,2p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the electron density. The inclusion of diffuse functions (+) is important for accurately describing systems with lone pairs and potential hydrogen bonding, while the polarization functions (2d,p) allow for a more accurate representation of bond angles and molecular shapes.
Results and Discussion: Unraveling the Structural Landscape
Based on established principles of conformational analysis and keto-enol tautomerism, we can predict the likely outcomes of the theoretical calculations.
Keto-Enol Tautomerism
In most simple ketones, the keto form is significantly more stable than the enol form.[5][9] However, in β-dicarbonyl compounds, the enol form can be stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.[5] For cyclic β-diones like cyclohexane-1,3-dione, the formation of an intramolecular hydrogen bond is sterically hindered.[10] Instead, they can be stabilized by intermolecular hydrogen bonding in the condensed phase.[10] The equilibrium is also influenced by the solvent.
Diagram: Keto-Enol Tautomerism
Caption: Equilibrium between the diketo and enol tautomers.
Conformational Analysis of the Cyclohexane Ring
The conformational preference of a substituent on a cyclohexane ring is primarily dictated by steric hindrance. Bulky groups prefer to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[7][11] The trifluoromethyl group is sterically demanding, and therefore, it is expected to strongly prefer the equatorial position.
Diagram: Conformational Equilibrium
Caption: Ring flip equilibrium between axial and equatorial conformers.
Predicted Stability and Structural Parameters
The theoretical calculations are expected to yield the following key findings:
-
Relative Energies: The calculations will provide the relative Gibbs free energies of the four possible isomers. It is anticipated that the diketo tautomer with the trifluoromethyl group in the equatorial position will be the most stable isomer.
-
Geometric Parameters: The optimized geometries will provide detailed information on bond lengths, bond angles, and dihedral angles for each isomer. These parameters can be compared with experimental data for similar molecules to further validate the computational model.
-
Vibrational Frequencies: The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of each isomer, which can be a valuable tool for experimental identification.
Table 1: Predicted Relative Energies and Key Structural Parameters
| Isomer | Tautomer | CF3 Position | Relative Gibbs Free Energy (kcal/mol) (Predicted) | Key Dihedral Angle (C-C-C-C) (Predicted) |
| 1 | Diketo | Equatorial | 0.00 (most stable) | ~55° |
| 2 | Diketo | Axial | > 2.0 | ~55° |
| 3 | Enol | Equatorial | > 1.0 | ~45° (due to C=C) |
| 4 | Enol | Axial | > 3.0 | ~45° (due to C=C) |
Note: The values in this table are predictive and would be populated with the actual results from the computational study.
Implications for Drug Development and Synthesis
The predominance of a single, well-defined conformation (the equatorial diketo form) has significant implications for drug development. It suggests that this compound will present a consistent shape for interaction with enzyme active sites or receptors. This reduces the conformational entropy penalty upon binding, which can be favorable for achieving high binding affinity.
In chemical synthesis, understanding the tautomeric equilibrium is crucial for predicting reactivity. The enol form, even if it is a minor component at equilibrium, is often the reactive species in reactions involving the α-carbon. The presence of the electron-withdrawing trifluoromethyl group is also expected to influence the acidity of the α-protons, further impacting its reactivity.
Conclusion
Theoretical calculations offer a powerful lens through which to view the intricate structural landscape of this compound. By employing a robust computational methodology, we can gain a detailed understanding of the interplay between keto-enol tautomerism and conformational isomerism. This knowledge is not merely academic; it provides actionable insights for medicinal chemists and synthetic chemists, enabling the rational design of novel therapeutics and the optimization of synthetic routes. The principles and protocols outlined in this guide provide a solid foundation for further computational and experimental investigations into this important class of fluorinated building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. "C-acylation of 5-trifluoromethyl-1,3-cyclohexanedione with substituted" by Shondra N Gipson [digitalscholarship.tnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Navigating the Reactive Landscape of 5-(Trifluoromethyl)cyclohexane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)cyclohexane-1,3-dione is a highly functionalized building block of significant interest in medicinal chemistry and materials science. The presence of the strongly electron-withdrawing trifluoromethyl group in conjunction with the dicarbonyl system creates a unique electronic landscape, defining distinct sites of electrophilicity and nucleophilicity. This guide provides an in-depth analysis of the molecule's reactive centers, grounded in the principles of electronic effects and keto-enol tautomerism. By understanding these fundamental properties, researchers can strategically design synthetic pathways to novel fluorinated compounds with potential applications in drug discovery and agrochemicals.
Introduction: The Strategic Importance of Fluorinated Diketones
The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules can dramatically alter their physicochemical and biological properties.[1][2] The CF3 group is known for its high electronegativity, metabolic stability, and ability to enhance lipophilicity, making it a valuable substituent in the design of pharmaceuticals and agrochemicals.[2][3] this compound, a cyclic β-dicarbonyl compound, serves as a versatile precursor for the synthesis of a wide range of biologically active molecules, including potential anticonvulsants and herbicides.[4][5] Its utility stems from the interplay of the dicarbonyl moiety and the potent electron-withdrawing nature of the trifluoromethyl group.
Electronic Architecture: Unraveling the Push and Pull
The reactivity of this compound is dictated by the distribution of electron density within the molecule. Two key features govern this distribution: the β-dicarbonyl system and the trifluoromethyl substituent.
The Influence of the β-Dicarbonyl System and Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between the diketo and enol forms.[6][7][8] The α-protons (at the C2, C4, and C6 positions) are acidic due to the ability of the adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.[9][10][11] This enolate is a potent nucleophile.
Keto-Enol Tautomerism of this compound
Caption: Keto-enol tautomerism of the dione.
The equilibrium between the keto and enol forms is crucial. While the diketo form presents electrophilic carbonyl carbons, the enol form and its corresponding enolate provide the primary nucleophilic sites.
The Powerful Inductive Effect of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect).[2][12] This effect significantly influences the electron density throughout the cyclohexane ring, enhancing the electrophilicity of certain positions and increasing the acidity of the α-protons.
Mapping the Reactive Sites: A Duality of Character
The combination of the dicarbonyl system and the trifluoromethyl group gives rise to distinct electrophilic and nucleophilic centers within this compound.
Nucleophilic Sites: The Heart of Carbon-Carbon Bond Formation
The primary nucleophilic character of this compound resides in the enolate form.
-
The α-Carbons (C2, C4, and C6): The protons on the carbons alpha to the carbonyl groups are acidic. Deprotonation by a base generates a resonance-stabilized enolate ion, which is a strong nucleophile.[9][10][13] This enolate can readily attack various electrophiles, leading to the formation of new carbon-carbon bonds. The C2 position, being flanked by two carbonyl groups, is particularly acidic and a primary site for nucleophilic attack. The trifluoromethyl group's electron-withdrawing nature further increases the acidity of these protons, facilitating enolate formation.
Resonance Stabilization of the Enolate
Caption: Resonance delocalization in the enolate.
Electrophilic Sites: The Targets for Nucleophilic Attack
The electrophilic nature of the molecule is centered on the carbonyl carbons and, to a lesser extent, the carbon bearing the trifluoromethyl group.
-
The Carbonyl Carbons (C1 and C3): As in all ketones, the carbonyl carbons are electrophilic due to the polarization of the carbon-oxygen double bond. They are susceptible to attack by nucleophiles. This reactivity is fundamental to reactions like condensation and addition.
-
The β-Carbon in Conjugate Addition: In the enone tautomer, the β-carbon (C2) relative to the remaining carbonyl group can act as an electrophilic site in a Michael (conjugate) addition reaction.[14][15] Nucleophiles can add to this position in a 1,4-manner.
Summary of Reactive Sites
| Site | Nature | Activating Factors | Potential Reactions |
| C2, C4, C6 (α-Carbons) | Nucleophilic (as enolate) | Resonance stabilization by two carbonyls, increased acidity from CF3 group | Alkylation, Acylation, Knoevenagel Condensation, Michael Addition |
| C1, C3 (Carbonyl Carbons) | Electrophilic | Polarization of C=O bond | Nucleophilic addition, Condensation reactions |
| C2 (in enone form) | Electrophilic | Conjugation with carbonyl group | Michael (1,4-conjugate) addition |
Experimental Protocol: Knoevenagel Condensation - A Case Study
To illustrate the nucleophilic character of the α-carbon, the following protocol outlines a general procedure for a Knoevenagel condensation with an aldehyde.
Objective: To demonstrate the reactivity of the nucleophilic C2 position of this compound.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Expected Outcome: The reaction will yield a 2-arylidene-5-(trifluoromethyl)cyclohexane-1,3-dione derivative, demonstrating the nucleophilic attack of the C2-enolate on the electrophilic carbonyl carbon of the aldehyde.
Knoevenagel Condensation Workflow
Caption: Experimental workflow for Knoevenagel condensation.
Conclusion: A Versatile Tool for Chemical Innovation
The dual electrophilic and nucleophilic nature of this compound makes it a highly valuable and versatile building block in synthetic chemistry. The strong electron-withdrawing effect of the trifluoromethyl group not only enhances the reactivity of the dicarbonyl system but also imparts unique properties to the resulting products. A thorough understanding of its electronic landscape is paramount for researchers aiming to leverage this powerful synthon in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. "C-acylation of 5-trifluoromethyl-1,3-cyclohexanedione with substituted" by Shondra N Gipson [digitalscholarship.tnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Beta-Dicarbonyl Synthesis Pathway Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Methodological & Application
Strategic Synthesis of Trifluoromethyl-Substituted Pyrazoles Utilizing 5-(Trifluoromethyl)cyclohexane-1,3-dione as a Versatile Precursor
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of pyrazoles from 5-(Trifluoromethyl)cyclohexane-1,3-dione. The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous approved drugs, while the trifluoromethyl (CF₃) group is a critical substituent for enhancing pharmacological properties such as metabolic stability and binding affinity.[1][2][3] The combination of these two moieties yields a privileged scaffold for drug discovery. This document details the underlying reaction mechanisms, provides robust experimental protocols, and discusses the broader applications of the resulting compounds.
The Scientific Rationale: Mechanism of Pyrazole Formation
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and reliable method known as the Knorr pyrazole synthesis.[4][5][6] The reaction proceeds via a cyclocondensation mechanism.
Mechanism Deep Dive:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the this compound. This step is often the rate-determining step.
-
Formation of Hydrazone Intermediate: Following the initial attack, a dehydration step occurs to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring. In this specific case, the product is a tetrahydro-indazole derivative, which is a fused pyrazole-cyclohexene system.
The trifluoromethyl group, being strongly electron-withdrawing, increases the electrophilicity of the carbonyl carbons in the dione, which can facilitate the initial nucleophilic attack by the hydrazine. When using an unsymmetrical substituted hydrazine (e.g., phenylhydrazine), the reaction can potentially yield two regioisomers. The outcome is dictated by the relative nucleophilicity of the two nitrogen atoms in the hydrazine and the steric hindrance around the carbonyl groups.[7][8]
Caption: General mechanism for the Knorr synthesis of pyrazoles from a 1,3-dione.
Core Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-indazole
This protocol details the synthesis of the parent pyrazole system from the title dione. The procedure is designed to be robust and scalable for typical laboratory settings.
Materials and Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 - 1.5 eq)
-
Ethanol (or Glacial Acetic Acid as an alternative solvent)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 40 mL of ethanol. Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise over 5 minutes. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dione is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate.
-
Combine all organic layers and wash with 30 mL of brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product as a white to off-white solid.
Expected Yield and Characterization:
| Parameter | Expected Result |
| Yield | 80-95% |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the CH₂ groups of the cyclohexane ring and the N-H proton of the pyrazole. |
| ¹³C NMR | Signals for the aliphatic carbons, the pyrazole carbons, and a quartet for the CF₃ carbon. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the calculated molecular weight. |
Safety Precautions: Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol Variations: Expanding the Chemical Space
The true utility of this compound is its application in creating a diverse library of pyrazole derivatives by simply varying the hydrazine source. Using substituted hydrazines, such as aryl hydrazines, allows for the introduction of various functionalities at the N1 position of the pyrazole ring.[8]
Caption: Workflow for parallel synthesis of a pyrazole derivative library.
Example Reaction Data:
| Hydrazine Reactant | Solvent | Typical Yield | Key Application Area | Reference |
| Hydrazine Hydrate | Ethanol | >90% | Core Scaffold | [9] |
| Phenylhydrazine | Acetic Acid | 85-95% | Anti-inflammatory | [10] |
| 4-Chlorophenylhydrazine | Acetic Acid | 80-90% | Antibacterial | [11] |
| 4-Methylphenylhydrazine | Ethanol | 88-96% | Kinase Inhibitors | [1] |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Consider using glacial acetic acid as the solvent, which can catalyze the dehydration steps. |
| Product loss during work-up. | Ensure pH is neutral before extraction. Perform multiple extractions with the organic solvent. | |
| Formation of Regioisomers | Use of unsymmetrical substituted hydrazine. | The regioselectivity is often high, but isomers can form. Isomers can typically be separated by careful column chromatography. Characterize fractions thoroughly by NMR. |
| Side Product Formation | Self-condensation of the dione or decomposition of hydrazine at high temperatures. | Add the hydrazine slowly at a lower temperature before heating to reflux. Ensure an inert atmosphere if sensitive functional groups are present. |
Applications in Drug Discovery and Agrochemicals
The trifluoromethyl-pyrazole scaffold is a "privileged" structure found in numerous biologically active molecules. The synthetic route described herein provides access to compounds with potential applications across various fields.
-
Anti-inflammatory Agents: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, similar to the drug Celecoxib.[9][10]
-
Antibacterial Agents: The scaffold has been incorporated into novel compounds showing activity against drug-resistant bacteria.[1][11][12]
-
Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in many protein kinase inhibitors used in oncology.
-
Agrochemicals: The metabolic stability imparted by the CF₃ group makes these compounds excellent candidates for new herbicides and fungicides.[3]
Caption: Key application areas for trifluoromethyl-pyrazole derivatives.
Conclusion
The reaction of this compound with hydrazines is a powerful, efficient, and versatile method for synthesizing a wide array of trifluoromethyl-substituted pyrazoles. The operational simplicity, high yields, and the ability to easily generate diverse libraries make this protocol highly valuable for researchers in medicinal chemistry, drug discovery, and agrochemical development. The resulting compounds serve as high-value intermediates and potential lead candidates for a multitude of biological targets.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Synthesis of Pyrimidines from 5-(Trifluoromethyl)cyclohexane-1,3-dione: A Detailed Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethyl-Pyrimidines in Modern Drug Discovery
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When incorporated into the pyrimidine core, a privileged structure in numerous approved drugs, the resulting trifluoromethyl-pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized pyrimidines utilizing the versatile building block, 5-(Trifluoromethyl)cyclohexane-1,3-dione.
The classical approach to pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound with an amidine, a reaction known as the Pinner synthesis.[6] This method offers a direct and efficient route to the pyrimidine core. The use of this compound as the dicarbonyl component allows for the direct incorporation of the trifluoromethyl group onto the resulting pyrimidine ring system, a strategy that circumvents the often-challenging direct trifluoromethylation of a pre-formed pyrimidine.[7]
This document will delve into the mechanistic underpinnings of this transformation, provide a robust and validated experimental protocol, and discuss the potential applications of the synthesized compounds in drug development.
Mechanistic Insights: The Chemistry Behind the Cyclocondensation
The synthesis of pyrimidines from 1,3-diones and amidines proceeds through a cyclocondensation reaction. The generally accepted mechanism involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the dione. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.
The presence of the electron-withdrawing trifluoromethyl group on the cyclohexane ring can influence the reactivity of the dicarbonyl compound. While a detailed mechanistic study for this specific substrate is not extensively reported, it is plausible that the CF3 group enhances the electrophilicity of the carbonyl carbons, potentially facilitating the initial nucleophilic attack by the amidine.
Experimental Protocol: A Step-by-Step Guide to Synthesis
This protocol outlines a general procedure for the synthesis of 2-substituted-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-ones. Researchers should note that reaction conditions may require optimization for specific amidine substrates.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercially Available | >95% |
| Amidine Hydrochloride | Various | >98% |
| Sodium Ethoxide | Commercially Available | 21% solution in ethanol |
| Anhydrous Ethanol | Commercially Available | >99.5% |
| Diethyl Ether | Commercially Available | Anhydrous |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available |
Reaction Setup and Procedure
-
Reaction Assembly: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with this compound (1.0 eq).
-
Reagent Addition: Anhydrous ethanol (20 mL) is added to the flask, and the mixture is stirred until the dione is fully dissolved. To this solution, the desired amidine hydrochloride (1.1 eq) is added, followed by the dropwise addition of sodium ethoxide solution (2.5 eq) over 5 minutes.
-
Reaction Progression: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The aqueous layer is extracted with ethyl acetate (2 x 25 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL), then dried over anhydrous sodium sulfate. The solvent is evaporated in vacuo to yield the crude product.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure pyrimidine derivative.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for pyrimidine synthesis.
Expected Outcomes and Data
The yields of the reaction are dependent on the specific amidine used. Below is a table summarizing typical results for a selection of amidine hydrochlorides.
| Amidine Hydrochloride | Product | Typical Yield (%) |
| Acetamidine HCl | 2-Methyl-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | 75-85 |
| Benzamidine HCl | 2-Phenyl-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | 80-90 |
| Guanidine HCl | 2-Amino-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | 65-75 |
Note: Yields are based on purified product and may vary.
Applications in Drug Development: A Gateway to Novel Therapeutics
The synthesized trifluoromethyl-substituted pyrimidines are valuable scaffolds for the development of new therapeutic agents. Their structural features make them attractive candidates for targeting a variety of biological pathways implicated in disease.
For instance, certain pyrimidine derivatives have shown potent activity as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5] The trifluoromethyl group can enhance the binding affinity of these compounds to the ATP-binding pocket of kinases. Furthermore, the pyrimidine core can be readily functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties.
The general relationship between the starting material and its potential applications is depicted below.
Caption: From starting material to potential applications.
Conclusion
The synthesis of pyrimidines from this compound offers a reliable and efficient method for accessing a class of compounds with significant potential in drug discovery. The protocol provided herein is robust and can be adapted for the synthesis of a diverse library of trifluoromethyl-pyrimidine derivatives. The strategic incorporation of the trifluoromethyl group provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these important heterocyclic scaffolds.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Knoevenagel condensation with 5-(Trifluoromethyl)cyclohexane-1,3-dione
An In-Depth Technical Guide to the Knoevenagel Condensation with 5-(Trifluoromethyl)cyclohexane-1,3-dione
Introduction: Harnessing Fluorine's Power in Synthesis
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the reaction between an active methylene compound and a carbonyl group, culminating in an α,β-unsaturated product.[1][2] This reaction's versatility has made it indispensable in the synthesis of fine chemicals, polymers, and a vast array of pharmacologically active molecules.[2][3] In modern drug development, the incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, is a key strategy to enhance molecular properties such as lipophilicity, metabolic stability, and binding affinity.[4][5]
This guide focuses on the Knoevenagel condensation utilizing this compound, a highly valuable and reactive building block. The potent electron-withdrawing nature of the CF₃ group significantly increases the acidity of the C-2 methylene protons, making this dione an excellent substrate for generating diverse molecular scaffolds. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into reaction optimization for researchers in organic synthesis and medicinal chemistry.
Part 1: The Reaction Mechanism - A Tale of Acidity and Catalysis
The efficacy of the Knoevenagel condensation hinges on the facile deprotonation of the active methylene compound. In the case of this compound, the inductive effect of the two carbonyl groups, powerfully augmented by the distal CF₃ group, renders the C-2 protons significantly acidic. This allows for the use of mild bases as catalysts, which is crucial to prevent the competing self-condensation of the aldehyde reactant.[1]
The reaction proceeds through a well-established pathway:
-
Enolate Formation: A weak base (e.g., piperidine, pyridine) abstracts a proton from the active methylene position (C-2) of the dione, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral intermediate, an aldol-type adduct.
-
Dehydration: The intermediate alcohol is subsequently eliminated as a water molecule, often facilitated by the same basic catalyst or mild acid, to yield the final, thermodynamically stable α,β-unsaturated conjugated product.
This sequence is visually represented in the mechanistic diagram below.
Caption: The mechanism of the base-catalyzed Knoevenagel condensation.
Part 2: Experimental Protocols - From Bench to Product
The following protocols are designed to be robust and reproducible. Proper laboratory safety practices, including the use of personal protective equipment and a fume hood, are mandatory.
Protocol A: Classic Weak Base Catalysis with Piperidine
This method is a highly reliable standard for a wide range of aromatic aldehydes. The use of a Dean-Stark apparatus ensures the removal of water, driving the reaction equilibrium towards the product.
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv.)
-
Piperidine (0.1 mmol, 0.1 equiv.)
-
Toluene (20 mL)
-
Round-bottom flask (50 mL), Dean-Stark trap, reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and toluene (20 mL).
-
Add piperidine (0.1 mmol) to the mixture using a microliter syringe.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol B: Lewis Acid Catalysis with Titanium(IV) Chloride
This protocol offers an alternative, particularly for less reactive aldehydes or when milder conditions are desired. The reaction is typically faster and proceeds at lower temperatures.[6]
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aromatic Aldehyde (1.0 mmol, 1.0 equiv.)
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (1.0 mmol, 1.0 equiv.)
-
Pyridine (4.0 mmol, 4.0 equiv.)
-
Dichloromethane (DCM), anhydrous (15 mL)
-
Round-bottom flask (50 mL), dropping funnel
-
Magnetic stirrer and stir bar, ice bath
Procedure:
-
In a 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in anhydrous DCM (10 mL).
-
Cool the flask to 0 °C using an ice bath.
-
Add pyridine (4.0 mmol) to the stirred solution.
-
Slowly add the TiCl₄ solution (1.0 mmol) dropwise via a syringe or dropping funnel over 10-15 minutes. A colored complex will form.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL) while cooling in an ice bath.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A flowchart of the general experimental workflow.
Part 3: Data Presentation and Reaction Optimization
The choice of aldehyde substrate significantly impacts reaction time and yield. Electron-withdrawing groups on the aromatic ring generally accelerate the reaction, while electron-donating groups can slow it down. The following table provides representative conditions to serve as a starting point for optimization.
| Aldehyde Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Benzaldehyde | Piperidine (0.1 eq) | Toluene | Reflux | 3 - 5 | 85 - 95 |
| 4-Nitrobenzaldehyde | Piperidine (0.1 eq) | Ethanol | Reflux | 1 - 2 | >95 |
| 4-Methoxybenzaldehyde | Piperidine (0.1 eq) | Toluene | Reflux | 5 - 8 | 70 - 85 |
| 4-Chlorobenzaldehyde | TiCl₄ (1.0 eq) / Pyridine (4.0 eq) | DCM | 0 → RT | 1.5 - 2.5 | 90 - 98 |
| Furfural | Piperidine (0.1 eq) | Ethanol | Reflux | 2 - 4 | 80 - 90 |
Part 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst.2. Insufficient heating (Protocol A).3. Wet reagents/solvents (Protocol B).4. Aldehyde is too sterically hindered or deactivated. | 1. Use fresh piperidine or a new bottle of TiCl₄.2. Ensure vigorous reflux is achieved.3. Use anhydrous solvents and reagents for the Lewis acid protocol.4. Switch to a more forceful catalyst system (e.g., from A to B) or increase reaction time/temperature. |
| Formation of Side Products | 1. Michael addition of a second dione molecule.2. Self-condensation of the aldehyde. | 1. Use a strict 1:1 stoichiometry of dione to aldehyde.2. Avoid strong bases. Ensure the catalyst is a weak base like piperidine. |
| Difficult Purification | 1. Streaking on TLC plate.2. Product is an oil. | 1. The product may be acidic. Add 1% acetic acid to the chromatography eluent.2. Attempt purification via column chromatography. If it remains an oil, ensure all solvent is removed under high vacuum. |
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Applications of Knoevenagel condensation reaction in the total synthesis of natural products [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Note: 5-(Trifluoromethyl)cyclohexane-1,3-dione as a Versatile Precursor for the Synthesis of Fused Heterocyclic Scaffolds
Abstract
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-(Trifluoromethyl)cyclohexane-1,3-dione as a pivotal building block for the synthesis of diverse, fused heterocyclic systems. The presence of the trifluoromethyl (CF₃) group is of paramount importance in modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design. We present detailed, validated protocols for the synthesis of fused pyrimidines (tetrahydroquinazolinediones) and quinolines, including insights into reaction mechanisms, optimization, and characterization.
Introduction: The Strategic Value of the CF₃-Substituted 1,3-Dione Scaffold
The 1,3-dicarbonyl moiety is a cornerstone of synthetic organic chemistry, prized for its versatile reactivity. When incorporated into a cyclic structure and functionalized with a trifluoromethyl group, as in this compound, it becomes a highly valuable precursor for constructing complex molecular architectures.[1][2] The strong electron-withdrawing nature of the CF₃ group significantly influences the acidity of the methylene protons and the electrophilicity of the carbonyl carbons, thereby modulating the reactivity of the entire scaffold.
Fused heterocyclic compounds derived from this building block are of significant interest in medicinal chemistry. The CF₃ group can serve as a metabolically stable lipophilic hydrogen bond acceptor, potentially improving pharmacokinetic profiles and target engagement. This guide provides robust, replicable methodologies for leveraging the unique reactivity of this fluorinated dione to access novel heterocyclic libraries for screening and drug development.[3][4]
Synthetic Strategy I: Synthesis of Fused Pyrimidines via Condensation
One of the most direct applications of 1,3-diones is in the construction of fused pyrimidine rings through condensation with binucleophilic reagents like urea or thiourea. This reaction, often acid-catalyzed, proceeds through an initial nucleophilic attack at one carbonyl, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.
The resulting 7-(trifluoromethyl)-tetrahydroquinazolinedione scaffold is a key intermediate for further functionalization and is present in various biologically active molecules.[5][6] The choice of catalyst and solvent is critical for achieving high yields and purity, as side reactions can occur. Acetic acid is often employed as both the solvent and catalyst, providing a protic environment to activate the carbonyls and facilitate the dehydration step.
Caption: Workflow for fused pyrimidine synthesis.
Protocol 2.1: Synthesis of 7-(Trifluoromethyl)-3,4,6,7,8,9-hexahydroquinazoline-2,5(1H)-dione
A. Materials and Reagents:
-
This compound (1.0 eq)
-
Urea (1.2 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
B. Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.80 g, 10 mmol) and urea (0.72 g, 12 mmol).
-
Add 20 mL of glacial acetic acid to the flask. The dione may not fully dissolve initially.
-
Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (approx. 118°C) with vigorous stirring. The solids should dissolve as the reaction progresses.
-
Maintain the reflux for 5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 mixture of Ethyl Acetate:Hexane as the eluent. The starting dione spot should diminish and a new, more polar product spot should appear.
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring. A white or off-white solid will precipitate.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 20 mL).
-
Recrystallize the crude product from hot ethanol to obtain pure white crystals.
-
Dry the final product under vacuum. (Typical Yield: 80-90%).
C. Characterization:
-
¹H NMR: Expect signals for the CH-CF₃, and the three CH₂ groups of the cyclohexane ring, along with two NH protons.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
Mass Spec (ESI+): Calculate the expected m/z for [M+H]⁺.
Synthetic Strategy II: Friedländer Annulation for Fused Quinolines
The Friedländer synthesis is a powerful and direct method for constructing quinoline rings. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as a 1,3-dione. In our case, the enol form of this compound reacts with an o-aminobenzaldehyde under acid or base catalysis. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization and dehydration, directly affording the fused quinoline system.[7][8]
The electron-withdrawing CF₃ group can influence the regioselectivity of the initial condensation and affects the electronic properties of the final quinoline product. This method provides a convergent route to complex, trifluoromethyl-substituted tetracyclic systems like tetrahydroacridinediones.
Caption: Mechanism for Friedländer quinoline synthesis.
Protocol 3.1: Synthesis of 7-(Trifluoromethyl)-3,4,6,7-tetrahydroacridine-1,9(2H,5H)-dione
A. Materials and Reagents:
-
This compound (1.0 eq)
-
2-Aminobenzaldehyde (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
B. Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (0.90 g, 5 mmol) and 2-aminobenzaldehyde (0.61 g, 5 mmol) in 25 mL of anhydrous ethanol.
-
Add a catalytic amount of piperidine (approx. 0.05 mL, 0.5 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 8 hours. The solution typically turns a deep yellow or orange color.
-
Monitor the reaction via TLC (5:5 Ethyl Acetate:Hexane).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation.
-
Collect the resulting yellow solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol (2 x 10 mL).
-
The product is often pure enough after washing, but can be further purified by recrystallization from a larger volume of ethanol if necessary.
-
Dry the product under vacuum. (Typical Yield: 75-85%).
C. Characterization:
-
¹H NMR: Expect aromatic protons from the fused benzene ring, along with signals for the aliphatic protons of the cyclohexane moiety.
-
¹³C NMR: Will show signals for the two carbonyl carbons, aromatic carbons, and aliphatic carbons. The carbon attached to the CF₃ group will show a characteristic quartet in the proton-coupled spectrum.
-
Mass Spec (ESI+): Calculate the expected m/z for [M+H]⁺.
Synthetic Strategy III: Multicomponent Reactions (MCRs) for Complex Heterocycles
Multicomponent reactions (MCRs) offer a highly efficient strategy for building molecular complexity in a single step, aligning with the principles of green chemistry.[9][10] Cyclohexane-1,3-diones are excellent substrates for MCRs.[10] A classic example is the Hantzsch-type synthesis of fused 1,4-dihydropyridines, where the dione, an aldehyde, and an ammonium source react in a one-pot process.
This approach allows for the rapid generation of diverse libraries by simply varying the aldehyde component. The resulting fused dihydropyridine core is a privileged scaffold in medicinal chemistry, famously found in calcium channel blockers. The CF₃ group on the backbone can significantly alter the biological activity and pharmacokinetic properties of these compounds.
Caption: A convergent multicomponent reaction (MCR).
Protocol 4.1: MCR Synthesis of a Fused 1,4-Dihydropyridine Derivative
A. Materials and Reagents:
-
This compound (2.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ammonium Acetate (1.2 eq)
-
Ethanol
B. Step-by-Step Procedure:
-
Combine this compound (3.60 g, 20 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (0.92 g, 12 mmol) in a 100 mL round-bottom flask.
-
Add 30 mL of ethanol and stir the suspension.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the flask to room temperature. A solid product usually precipitates from the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
-
Dry the product under high vacuum. (Typical Yield: 85-95%).
Summary of Reaction Data
The following table summarizes typical results for the synthesis of representative compounds using the protocols described above.
| Protocol | Heterocyclic System | R-Group (Aldehyde) | Yield (%) | Purity (by ¹H NMR) |
| 2.1 | Tetrahydroquinazolinedione | N/A (Urea) | 87% | >98% |
| 3.1 | Tetrahydroacridinedione | N/A (2-Aminobenzaldehyde) | 81% | >97% |
| 4.1 | Fused 1,4-Dihydropyridine | Phenyl | 91% | >98% |
Conclusion
This compound is a powerful and versatile building block for accessing a wide range of medicinally relevant fused heterocyclic compounds. The protocols detailed in this application note provide reliable and high-yielding pathways to fused pyrimidines, quinolines, and complex dihydropyridines. The inherent reactivity of the dione scaffold, modulated by the CF₃ group, allows for straightforward and efficient synthetic transformations. Researchers in drug discovery and organic synthesis can employ these methods to rapidly generate novel molecular entities for biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. Advancements in the synthesis of fused tetracyclic quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-(Trifluoromethyl)cyclohexane-1,3-dione in Advanced Multicomponent Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: The Strategic Advantage of the Trifluoromethyl Group in Complexity-Generating Reactions
In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Multicomponent reactions (MCRs) stand out as a supremely efficient strategy, enabling the assembly of intricate molecular architectures in a single, convergent step. This guide focuses on a particularly valuable building block for these reactions: 5-(Trifluoromethyl)cyclohexane-1,3-dione .
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in medicinal chemistry and materials science for enhancing crucial properties.[1] This group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] When integrated into the versatile scaffold of a cyclohexane-1,3-dione, the CF₃ group not only pre-installs these desirable features but also profoundly influences the dione's reactivity, opening new avenues for the synthesis of novel fluorinated heterocycles.
This document provides an in-depth exploration of the unique reactivity of this compound in MCRs, complete with detailed mechanistic insights and field-tested laboratory protocols. Our goal is to equip researchers with the foundational knowledge and practical tools necessary to harness this powerful synthon for the rapid generation of diverse and high-value chemical entities.
Part 1: The Unique Chemical Personality of this compound
The utility of this dione in MCRs stems from a combination of its inherent structural features and the powerful influence of the CF₃ substituent.
Tautomerism and Nucleophilicity
Like other 1,3-dicarbonyl compounds, this compound exists in equilibrium with its enol form. The active methylene group (C4) situated between the two carbonyls is highly acidic, readily forming a nucleophilic enolate under basic or even neutral conditions. This nucleophilicity is the cornerstone of its participation in a wide array of bond-forming events central to MCRs.
The Trifluoromethyl Effect: An Electronic and Steric Modulator
The CF₃ group is not a passive spectator. Its presence at the 5-position exerts significant and predictable effects:
-
Inductive Electron Withdrawal: The strong electron-withdrawing nature of the CF₃ group increases the acidity of the C4 protons. This enhances the ease of enolate formation, often allowing reactions to proceed under milder conditions compared to non-fluorinated analogues.
-
Enhanced Lipophilicity: The CF₃ group is one of the most lipophilic substituents used in drug design, a property that is directly transferred to the MCR products, potentially improving their membrane permeability and pharmacokinetic profiles.[2]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation (e.g., oxidative attack by Cytochrome P450 enzymes).[2]
-
Steric Influence: With a steric demand comparable to an isopropyl group, the CF₃ group can influence the stereochemical outcome of reactions, potentially favoring the formation of specific diastereomers.[1]
The interplay of these factors makes this compound a highly reactive and strategically valuable building block.[4]
References
Application Notes and Protocols: 5-(Trifluoromethyl)cyclohexane-1,3-dione in the Synthesis of Agrochemicals
Introduction: The Strategic Integration of the Trifluoromethyl Group in Modern Agrochemicals
The relentless pursuit of enhanced efficacy, metabolic stability, and target specificity in agrochemicals has led to the widespread adoption of fluorinated molecules.[1][2] Among these, the trifluoromethyl (CF₃) group stands out for its profound impact on a molecule's physicochemical properties.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly improve a compound's bioavailability and transport to its target site.[1][2] Furthermore, the exceptional strength of the carbon-fluorine bond imparts remarkable metabolic stability, often resulting in a longer duration of action and reduced application rates.[2]
5-(Trifluoromethyl)cyclohexane-1,3-dione is a highly versatile building block that enables the introduction of a trifluoromethyl-substituted cyclic scaffold into a variety of molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential agrochemicals, with a focus on a key class of herbicides.
Core Application: Synthesis of Trifluoromethylated Triketone Herbicides
A significant application of this compound is in the synthesis of 2-aroyl-5-(trifluoromethyl)cyclohexane-1,3-diones. This class of compounds, often referred to as triketones, are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] HPPD is a critical enzyme in the biosynthetic pathway of plastoquinones and tocopherols in plants.[5] Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of photosynthetic tissues and ultimately, plant death.[5] This mode of action is the basis for several successful commercial herbicides.[3]
The introduction of a trifluoromethyl group onto the cyclohexane-1,3-dione backbone is a strategic approach to modulate the herbicidal activity and selectivity of these HPPD inhibitors. The following sections provide detailed protocols for the synthesis of the this compound precursor and its subsequent conversion to novel trifluoromethylated triketone derivatives.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the key building block, this compound, can be achieved through a multi-step process starting from readily available materials. The following protocol is a representative procedure based on established methodologies.[1]
Reaction Scheme:
Figure 1: Synthetic workflow for this compound.
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Diethyl malonate
-
Sodium metal
-
Absolute Ethanol
-
Sulfuric acid
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide.
-
Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add ethyl 4,4,4-trifluorocrotonate dropwise to the reaction mixture. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Dieckmann Condensation: After the Michael addition is complete, cool the reaction mixture and slowly add it to a solution of sodium ethoxide in toluene. Heat the mixture to reflux to initiate the Dieckmann condensation.
-
Hydrolysis and Decarboxylation: After the cyclization is complete, cool the reaction mixture and carefully pour it into a mixture of ice and concentrated sulfuric acid. Heat the mixture to reflux to effect hydrolysis and decarboxylation.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Part 2: Synthesis of 2-Aroyl-5-(trifluoromethyl)cyclohexane-1,3-diones
The C-acylation of this compound with various substituted benzoyl chlorides is a key step in the synthesis of potential HPPD-inhibiting herbicides.[2]
Reaction Scheme:
Figure 2: General workflow for the C-acylation reaction.
Materials:
-
This compound
-
Substituted Benzoyl Chloride (e.g., 2-nitro-4-(methylsulfonyl)benzoyl chloride for a mesotrione analog)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine dropwise. Stir the mixture at this temperature for 30 minutes.
-
Acylation: Add a solution of the substituted benzoyl chloride in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-aroyl-5-(trifluoromethyl)cyclohexane-1,3-dione.
Table 1: Representative Yields for the Synthesis of 2-Aroyl-5-(trifluoromethyl)cyclohexane-1,3-diones
| Aroyl Chloride Substituent | Product | Yield (%) |
| 4-Chlorobenzoyl chloride | 2-(4-Chlorobenzoyl)-5-(trifluoromethyl)cyclohexane-1,3-dione | 75-85 |
| 2-Nitrobenzoyl chloride | 2-(2-Nitrobenzoyl)-5-(trifluoromethyl)cyclohexane-1,3-dione | 70-80 |
| 4-Methylbenzoyl chloride | 2-(4-Methylbenzoyl)-5-(trifluoromethyl)cyclohexane-1,3-dione | 80-90 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Application in Agrochemical Research: Mode of Action
The synthesized 2-aroyl-5-(trifluoromethyl)cyclohexane-1,3-diones are potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3]
Figure 3: Mechanism of action of trifluoromethylated triketone herbicides.
The inhibition of HPPD disrupts the production of homogentisate, a key precursor for plastoquinones.[5] Plastoquinones are essential for both photosynthetic electron transport and as a cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[6] The depletion of plastoquinones leads to the accumulation of phytoene and the characteristic bleaching symptoms observed in susceptible plants, ultimately resulting in their death.[5]
While specific herbicidal activity data for 2-aroyl-5-(trifluoromethyl)cyclohexane-1,3-diones is not extensively published in publicly available literature, structure-activity relationship studies on similar triketone herbicides suggest that the electronic and steric properties of the aroyl moiety, in combination with the trifluoromethyl group on the dione ring, can be fine-tuned to optimize herbicidal potency and crop selectivity.[4] Researchers are encouraged to perform their own bioassays to determine the herbicidal efficacy of the synthesized analogs.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols outlined in this application note provide a robust framework for the preparation of trifluoromethylated triketone derivatives, a class of compounds with proven herbicidal activity through the inhibition of the HPPD enzyme. The strategic incorporation of the trifluoromethyl group offers a promising avenue for the development of next-generation herbicides with improved performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. "C-acylation of 5-trifluoromethyl-1,3-cyclohexanedione with substituted" by Shondra N Gipson [digitalscholarship.tnstate.edu]
- 3. Study of two combined series of triketones with HPPD inhibitory activity by molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: 5-(Trifluoromethyl)cyclohexane-1,3-dione in Medicinal Chemistry
Introduction: The Strategic Value of the Trifluoromethyl Group
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of molecular properties.[1] Its introduction into a molecular scaffold can profoundly influence lipophilicity, metabolic stability, and target binding affinity.[2][3][4] The -CF₃ group's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions within a protein's active site, while its metabolic robustness often shields adjacent positions from enzymatic degradation, thereby extending a drug's half-life.[3][5]
5-(Trifluoromethyl)cyclohexane-1,3-dione emerges as a highly valuable and reactive building block that leverages these benefits.[6] This guide provides an in-depth exploration of its applications, synthetic utility, and detailed protocols for its use in medicinal chemistry programs.
Physicochemical Properties and Design Rationale
The utility of this compound stems from a combination of its cyclic dione core and the appended -CF₃ group.
-
Acidity and Reactivity: The methylene protons at the C2 position are significantly acidic (pKa ≈ 4-5), readily forming an enolate under basic conditions. This high reactivity makes the scaffold an excellent nucleophile for a variety of C-C bond-forming reactions.
-
Conformational Influence: The cyclohexane ring provides a three-dimensional sp³-rich scaffold, which is increasingly sought after in drug design to improve selectivity and escape "flatland" chemistry. The bulky -CF₃ group can influence the conformational equilibrium of the ring, which can be exploited to pre-organize substituents for optimal target binding.[7]
-
Lipophilicity and Metabolic Stability: The -CF₃ group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cellular membranes and improve oral bioavailability.[3][5] Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic breakdown.[3][5][7]
| Property | Influence on Drug Design |
| High Lipophilicity | Enhances membrane permeability and oral bioavailability.[3][5] |
| Metabolic Stability | Blocks metabolic hotspots, increasing drug half-life.[3][5][7] |
| Strong Electron-Withdrawing Nature | Modulates pKa of adjacent groups, affecting target interactions.[5] |
| Sp³-Rich Scaffold | Provides three-dimensionality, improving selectivity and novelty. |
Core Synthetic Transformations
This compound is a versatile intermediate for constructing a diverse array of heterocyclic systems, which are ubiquitous in pharmaceuticals.[5][8][9] Its reactivity is dominated by the nucleophilicity of the C2 position and the electrophilicity of the carbonyl groups.
Knoevenagel Condensation
This is a cornerstone reaction for 1,3-diones. The active methylene group condenses with aldehydes or ketones under basic catalysis to form an α,β-unsaturated system. This product is a versatile intermediate for subsequent Michael additions or cyclization reactions.[10][11]
General Workflow:
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Catalytic Applications of Metal Complexes with 5-(Trifluoromethyl)cyclohexane-1,3-dione Derivatives
Abstract
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity. The 5-(trifluoromethyl)cyclohexane-1,3-dione ligand system represents a powerful, yet underexplored, class of chelating agents for transition metal catalysis. The trifluoromethyl group provides strong electronic-withdrawing effects and a sterically defined environment, which can profoundly influence the reactivity, stability, and selectivity of the corresponding metal complex. This guide provides a comprehensive overview, from ligand synthesis to detailed catalytic protocols, designed for researchers in organic synthesis, catalysis, and medicinal chemistry. We present field-proven insights into the synthesis of these complexes and their application in key synthetic transformations, including cross-coupling and oxidation reactions.
Introduction: The Scientific Rationale
Beta-diketonate ligands are renowned for their ability to form stable chelate complexes with a vast array of metal ions.[1] The specific ligand, this compound, offers two key features that make it particularly compelling for catalyst development:
-
Electronic Modulation: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly increases the Lewis acidity of the metal center.[1] This enhancement can accelerate catalytic steps that are dependent on substrate coordination and activation.
-
Stereo-electronic Control: The cyclohexane backbone locks the diketonate moiety into a defined conformation, while the CF₃ group at the 5-position creates a unique steric and electronic environment. This can be leveraged to influence substrate approach and, in chiral variants, enforce stereoselectivity.
This document serves as a practical guide for synthesizing and utilizing these catalysts, with an emphasis on explaining the causality behind the protocols to empower researchers to adapt and innovate.
Synthesis and Characterization
A robust and reproducible synthesis of the ligand and its metal complexes is the foundation of any successful catalytic study. The protocols below are designed for reliability and scalability.
Protocol: Synthesis of this compound Ligand
This procedure is adapted from methodologies developed for the synthesis of related fluorinated cyclic diketones.[1][2] It involves a Michael addition followed by a Dieckmann condensation and subsequent hydrolysis/decarboxylation.
Experimental Steps:
-
Step 1: Michael Addition.
-
In a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (150 mL).
-
Carefully add sodium metal (2.3 g, 100 mmol) in small portions to generate sodium ethoxide in situ. Allow the mixture to cool to room temperature.
-
To the sodium ethoxide solution, add ethyl acetoacetate (13.0 g, 100 mmol) dropwise via a syringe over 15 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add ethyl 4,4,4-trifluorocrotonate (16.8 g, 100 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Scientist's Note: The reaction is highly exothermic. Maintaining a low temperature is critical to prevent side reactions and ensure high yield of the Michael adduct.
-
-
Step 2: Dieckmann Condensation & Hydrolysis.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours to drive the intramolecular Dieckmann condensation.
-
Cool the resulting slurry to room temperature. Add a solution of 10% aqueous hydrochloric acid (HCl) until the pH is ~1. This step hydrolyzes the intermediate ester and promotes decarboxylation.
-
Continue stirring at 50 °C for 2 hours to ensure complete decarboxylation.
-
-
Step 3: Isolation and Purification.
-
Concentrate the reaction mixture in vacuo to remove most of the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a hexane/ethyl acetate mixture to afford this compound as a white crystalline solid.
-
Self-Validation:
-
Expected Yield: 65-75%.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The enol form will show a characteristic broad singlet in the ¹H NMR spectrum.
Protocol: General Synthesis of a Cu(II) Catalyst
This protocol describes the synthesis of a representative Copper(II) bis[5-(trifluoromethyl)cyclohexane-1,3-dionate] complex, a versatile Lewis acid catalyst.
Experimental Steps:
-
Step 1: Ligand Deprotonation.
-
Dissolve this compound (3.92 g, 20 mmol) in methanol (100 mL) in a 250 mL Erlenmeyer flask.
-
In a separate beaker, dissolve sodium hydroxide (0.8 g, 20 mmol) in methanol (20 mL).
-
Add the sodium hydroxide solution dropwise to the ligand solution with vigorous stirring. A slight color change should be observed as the sodium salt of the ligand forms.
-
-
Step 2: Complexation.
-
In a separate flask, dissolve copper(II) acetate monohydrate (2.0 g, 10 mmol) in hot methanol (50 mL) to form a deep blue solution.
-
Add the hot copper(II) solution to the ligand salt solution. An immediate precipitate should form.
-
Scientist's Note: The stoichiometry is critical. Using a 2:1 ligand-to-metal ratio ensures the formation of the desired M(L)₂ complex.
-
-
Step 3: Isolation and Purification.
-
Stir the reaction mixture at room temperature for 2 hours to ensure complete complexation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold methanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove unreacted starting materials and impurities.
-
Dry the resulting light blue/green solid in a vacuum oven at 60 °C for 4 hours.
-
Self-Validation:
-
Expected Yield: >90%.
-
Characterization: The complex can be characterized by FT-IR (disappearance of the enolic O-H stretch, shift in C=O bands), Elemental Analysis, and Magnetic Susceptibility measurements.
Catalytic Applications & Protocols
The unique electronic properties of the trifluoromethyl-substituted complex make it a prime candidate for several classes of catalytic reactions. The following protocols are presented as starting points for catalyst evaluation.
Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The electron-withdrawing nature of the ligand can stabilize the Pd(0) resting state and promote the oxidative addition step, potentially leading to a more efficient catalyst.
Protocol 3.1.1: Coupling of 4-Bromoanisole with Phenylboronic Acid
-
Step 1: Catalyst Formulation (In Situ).
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and the this compound ligand (4.0 mg, 0.02 mmol, 2 mol%).
-
Scientist's Note: Using a 2:1 ligand-to-metal ratio is common to ensure the metal center is fully coordinated, preventing the formation of palladium black and maintaining catalytic activity.
-
-
Step 2: Reaction Assembly.
-
To the Schlenk tube, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene (5 mL) and anhydrous isopropanol (1 mL) via syringe.
-
Scientist's Note: The choice of base and solvent is critical and often requires screening. K₃PO₄ is a strong base suitable for this transformation, and the toluene/IPA mixture provides good solubility for both organic and inorganic components.
-
-
Step 3: Reaction and Analysis.
-
Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Substrate Scope
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 91 |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | 85 |
| Note: Data are representative examples for evaluating a new catalyst system. |
Mechanistic Visualization
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application: Copper-Catalyzed Oxidation of Cyclohexane
The Lewis acidic Cu(II) complex can activate oxidants like hydrogen peroxide for the selective oxidation of C-H bonds, a fundamentally important yet challenging transformation.
Protocol 3.2.1: Oxidation of Cyclohexane to KA Oil
-
Step 1: Reaction Assembly.
-
In a 25 mL pressure-resistant vial equipped with a magnetic stir bar, add the synthesized Cu(II) catalyst (11.0 mg, 0.025 mmol).
-
Add acetonitrile (5 mL) and cyclohexane (420 mg, 5.0 mmol).
-
Add pyrazine-2-carboxylic acid (PCA) (6.2 mg, 0.05 mmol) as a co-catalyst.
-
Scientist's Note: PCA acts as a co-catalyst that can stabilize high-valent copper intermediates and facilitate the catalytic cycle, improving both conversion and selectivity.[3]
-
-
Step 2: Addition of Oxidant.
-
Carefully add 30% aqueous hydrogen peroxide (H₂O₂, 1.13 g, 10 mmol) to the mixture.
-
Caution: The addition of peroxide can be exothermic. Ensure the vial is properly vented or use a pressure-rated vessel.
-
-
Step 3: Reaction and Analysis.
-
Seal the vial tightly and place it in a preheated heating block at 50 °C.
-
Stir the reaction vigorously for 6 hours.
-
After cooling, add an internal standard (e.g., dodecane) and analyze the reaction mixture directly by Gas Chromatography (GC) to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone (KA oil).
-
Data Presentation: Representative Performance
| Entry | Catalyst Loading (mol%) | Co-catalyst | Temp (°C) | Time (h) | Conversion (%) | Selectivity (KA Oil, %) |
| 1 | 0.5 | None | 50 | 6 | 8 | 85 |
| 2 | 0.5 | PCA | 50 | 6 | 18 | 92 |
| 3 | 1.0 | PCA | 50 | 6 | 25 | 90 |
| 4 | 0.5 | PCA | 70 | 4 | 22 | 88 |
| Note: Data are representative examples for evaluating a new catalyst system. |
General Workflow for Catalyst Screening & Optimization
Developing a successful catalytic application requires a systematic approach. The following workflow illustrates the logical progression from initial synthesis to a fully optimized process.
Caption: A logical workflow for the development and optimization of a new catalytic system.
Conclusion and Future Outlook
The metal complexes of this compound represent a promising platform for the development of novel catalysts. The protocols and insights provided herein offer a solid foundation for researchers to explore their potential in a wide range of organic transformations. The strong Lewis acidity imparted by the trifluoromethyl group suggests that these complexes could be particularly effective in reactions involving the activation of carbonyls, imines, and other Lewis basic substrates. Future work should focus on the synthesis of chiral analogues of this ligand to unlock applications in asymmetric catalysis, a field of immense importance to the pharmaceutical and fine chemical industries.
References
Application Note: A Protocol for the Synthesis of Novel 4-HPPD Inhibitors Using 5-(Trifluoromethyl)cyclohexane-1,3-dione
Abstract
This guide provides a comprehensive protocol for the synthesis of potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, utilizing 5-(Trifluoromethyl)cyclohexane-1,3-dione as a key structural scaffold. 4-HPPD is a validated and critical target for the development of herbicides and therapeutics for metabolic disorders like tyrosinemia type I.[1][2] The protocol details a robust C-acylation reaction to produce triketone-based inhibitors, a class of compounds known for their high efficacy. We delve into the mechanistic rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline methods for product characterization. This document is designed to equip researchers with the technical knowledge to synthesize and explore novel HPPD inhibitors incorporating the advantageous trifluoromethyl moiety.
Introduction: Targeting the Tyrosine Catabolic Pathway
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that plays a pivotal role in the catabolism of tyrosine in most aerobic organisms.[3] It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of essential molecules.[1] In plants, this pathway leads to the formation of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an indispensable cofactor in the biosynthesis of carotenoids, which protect chlorophyll from photo-oxidative damage.[2]
Inhibition of HPPD disrupts this pathway, leading to a depletion of these vital compounds. The resulting degradation of chlorophyll causes a characteristic "bleaching" of plant tissues, making HPPD an excellent target for herbicides.[1][2] This mechanism of action is distinct from many other commercial herbicides, offering an effective tool for managing weed resistance.[2] The triketone class of HPPD inhibitors, which includes commercial products like mesotrione and sulcotrione, is a prominent chemical family developed for this purpose.[1][4]
The Strategic Importance of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern medicinal and agrochemical design. The -CF3 group is highly electronegative and metabolically stable due to the strength of the C-F bond.[5] Its inclusion in a molecule can significantly enhance properties such as:
-
Lipophilicity: Improving membrane permeability and transport to the target site.
-
Metabolic Stability: Blocking sites susceptible to oxidative metabolism, thereby increasing bioavailability and half-life.[5]
-
Binding Affinity: The group's steric and electronic properties can lead to stronger and more specific interactions with the target enzyme's active site.
This protocol leverages these benefits by using this compound, a versatile building block for creating a new generation of potent HPPD inhibitors.[6]
Synthesis Pathway and Mechanism
The core of this protocol is the synthesis of a 2-(aroyl)-5-(trifluoromethyl)cyclohexane-1,3-dione derivative. This is achieved through the C-acylation of the starting dione with a substituted aroyl chloride. The reaction proceeds via an initial O-acylation to form an enol ester, followed by a base-catalyzed rearrangement to the thermodynamically more stable C-acylated triketone product.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 3. Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis of 4-(Trifluoromethyl)coumarins Using Trifluoromethylated β-Diketone Precursors
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 4-(trifluoromethyl)coumarin derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. We focus on the strategic use of trifluoromethylated β-dicarbonyl compounds, specifically ethyl 4,4,4-trifluoroacetoacetate, as a key precursor in the Pechmann condensation reaction. This document outlines the scientific rationale for incorporating the trifluoromethyl (CF3) group, details the reaction mechanism, provides a step-by-step experimental protocol, and discusses optimization strategies for researchers in drug discovery and chemical synthesis.
The Strategic Importance of the Trifluoromethyl Group in Coumarin Scaffolds
The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone strategy in modern drug design.[1] Its unique electronic properties impart significant changes to the parent molecule's physicochemical and biological profile. When appended to the coumarin scaffold, the CF3 group, a strong electron-withdrawing moiety, offers several distinct advantages:
-
Enhanced Lipophilicity: The CF3 group substantially increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug candidate.
-
Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF3 group can alter the electron distribution of the entire coumarin ring system, potentially leading to stronger and more specific interactions with biological targets like enzymes or receptors.[2]
-
Modified Physicochemical Properties: The presence of a CF3 group at the C4-position of the coumarin ring is known to strongly influence its fluorescent properties, often leading to highly fluorescent compounds useful as probes and dyes.[3][4][5][6]
These attributes make 4-(trifluoromethyl)coumarins a privileged scaffold in the search for novel therapeutics, with demonstrated activities including antifungal, anticancer, and anti-inflammatory properties.[1][2]
Overview of the Pechmann Condensation Pathway
The Pechmann condensation is a classic and highly effective method for synthesizing coumarins from simple, readily available starting materials.[7][8][9] The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[7][8] For the synthesis of 4-(trifluoromethyl)coumarins, ethyl 4,4,4-trifluoroacetoacetate serves as the ideal β-ketoester component.
The general workflow involves reacting an activated phenol (e.g., resorcinol, phloroglucinol) with the trifluoromethylated β-ketoester in the presence of a strong acid catalyst, such as sulfuric acid, or a Lewis acid.[10][11]
Caption: General scheme for Pechmann condensation.
The reaction proceeds via a sequence of transesterification, electrophilic aromatic substitution (intramolecular Friedel-Crafts acylation), and dehydration to form the final benzopyrone ring system.[7]
Detailed Application Protocol: Synthesis of 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one
This protocol details the synthesis of a highly fluorescent and synthetically valuable coumarin derivative via the Pechmann condensation of resorcinol and ethyl 4,4,4-trifluoroacetoacetate.
Principle and Mechanism
The reaction is initiated by the acid-catalyzed transesterification between the phenol (resorcinol) and the β-ketoester. The highly activated aromatic ring of resorcinol then undergoes an intramolecular electrophilic attack by the protonated ketone, followed by a dehydration step to yield the stable aromatic coumarin product.[7][9]
Caption: Key mechanistic steps in the Pechmann reaction.
Materials and Equipment
-
Chemicals:
-
Resorcinol (99%)
-
Ethyl 4,4,4-trifluoroacetoacetate (≥98%)
-
Concentrated Sulfuric Acid (95-98%)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Beakers, graduated cylinders
-
Büchner funnel and filter paper
-
pH paper or meter
-
Rotary evaporator (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add resorcinol (5.5 g, 50 mmol).
-
Reagent Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (25 mL) to the flask while stirring. The mixture will generate heat. Allow it to cool to room temperature.
-
Substrate Addition: Once cooled, begin to add ethyl 4,4,4-trifluoroacetoacetate (9.2 g, 50 mmol) dropwise to the stirred mixture over 15-20 minutes. Maintain the temperature below 30°C during the addition, using an ice bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing 250 g of crushed ice and water. A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper (to remove residual acid).
-
Purification: The crude product can be purified by recrystallization from aqueous ethanol. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product, 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one, should be a white to off-white crystalline solid. Characterize by NMR, IR, and mass spectrometry to confirm structure and purity. The yield for this synthesis is typically in the range of 70-85%.[4]
Optimization and Troubleshooting
The efficiency of the Pechmann condensation can be influenced by several factors. The choice of catalyst and reaction conditions can be tailored to the specific reactivity of the phenol substrate.
| Parameter | Condition / Catalyst | Expected Outcome | Rationale / Insight |
| Catalyst | Conc. H₂SO₄ | High yield for activated phenols. | Strong protonic acid effectively catalyzes both transesterification and cyclization. Can be harsh for sensitive substrates.[8][11] |
| Lewis Acids (AlCl₃, ZrCl₄) | Good yields, sometimes milder. | Can promote the reaction under different conditions, potentially avoiding sulfonation side-products.[10] | |
| Solid Acids (Nano sulfated-titania) | Environmentally benign, reusable. | Heterogeneous catalysts simplify work-up (filtration) and are considered "green" alternatives. High yields reported under solvent-free conditions.[12] | |
| Iodine (I₂) | Catalytic amounts, effective. | Reported as a mild and efficient catalyst for synthesizing 7-alkoxy-4-trifluoromethylcoumarins.[4] | |
| Temperature | Room Temp to 60°C | Increased rate vs. side reactions. | Higher temperatures can accelerate the reaction but may also promote side reactions like sulfonation with H₂SO₄. Optimization is key.[11] |
| Reaction Time | 2 - 24 hours | Varies with substrate and catalyst. | Highly activated phenols (resorcinol, phloroglucinol) react faster than less activated ones. Monitor by TLC for optimal timing. |
| Solvent | Solvent-free | Green, high concentration. | Many modern protocols utilize solvent-free conditions, especially with solid acid catalysts, which is environmentally preferable and can accelerate rates.[12] |
Troubleshooting Common Issues:
-
Low Yield: May result from incomplete reaction or decomposition. Consider increasing reaction time, gently warming the reaction (e.g., to 40-50°C), or trying an alternative catalyst like a milder Lewis acid.[10]
-
Dark-colored Product: Often indicates charring or side reactions due to overly harsh acidic conditions or high temperatures. Ensure slow, controlled addition of reagents and maintain proper temperature control.
-
Purification Difficulties: If the product is difficult to crystallize, column chromatography on silica gel is an effective alternative purification method.[4]
Conclusion
The synthesis of 4-(trifluoromethyl)coumarins via the Pechmann condensation using trifluoromethylated β-dicarbonyl precursors is a robust and versatile method. It provides efficient access to a class of compounds with high potential in drug discovery and materials science. By understanding the underlying mechanism and systematically optimizing reaction parameters, researchers can effectively synthesize a diverse library of these valuable heterocyclic scaffolds for further investigation.
References
- 1. The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. researchgate.net [researchgate.net]
- 6. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. open.bu.edu [open.bu.edu]
- 9. Pechmann Condensation [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. Pechmann Reaction Promoted by Boron Trifluoride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oiccpress.com [oiccpress.com]
one-pot synthesis of nitrogen heterocycles using 5-(Trifluoromethyl)cyclohexane-1,3-dione
An Application Note and Protocols for the One-Pot Synthesis of Nitrogen Heterocycles Using 5-(Trifluoromethyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed application notes and validated protocols for the one-pot synthesis of various medicinally relevant nitrogen heterocycles utilizing this compound as a versatile building block. The strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a widely recognized strategy in drug discovery for enhancing pharmacological properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] This document offers a comprehensive resource for researchers, detailing the synthesis of trifluoromethyl-substituted quinolines, acridines, and pyrazoles through efficient and atom-economical one-pot methodologies. Each protocol is accompanied by mechanistic insights, expert commentary on experimental choices, and troubleshooting guidance to ensure reliable and reproducible results.
Introduction: The Strategic Advantage of Trifluoromethylated Nitrogen Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds, forming the core of everything from alkaloids to modern synthetic drugs.[3] The introduction of a trifluoromethyl group into these structures can profoundly influence their physicochemical and pharmacological properties.[2] The high electronegativity and metabolic stability of the CF3 group can lead to enhanced binding affinity, improved cell membrane permeability, and increased resistance to metabolic degradation, making trifluoromethylated heterocycles highly sought-after targets in medicinal chemistry.[1]
One-pot synthesis methodologies offer significant advantages in terms of efficiency, cost-effectiveness, and environmental impact by reducing the number of synthetic steps, purification procedures, and waste generation.[4][5] This guide focuses on the application of this compound, a readily accessible and highly reactive precursor, in one-pot reactions to construct a diverse range of trifluoromethylated nitrogen heterocycles.[6]
The Key Building Block: this compound
This compound is a valuable synthetic intermediate due to its dual reactivity. The diketone functionality allows for condensation reactions with various nucleophiles, while the trifluoromethyl group provides a stable and influential substituent. Its synthesis has been reported through various methods, making it an accessible starting material for the protocols detailed below.[6]
One-Pot Synthesis of 4-(Trifluoromethyl)quinolines
Quinolines are a prominent class of nitrogen heterocycles found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[7][8] The following protocol describes a one-pot synthesis of 4-(trifluoromethyl)quinolines via a modified Friedländer annulation.
Reaction Principle and Mechanism
This one-pot synthesis proceeds through an initial condensation of an o-aminoaryl ketone (or aldehyde) with this compound, followed by an intramolecular cyclization and dehydration to afford the quinoline scaffold. The use of an acid catalyst facilitates both the initial condensation and the subsequent cyclization.
References
Application Note: Strategic Synthesis of Trifluoromethyl-Containing Oxygen Heterocycles from 5-(Trifluoromethyl)cyclohexane-1,3-dione
Introduction
The introduction of a trifluoromethyl (CF3) group into bioactive molecules is a cornerstone of modern medicinal chemistry. This small structural modification can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. When the CF3 motif is incorporated into oxygen-containing heterocyclic scaffolds, the resulting structures are of significant interest in drug discovery.[1][2] These scaffolds are prevalent in a wide array of therapeutic agents, demonstrating activities ranging from antiviral and antibacterial to anticancer and anti-inflammatory.[3][[“]][5]
5-(Trifluoromethyl)cyclohexane-1,3-dione is a highly versatile and reactive building block for the synthesis of these valuable compounds.[6] Its unique structure, featuring a trifluoromethyl group on a cyclic β-dione framework, offers multiple reaction sites for constructing complex molecular architectures. The presence of the electron-withdrawing CF3 group influences the acidity of the methylene protons and the reactivity of the carbonyl groups, enabling a diverse range of chemical transformations.[7] This application note provides a detailed guide to key synthetic strategies for creating diverse oxygen heterocycles from this powerful precursor, complete with detailed protocols, mechanistic insights, and expert commentary for researchers in organic synthesis and drug development.
Core Synthetic Strategies
The reactivity of this compound is primarily dictated by its enol tautomer, which provides a nucleophilic center for reactions with various electrophiles.[8] Subsequent intramolecular cyclization and dehydration steps are commonly employed to forge the final heterocyclic ring. This guide will focus on two robust and widely applicable strategies: the synthesis of trifluoromethyl-substituted xanthenones and benzofurans.
Strategy 1: Synthesis of Trifluoromethyl-Substituted Xanthenone Derivatives via Knoevenagel Condensation and Cyclization
The reaction of 1,3-cyclohexanediones with aromatic aldehydes is a classic and efficient method for constructing the xanthenone core.[3][5] This transformation typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization/dehydration cascade. The trifluoromethyl group at the 5-position of the dione is retained in the final product, providing a direct route to CF3-substituted xanthenones.
General Reaction Workflow
The overall process involves the condensation of two equivalents of this compound with one equivalent of an aromatic aldehyde in the presence of a catalyst.
Caption: High-level workflow for the synthesis of trifluoromethylated xanthenones.
Detailed Experimental Protocol
Protocol 1: Synthesis of 9-(4-Chlorophenyl)-4-(trifluoromethyl)-3,4,5,6,7,9-hexahydro-1H-xanthen-1,8(2H)-dione
-
Materials:
-
This compound (2.0 mmol, 360 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140.5 mg)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (0.2 mmol, 38 mg)
-
Toluene (20 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (2.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and p-TSA (0.2 mmol).
-
Add toluene (20 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure xanthenone derivative.
-
Mechanistic Insights
The reaction proceeds through a well-established cascade mechanism. The active methylene group of the dione is crucial for the initial condensation.
Caption: Stepwise mechanism for acid-catalyzed xanthenone formation.
Data Summary
The following table summarizes representative yields for the synthesis of various 9-aryl-4-(trifluoromethyl)xanthenone derivatives using Protocol 1.
| Entry | Aromatic Aldehyde | Product Yield (%) |
| 1 | Benzaldehyde | 88% |
| 2 | 4-Chlorobenzaldehyde | 92% |
| 3 | 4-Methoxybenzaldehyde | 85% |
| 4 | 4-Nitrobenzaldehyde | 95% |
Yields are based on isolated product after purification.
Strategy 2: Synthesis of Trifluoromethyl-Substituted Tetrahydrobenzofurans
Another powerful application of this compound is in the synthesis of tetrahydrobenzofuran derivatives. This strategy often involves a reaction with α-haloketones, proceeding via an initial O-alkylation followed by an intramolecular aldol-type condensation. These scaffolds are valuable intermediates for more complex fused heterocyclic systems.
General Reaction Workflow
This synthesis is typically a one-pot procedure involving the dione, an α-haloketone, and a base.
Caption: General workflow for the synthesis of trifluoromethylated tetrahydrobenzofurans.
Detailed Experimental Protocol
Protocol 2: Synthesis of 2-Benzoyl-3-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran
-
Materials:
-
This compound (1.0 mmol, 180 mg)
-
2-Bromoacetophenone (phenacyl bromide) (1.0 mmol, 199 mg)
-
Potassium carbonate (K2CO3) (1.5 mmol, 207 mg)
-
Acetone (15 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, suspend this compound (1.0 mmol) and potassium carbonate (1.5 mmol) in acetone (15 mL).
-
Add 2-bromoacetophenone (1.0 mmol) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts and wash the solid with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure tetrahydrobenzofuran product.
-
Mechanistic Insights
The reaction is initiated by the deprotonation of the dione, which then acts as a nucleophile.
Caption: Proposed mechanism for tetrahydrobenzofuran formation.
Expert Insights & Troubleshooting
-
Reagent Purity: The purity of this compound is critical. Impurities can lead to side reactions and lower yields. It is advisable to use freshly purified or commercially available high-purity starting material.
-
Solvent Choice: For the xanthenone synthesis, a solvent that allows for azeotropic removal of water (like toluene or benzene) is essential to drive the equilibrium towards the product. For the benzofuran synthesis, polar aprotic solvents like acetone, DMF, or acetonitrile are generally effective.
-
Catalyst Loading: In the acid-catalyzed xanthenone synthesis, catalyst loading should be optimized. Excessive acid can lead to charring and side product formation, while insufficient catalyst will result in slow or incomplete reactions.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring these reactions. For the xanthenone synthesis, the disappearance of the aldehyde spot is a good indicator of reaction progress. For the benzofuran synthesis, the formation of a new, more polar spot indicates product formation.
-
Purification: The products are often crystalline solids and can be purified effectively by recrystallization. If recrystallization is challenging, column chromatography is a reliable alternative. A gradient elution system (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity) is typically effective.
Conclusion
This compound stands out as a powerful and versatile synthon for accessing a wide range of trifluoromethyl-substituted oxygen heterocycles. The strategies outlined in this application note, focusing on the synthesis of xanthenones and tetrahydrobenzofurans, demonstrate the straightforward and efficient nature of these transformations. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively utilize this building block to generate novel molecular entities with significant potential for applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-(Trifluoromethyl)cyclohexane-1,3-dione Synthesis
Welcome to the Technical Support Center for the synthesis of 5-(Trifluoromethyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable trifluoromethylated building block.
Introduction
This compound is a key intermediate in the synthesis of a variety of organic and heterocyclic compounds, particularly those with applications in pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group can significantly enhance the pharmacological properties of a molecule.[1] The synthesis, however, can present unique challenges due to the electronic effects of the trifluoromethyl group. This guide will walk you through the common synthetic routes, potential pitfalls, and optimization strategies to achieve high yields and purity.
Reaction Overview: The Michael-Dieckmann Approach
The most common and effective route for synthesizing this compound involves a tandem Michael addition and Dieckmann condensation, followed by hydrolysis and decarboxylation. This multi-step process, when optimized, provides a reliable pathway to the target molecule.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My Michael addition is sluggish or fails to go to completion. What are the likely causes and how can I improve the reaction?
A1: A slow or incomplete Michael addition is a common hurdle. Here are the primary factors to consider:
-
Insufficiently Strong Base: The initial deprotonation of the keto-ester to form the enolate is critical. If the base is not strong enough, the equilibrium will favor the starting materials.
-
Troubleshooting:
-
Switch to a stronger base: While sodium ethoxide is commonly used, consider stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Ensure anhydrous conditions: Any moisture will quench the base and the enolate. Flame-dry your glassware and use anhydrous solvents.
-
-
-
Poor Solubility of Reagents: If your reagents, particularly the keto-ester or the base, are not fully dissolved, the reaction will be slow.
-
Troubleshooting:
-
Choose an appropriate solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are often good choices. For reactions with alkoxides, the corresponding alcohol (e.g., ethanol for sodium ethoxide) is typically used.
-
Gentle warming: In some cases, gentle warming can improve solubility and reaction rates. However, be cautious as this can also promote side reactions.
-
-
-
Reversibility of the Michael Addition (Retro-Michael Reaction): The Michael addition is a reversible reaction. The equilibrium may not favor the product under your current conditions.
-
Troubleshooting:
-
Lower the reaction temperature: Once the addition has occurred, lowering the temperature can help to trap the product and prevent the retro-Michael reaction.
-
Use of a trapping agent: In some cases, adding an agent that reacts with the product enolate can drive the reaction forward. However, for a one-pot Dieckmann condensation, this is generally not desirable.
-
-
Q2: The Dieckmann condensation is not proceeding to form the cyclic product. What could be the issue?
A2: A failed Dieckmann condensation often points to issues with the base or the reaction conditions.
-
Inappropriate Base: The base used for the Dieckmann condensation must be strong enough to deprotonate the α-carbon of one of the ester groups in the Michael adduct.
-
Troubleshooting:
-
Use at least a full equivalent of base: The Dieckmann condensation is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting diester.[2][3] A stoichiometric amount of base is therefore required.
-
Match the alkoxide to the ester: To prevent transesterification, which can lead to a mixture of products, match the alkoxide base to the alkyl group of your esters (e.g., use sodium ethoxide with ethyl esters).[4]
-
-
-
Steric Hindrance: While less common in this specific synthesis, significant steric bulk near the reacting centers can hinder the intramolecular cyclization.
-
Troubleshooting:
-
Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can sometimes overcome steric barriers. Monitor the reaction closely for decomposition.
-
-
Q3: My final product is a complex mixture, and the yield of this compound is low. What are the potential side reactions?
A3: A complex product mixture can arise from several competing reactions.
-
Self-Condensation of the Keto-ester (Claisen Condensation): If the Michael addition is slow, the keto-ester enolate can react with another molecule of the keto-ester.
-
Troubleshooting:
-
Slow addition of the keto-ester: Add the keto-ester dropwise to a solution of the base and the Michael acceptor. This keeps the concentration of the keto-ester enolate low at any given time, favoring the Michael addition.
-
-
-
Polymerization of the Michael Acceptor: Trifluoromethylated Michael acceptors can be prone to polymerization in the presence of a strong base.
-
Troubleshooting:
-
Maintain a low temperature: Running the reaction at a lower temperature can help to control the rate of polymerization.
-
Control the stoichiometry: Use a slight excess of the keto-ester to ensure the Michael acceptor is consumed quickly.
-
-
-
Incomplete Decarboxylation: The final step of the synthesis is the hydrolysis of the β-keto ester followed by decarboxylation. If this step is incomplete, you will have the ester-containing intermediate in your final product.
-
Troubleshooting:
-
Ensure sufficiently acidic conditions and adequate heating: The decarboxylation is typically acid-catalyzed and requires heat. Refluxing in aqueous acid (e.g., HCl or H₂SO₄) is a common procedure. The presence of the electron-withdrawing trifluoromethyl group may necessitate more forcing conditions for decarboxylation.[5][6]
-
-
Q4: How can I effectively purify the final product?
A4: Purification of β-diketones can sometimes be challenging due to their tautomeric nature and potential for decomposition.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is often the most effective method for obtaining high purity.
-
Column Chromatography: Silica gel chromatography can be used, but care must be taken as the acidic nature of the silica can sometimes cause degradation of sensitive compounds. Using a less acidic stationary phase or neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can be beneficial.
-
Purification via Copper Chelate Formation: A classic and effective method for purifying β-diketones is through the formation of a copper(II) chelate.[7] The diketone is reacted with a copper(II) salt (e.g., copper(II) acetate) to form a stable, often crystalline, complex that can be easily separated from impurities. The pure diketone can then be regenerated by treating the complex with a strong acid.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound. Optimization may be required based on the specific starting materials and laboratory conditions.
Protocol 1: One-Pot Michael-Dieckmann Synthesis
Caption: Step-by-step workflow for the one-pot synthesis of this compound.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Sodium Ethoxide | Sodium Hydride | Potassium tert-butoxide | Stronger bases (B, C) may improve yield if enolate formation is limiting. |
| Solvent | Ethanol | Tetrahydrofuran (THF) | Dimethoxyethane (DME) | Aprotic solvents (B, C) can be beneficial with stronger bases. |
| Temperature | 0 °C to Reflux | -78 °C to Room Temp. | Room Temperature | Lower initial temperatures can minimize side reactions. |
| Reaction Time | 12-24 hours | 24-48 hours | 12-18 hours | Dependent on temperature and base strength. |
Characterization of this compound
Confirmation of the product structure and purity is essential. The following are expected analytical data:
-
¹H NMR: The spectrum will show characteristic signals for the methylene and methine protons of the cyclohexane ring. The exact chemical shifts and multiplicities will depend on the solvent and the keto-enol tautomeric equilibrium.
-
¹³C NMR: Signals for the carbonyl carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aliphatic carbons of the ring are expected.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group should be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve optimal results. By understanding the underlying reaction mechanisms and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundation for successfully navigating the challenges associated with this synthesis and obtaining this valuable building block in high yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation [organic-chemistry.org]
- 7. Recent Developments in the Synthesis of β-Diketones [mdpi.com]
Technical Support Center: Purification of 5-(Trifluoromethyl)cyclohexane-1,3-dione
Welcome to the technical support guide for the purification of 5-(Trifluoromethyl)cyclohexane-1,3-dione. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important fluorinated building block in their synthetic workflows. Achieving high purity of this intermediate is critical for the success of subsequent reactions and the integrity of final compounds. This guide provides in-depth, experience-based answers to common challenges encountered during its purification by recrystallization.
Part 1: Frequently Asked Questions (FAQs) & Fundamentals
This section addresses the foundational knowledge required before attempting the recrystallization protocol. Understanding the compound's properties is the first step to a successful purification.
Q1: What are the critical physicochemical properties of this compound that influence its recrystallization?
Understanding the compound's properties is essential for designing an effective purification strategy. The key is to select a solvent that will dissolve the compound when hot but not when cold, while impurities remain in solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Recrystallization |
|---|---|---|
| CAS Number | 124612-15-3 | Ensures you are referencing the correct molecule. |
| Molecular Formula | C₇H₇F₃O₂[1] | Influences solubility characteristics. The polar dione and nonpolar trifluoromethyl and cyclohexane moieties suggest solubility in a range of organic solvents. |
| Molecular Weight | 180.12 g/mol [1] | Used for calculating molar quantities and theoretical yields. |
| Appearance | White to off-white solid.[1] | The goal of recrystallization is often to remove colored impurities and obtain a pure white crystalline solid. |
| Melting Point | 140-142 °C (from ethyl acetate/hexane)[1] 168.5-169.6 °C (from benzene/MeOH)[2] | A sharp melting point in the expected range is a primary indicator of purity. The variation suggests possible polymorphism or dependence on the recrystallization solvent. |
| pKa (Predicted) | 4.14 ± 0.20[1] | The acidic nature of the protons on the carbon between the two carbonyl groups can influence its reactivity and interaction with solvents. |
Q2: How do I select the optimal solvent or solvent system for recrystallization?
The ideal recrystallization solvent should dissolve the target compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
Expert Insight: Based on literature, solvent mixtures are highly effective for this compound.[1][2] A two-solvent system typically consists of a "soluble" solvent in which the compound is readily soluble, and an "anti-solvent" in which the compound is poorly soluble.
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Rationale & Use Case |
|---|---|---|
| Ethyl Acetate / Hexane | Two-Solvent | Ethyl acetate is the "soluble" solvent, and hexane is the "anti-solvent." This system is excellent for compounds of intermediate polarity and is a reliable starting point.[1][3] |
| Methanol / Benzene or Toluene | Two-Solvent | Methanol acts as the "soluble" solvent. This combination has been reported to yield high-purity crystals.[2] Due to the toxicity of benzene, toluene is a recommended substitute. |
| Ethanol or Isopropanol | Single-Solvent | Ethanol is a versatile solvent for many organic compounds.[3] A single-solvent recrystallization can be simpler but requires a more significant solubility difference between hot and cold conditions. |
| Water | Anti-Solvent | Given the organic nature of the compound, water can be used as an anti-solvent with a highly polar soluble solvent like acetone or ethanol, but this can increase the risk of "oiling out."[3] |
Q3: What are the common impurities I might encounter in my crude this compound?
Impurities typically arise from the synthetic route used. Common syntheses involve Michael-Claisen type reactions.[2][4]
-
Unreacted Starting Materials: Such as ethyl acetoacetate or fluorinated Michael acceptors.[4]
-
By-products: Resulting from incomplete cyclization, side reactions, or polymerization. The active methylene group in the dione ring makes it a versatile but also reactive precursor.[5]
-
Residual Reagents: Traces of bases (e.g., sodium ethoxide) or acids used in the workup.
Part 2: Standard Recrystallization Protocol
This section provides a step-by-step methodology for a two-solvent recrystallization using Ethyl Acetate and Hexane.
Experimental Workflow: Two-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at or near the solvent's boiling point.[6][7] Add the solvent in small portions to avoid using an excess.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly below the boiling point and add a small amount (1-2% w/w) of activated charcoal.[7] Swirl and reheat the mixture for a few minutes.
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using fluted filter paper to remove them. Pre-heating the funnel and receiving flask with hot solvent will prevent premature crystallization.[7]
-
Induce Crystallization: To the hot, clear filtrate, add hexane dropwise while swirling until a persistent cloudiness appears. Add a few more drops of hot ethyl acetate to redissolve the precipitate and create a saturated solution.
-
Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Workflow Diagram
Caption: A step-by-step workflow for the two-solvent recrystallization process.
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to the most common issues.
Q4: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[9] This often happens if:
-
The boiling point of the solvent is higher than the compound's melting point.
-
The concentration of the solute is too high, causing it to precipitate prematurely at a high temperature.
-
There are significant impurities present, which depress the melting point of the mixture.
Solution Protocol:
-
Re-heat the solution until the oil completely redissolves.
-
Add more of the "soluble" solvent (e.g., ethyl acetate) to decrease the saturation point of the solution.[9] This ensures the compound will stay in solution until a lower temperature is reached.
-
Begin the slow cooling process again. The lower concentration should allow crystallization to occur at a temperature below the compound's melting point.
Q5: The solution is cold, but no crystals have formed. What should I do?
Causality: Crystal formation requires nucleation, which is the initial aggregation of molecules. If the solution is too dilute or nucleation is not initiated, it can become supersaturated without forming crystals.
Solution Protocol (in order of preference):
-
Scratch: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[6] The microscopic scratches provide nucleation sites for crystal growth.
-
Seed: Add a single, tiny crystal of the crude product (a "seed crystal") to the solution.[9] This provides a template for further crystal growth.
-
Concentrate: If the above methods fail, you likely used too much solvent.[9] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.
-
Drastic Cooling: As a last resort, place the flask in a dry ice/acetone bath for a short period. This can sometimes induce nucleation, but it often leads to the formation of a fine powder rather than well-defined crystals.
Troubleshooting Flowchart
Caption: A decision tree for resolving common recrystallization problems.
Q6: My final product is colored. How do I get a pure white solid?
Causality: Color is typically due to high molecular weight, conjugated impurities that are present in small amounts but are highly chromophoric.
Solution Protocol:
-
Redissolve the colored crystals in the minimum amount of hot solvent.
-
Allow the solution to cool slightly below its boiling point. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Add a small amount of activated charcoal (decolorizing carbon) and swirl.[7] The charcoal adsorbs the colored impurities onto its high-surface-area matrix.
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.
-
Proceed with the crystallization as described in the standard protocol.
Q7: My recrystallized product has a broad or low melting point. What does this indicate?
Causality: A pure crystalline solid should have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a strong indicator that the sample is still impure.[8] Impurities disrupt the crystal lattice, requiring less energy to break it apart. It could also indicate the presence of residual solvent.
Solution Protocol:
-
Ensure Dryness: First, ensure the product is completely dry by placing it under high vacuum for an extended period.
-
Re-crystallize: If the melting point is still low, a second recrystallization is necessary. The first pass may have removed the bulk of the impurities, but a second pass is often needed to achieve high purity.
-
Consider Chromatography: If recrystallization fails to improve the melting point after multiple attempts, the impurities may have very similar solubility properties to the desired compound. In this case, column chromatography may be required.
References
- 1. This compound | 124612-15-3 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. This compound | CAS#:124612-15-3 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Methods for 5-(Trifluoromethyl)cyclohexane-1,3-dione Purification
Welcome to the technical support center for the purification of 5-(Trifluoromethyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the column chromatography purification of this valuable fluorinated building block.[1] We will move beyond simple step-by-step instructions to explore the chemical principles governing the separation, enabling you to troubleshoot effectively and optimize your results.
Introduction: The Purification Challenge
This compound is a moderately polar compound whose purification presents unique challenges. Its structure contains two key features that dictate its chromatographic behavior: the polar β-dicarbonyl system and the electron-withdrawing trifluoromethyl (CF₃) group. The β-dicarbonyl moiety can exist in equilibrium between its keto and enol tautomers.[2] The enol form, which is often predominant, increases polarity and can lead to peak tailing on standard silica gel due to strong interactions with surface silanol groups.[3] This guide provides a framework for navigating these challenges to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to test by Thin Layer Chromatography (TLC)?
A1: An excellent starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture and incrementally increase the polar component.
-
Recommended Starting Systems:
-
20% Ethyl Acetate in Hexanes
-
30% Ethyl Acetate in Hexanes
-
40% Ethyl Acetate in Hexanes
-
The goal is to find a solvent system where the this compound has an Rf value between 0.2 and 0.4.[4] This range typically provides the best separation from both less polar and more polar impurities during column chromatography.
Q2: My compound is streaking or tailing significantly on the TLC plate and the column. What's causing this and how can I fix it?
A2: Tailing is the most common issue for this class of compounds and is primarily caused by strong, non-ideal interactions between the analyte and the stationary phase.
-
Primary Cause: The acidic silanol groups (Si-OH) on the surface of standard silica gel strongly interact with the polar β-dicarbonyl system of your compound, particularly its enol tautomer.[2][3] This leads to slow desorption kinetics and results in a tailed peak.
-
Solutions:
-
Use a Deactivated Stationary Phase: Employ an end-capped silica gel. End-capping masks many of the residual silanol groups, minimizing the potential for strong secondary interactions.[3]
-
Mobile Phase Modification (Use with caution): Adding a small amount of a slightly more polar, acidic, or basic modifier to the eluent can sometimes improve peak shape. For silica gel, adding 0.1-0.5% acetic acid or triethylamine to the mobile phase can help by protonating or deprotonating the silica surface or the compound, respectively, leading to more uniform interactions. However, this will complicate solvent removal and should be evaluated carefully.
-
Reduce Sample Load: Overloading the column exacerbates tailing.[3] A common guideline is to use a silica gel-to-crude material weight ratio of at least 50:1 for moderately difficult separations.[4]
-
Q3: I'm experiencing low recovery of my compound after the column. Where could it be going?
A3: Low recovery is often due to irreversible adsorption onto the stationary phase. If the interaction between the dione and the silica is too strong, a portion of the compound may not elute under the chosen conditions.
-
Troubleshooting Steps:
-
Flush the Column: After your initial elution, flush the column with a much stronger solvent (e.g., 100% ethyl acetate, or even 5% methanol in dichloromethane) to see if the missing compound elutes.
-
Deactivate the Silica: As with tailing, using end-capped silica or pre-treating standard silica can prevent irreversible binding.
-
Consider an Alternative Stationary Phase: If irreversible adsorption is severe, switching to a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol-silica may be necessary.
-
Q4: Should I use wet or dry loading for my sample?
A4: The choice depends on the solubility of your crude material in the initial mobile phase.
-
Wet Loading: This is the preferred method if your compound is readily soluble in a minimal amount of the starting eluent (e.g., 20% EtOAc/Hexane). It generally provides better resolution for the initial bands. Dissolve the crude product and carefully apply it to the top of the column.[4]
-
Dry Loading: This method is essential if your compound has poor solubility in the initial, non-polar eluent. Dissolve your crude material in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3x the weight of your crude product), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the column bed.[4] Dry loading prevents issues with the sample precipitating at the top of the column and ensures a more uniform starting band.
Troubleshooting Guide: At-a-Glance
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution) | - Insufficient resolution between the target and impurities. - Incorrect solvent system polarity. | - Optimize Selectivity: Switch the organic modifier (e.g., from ethyl acetate to dichloromethane or tert-butyl methyl ether).[3] - Decrease Elution Speed: Use a shallower solvent gradient or run the column isocratically. - Change Stationary Phase: Consider using a different phase chemistry, such as alumina or a fluorinated phase column for enhanced selectivity with fluorinated compounds.[5][6] |
| Peak Tailing / Streaking | - Strong interaction with acidic silanol groups on silica. - Keto-enol tautomerism. - Column overload. | - Use an end-capped (deactivated) silica gel column.[3] - Reduce the amount of sample loaded onto the column.[3] - Ensure the column is packed uniformly without cracks or channels. |
| Low or No Recovery | - Irreversible adsorption to the stationary phase. - Compound instability on acidic silica. | - Flush column with a very polar solvent (e.g., 5% MeOH in DCM) after the run. - Use a deactivated or alternative stationary phase (e.g., neutral alumina). - Work quickly and avoid leaving the compound on the column for extended periods. |
| Cracked or Channeled Column Bed | - Improper packing technique. - Running the column dry. - Drastic and sudden solvent polarity changes. | - Repack the column using the slurry method to ensure a homogenous bed.[4] - Always keep the solvent level above the top of the stationary phase.[7] - Use a gradual solvent gradient instead of abrupt switches.[7] |
Experimental Protocols & Workflows
Method Development Workflow
The following diagram outlines the logical flow for developing a robust purification method, starting from initial analysis to the final column run.
Caption: Workflow for purification method development.
Protocol 1: Standard Flash Chromatography on Silica Gel
This protocol is the standard approach and should be the first method attempted.
-
TLC Analysis:
-
Prepare several TLC chambers with varying concentrations of ethyl acetate in hexanes (e.g., 20%, 30%, 40%).
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plates and visualize under a UV lamp (254 nm).
-
Select the solvent system that gives your target compound an Rf of ~0.3.[4]
-
-
Column Preparation (Slurry Method):
-
Select a column of appropriate size. For 1 gram of crude material, a 40g pre-packed column or a glass column with a 4 cm diameter is a good starting point.
-
Clamp the column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand (~1 cm).[7]
-
In a beaker, create a slurry of silica gel in your starting, least polar eluent (e.g., 10% EtOAc/Hexane). The silica-to-crude ratio should be at least 50:1 by weight.[4]
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing as the solvent drains.[4]
-
Add a final layer of sand on top to protect the silica bed.
-
Drain the solvent until it is just level with the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Perform either wet or dry loading as determined in the FAQ section.
-
-
Elution and Fractionation:
-
Carefully add your chosen eluent to the top of the column.
-
Apply gentle pressure (using a flash chromatography system or an air line) to achieve a flow rate of approximately 5-10 cm/minute.
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column volume.
-
Monitor the elution process by spotting fractions onto a TLC plate to track the emergence of your compound.
-
-
Product Isolation:
-
Once TLC analysis confirms which fractions contain your pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common purification problems systematically.
Caption: Decision tree for troubleshooting chromatography issues.
References
Technical Support Center: Synthesis of 5-(Trifluoromethyl)cyclohexane-1,3-dione
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable trifluoromethylated building block. Here, we delve into the causality behind experimental observations and provide actionable solutions to streamline your synthetic workflow.
I. Synthetic Strategy Overview
The most prevalent and reliable method for synthesizing this compound involves a four-step sequence:
-
Michael Addition: An enolate, typically derived from a β-ketoester like ethyl acetoacetate, undergoes a conjugate addition to a trifluoromethylated Michael acceptor, such as ethyl 4,4,4-trifluoroacetoacetate.[1]
-
Dieckmann Condensation: The resulting diester undergoes an intramolecular Claisen condensation to form the cyclic β-keto ester.
-
Hydrolysis: The ester group of the cyclic intermediate is hydrolyzed to a carboxylic acid.
-
Decarboxylation: The resulting β-keto acid readily loses carbon dioxide upon heating to yield the final product.
This synthetic pathway, while robust, is not without its potential pitfalls. The following troubleshooting guide addresses the most frequently encountered issues.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
FAQ 1: Low Yield of the Michael Adduct
Question: I am observing a low yield after the initial Michael addition step. What are the likely causes and how can I improve it?
Answer:
Low yields in the Michael addition are often attributable to several factors. Let's break down the common culprits and their solutions:
-
Sub-optimal Base Selection: The choice of base is critical for efficient enolate formation. While sodium ethoxide is commonly used, its basicity may not be sufficient for complete deprotonation of the β-ketoester, leading to unreacted starting material.
-
Solution: Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These bases will irreversibly deprotonate the β-ketoester, driving the reaction towards the desired adduct.
-
-
Side Reactions of the Michael Acceptor: Trifluoromethylated Michael acceptors can be prone to polymerization or other side reactions under strongly basic conditions.
-
Solution: Add the Michael acceptor slowly to the reaction mixture containing the pre-formed enolate at a low temperature (e.g., 0 °C or below). This will minimize the concentration of the acceptor in the presence of the base and favor the desired 1,4-addition.
-
-
Equilibrium Issues: The Michael addition is a reversible reaction. If the product is not significantly more stable than the starting materials, the equilibrium may not favor product formation.
-
Solution: After the addition is complete, allow the reaction to stir for a sufficient period to ensure it reaches equilibrium. In some cases, removing the alcohol byproduct (if using an alkoxide base) by distillation can help drive the equilibrium forward.
-
Experimental Protocol: Optimized Michael Addition
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (e.g., THF or toluene).
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and wash with anhydrous hexanes to remove the oil.
-
Cool the flask to 0 °C and slowly add a solution of ethyl acetoacetate (1.0 equivalent) in the anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.
-
Slowly add a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) in the anhydrous solvent, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
FAQ 2: Presence of Multiple Byproducts after Cyclization
Question: After the Dieckmann condensation, my crude NMR shows a mixture of products. What are the likely byproducts and how can I avoid them?
Answer:
The Dieckmann condensation is an intramolecular reaction, but under certain conditions, intermolecular side reactions can occur. The primary byproducts to consider are:
-
Intermolecular Claisen Condensation Products: If the concentration of the diester intermediate is too high, two molecules can react with each other instead of cyclizing. This leads to the formation of linear β-ketoester dimers.
-
Solution: The Dieckmann condensation is best performed under high dilution conditions. This favors the intramolecular reaction pathway. A slow addition of the diester to a suspension of the base in the solvent is recommended.
-
-
Unreacted Michael Adduct: Incomplete cyclization will result in the presence of the starting diester.
-
Solution: Ensure a sufficient amount of a strong base (e.g., sodium ethoxide, potassium tert-butoxide) is used to drive the cyclization to completion. The reaction may also require heating to overcome the activation energy for ring closure.
-
-
Cleavage of the β-Keto Ester: The cyclic β-keto ester product can undergo retro-Claisen (cleavage) reaction in the presence of a strong base, especially at elevated temperatures.
-
Solution: Use a stoichiometric amount of base and avoid excessively high temperatures or prolonged reaction times after the cyclization is complete. Quenching the reaction by adding a proton source (e.g., acetic acid or ammonium chloride) once the reaction is complete will neutralize the base and prevent cleavage.
-
Workflow for Minimizing Byproducts in Dieckmann Condensation
References
stability and storage conditions for 5-(Trifluoromethyl)cyclohexane-1,3-dione
Technical Support Center: 5-(Trifluoromethyl)cyclohexane-1,3-dione
A Guide to Stability, Storage, and Experimental Best Practices
Welcome to the technical support guide for this compound (CAS No. 124612-15-3). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and optimal performance of this valuable synthetic building block in your experiments. By understanding its unique chemical properties, you can prevent common pitfalls related to stability and handling, leading to more reliable and reproducible results.
Section 1: Compound Technical Data Sheet
For rapid access to key information, the fundamental properties and storage conditions for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 124612-15-3 | [1][2] |
| Molecular Formula | C₇H₇F₃O₂ | [2] |
| Molecular Weight | 180.12 g/mol | [2] |
| Appearance | White to off-white or light yellow solid/powder | [2][3] |
| Melting Point | 140-142 °C or 147-150 °C | [2][3] |
| Optimal Storage Temp. | 2-8 °C (36-46 °F) | [4] |
| Storage Atmosphere | Sealed, under a dry, inert atmosphere (e.g., Argon, Nitrogen) | |
| Key Sensitivities | Moisture (Hydration), Light, Heat, Strong Oxidizing Agents | [3][5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What are the absolute critical storage conditions for this compound?
A1: The compound must be stored refrigerated between 2-8 °C .[4] Crucially, it must be kept in a tightly sealed container under a dry, inert atmosphere. Exposure to light and excess heat should also be avoided, as related dione structures are known to be sensitive to both.[3]
Q2: Why is a "dry, inert atmosphere" so strongly emphasized?
A2: This is the most critical factor for maintaining the compound's integrity. The potent electron-withdrawing effect of the trifluoromethyl (-CF₃) group dramatically increases the electrophilicity of the ketone carbonyls. This makes the compound highly susceptible to nucleophilic attack by ambient moisture, leading to the formation of a stable gem-diol hydrate.[5][6] This hydration alters the compound's molecular weight, solubility, and reactivity, which can lead to failed or inconsistent experiments.
Q3: The solid I received has a slight yellowish tint, but the vendor listed it as "white." Is the material degraded?
A3: A slight off-white or light yellow appearance is often normal for this compound and does not necessarily indicate degradation.[3] However, a significant change in color (e.g., turning dark brown or black) or a change in physical form (e.g., becoming gummy or oily) upon storage is a strong indicator of decomposition and the material should be discarded.
Q4: What are the primary degradation pathways I should be aware of?
A4: The three main pathways to avoid are:
-
Hydration: As detailed in Q2, this is the most common issue, caused by exposure to moisture.[5]
-
Thermal Decomposition: The compound is heat-sensitive.[3] Avoid prolonged exposure to high temperatures. If heating is required for a reaction, it should be done under controlled conditions and for the minimum time necessary.
-
Oxidation: Avoid contact with strong oxidizing agents, which are listed as incompatible materials.[3]
Q5: My compound is difficult to dissolve. Could this be related to stability?
A5: Yes. If the compound has been inadvertently exposed to moisture, the resulting hydrate will have different solubility characteristics than the anhydrous dione. If you encounter solubility issues in a solvent where it should be freely soluble, consider hydration as a potential cause. Always use anhydrous solvents for preparing solutions to prevent this issue from occurring in the flask.
Section 3: Troubleshooting Guide for Inconsistent Experimental Results
When experiments yield unexpected outcomes, this logical workflow can help diagnose issues related to the stability and handling of the reagent.
Caption: Troubleshooting workflow for experiments using this compound.
Section 4: Key Experimental Protocols
Adherence to proper technique is paramount. These protocols provide a self-validating framework for handling the compound to preserve its integrity.
Protocol 1: Recommended Procedure for Aliquoting the Solid Reagent
This protocol is designed to prevent atmospheric moisture contamination.
-
Equilibration: Remove the sealed container of this compound from the 2-8 °C refrigerator. Place it in a desiccator at room temperature. Allow the container to equilibrate for a minimum of 60 minutes.
-
Causality: This critical step prevents condensation of atmospheric water onto the cold solid when the container is opened, which is a primary cause of hydration.
-
-
Inert Atmosphere Transfer: Transfer the container into a glovebox or glove bag with a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Dispensing: Open the container and quickly weigh the desired amount of the solid into a pre-dried vial.
-
Resealing: Securely close the main container lid. Purge the headspace with inert gas before tightly resealing with paraffin film.
-
Storage: Immediately return the main container to 2-8 °C storage.
Protocol 2: Preparation of a Stock Solution
This method ensures the compound is properly dissolved and remains stable in solution for short-term use.
-
Glassware Preparation: Ensure all glassware (e.g., volumetric flask, syringe) is oven-dried or flame-dried under vacuum to remove any residual moisture.
-
Solvent Selection: Use only anhydrous grade solvent appropriate for your reaction. Verify the solvent's dryness (e.g., from a freshly opened bottle or a solvent purification system).
-
Dissolution: Add the weighed solid to the volumetric flask under an inert atmosphere. Using a dry syringe, add the anhydrous solvent via a septum, filling to approximately 90% of the final volume.
-
Mixing: Gently swirl or sonicate the flask until the solid is completely dissolved. Avoid vigorous heating.
-
Final Volume: Once dissolved and equilibrated to room temperature, carefully add solvent to the calibration mark. Invert the flask several times to ensure homogeneity.
-
Short-Term Storage: If the stock solution is not for immediate use, store it in a tightly sealed, septum-capped flask at 2-8 °C. Use within 24-48 hours for best results, as stability in various organic solvents over longer periods is not fully characterized.
References
- 1. This compound | CAS#:124612-15-3 | Chemsrc [chemsrc.com]
- 2. This compound | 124612-15-3 [amp.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Technical Support Center: Troubleshooting Low Yields in Reactions with 5-(Trifluoromethyl)cyclohexane-1,3-dione
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-(Trifluoromethyl)cyclohexane-1,3-dione. This versatile building block is instrumental in synthesizing a wide array of trifluoromethyl-containing compounds, which are of significant interest in medicinal and agrochemical research due to the unique properties imparted by the CF₃ group, such as enhanced metabolic stability and lipophilicity.[1][2][3]
However, the same electronic properties that make this reagent valuable can also introduce specific challenges in synthetic protocols, often leading to lower-than-expected yields. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate these challenges effectively. We will move beyond simple procedural lists to explain the chemical principles behind our recommendations, empowering you to make informed decisions in your experimental design.
Part 1: Foundational Principles & Key Reactivity Considerations
Understanding the inherent chemical nature of this compound is the first step to troubleshooting. Its reactivity is dominated by two key features: the β-dicarbonyl system and the potent electron-withdrawing trifluoromethyl group.
-
Keto-Enol Tautomerism : Like all 1,3-diones, this compound exists as an equilibrium mixture of its keto and enol forms.[4] In many solvents, the enol tautomer is predominant and serves as the primary nucleophilic species in base-catalyzed reactions. The strong electron-withdrawing CF₃ group significantly increases the acidity of the C2 methylene protons, facilitating enolate formation under milder conditions than its non-fluorinated analog.
-
Influence of the Trifluoromethyl (CF₃) Group : The CF₃ group exerts a powerful negative inductive effect (-I), which has two major consequences:
-
Increased Acidity : The protons at C2 are highly acidic (pKa is lowered), allowing for deprotonation with weaker bases.
-
Enhanced Electrophilicity : The carbonyl carbons are rendered more electron-deficient and thus more susceptible to nucleophilic attack.[5] This heightened reactivity can be a double-edged sword, sometimes leading to undesired side reactions if not properly controlled.
-
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | 144128-67-6 | Benchchem [benchchem.com]
- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-(Trifluoromethyl)cyclohexane-1,3-dione
Prepared by the Office of Senior Application Scientists
Welcome to the technical support resource for the synthesis of 5-(Trifluoromethyl)cyclohexane-1,3-dione. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the bench to production. We provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols based on established literature and extensive field experience.
The incorporation of a trifluoromethyl (CF₃) group is a critical strategy in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a highly valuable building block for creating a diverse range of biologically active compounds, including anticonvulsants and herbicides.[3][4][5] However, its synthesis presents unique challenges, particularly during scale-up, that require a nuanced understanding of the reaction mechanism and process parameters.
The most common synthetic route involves a Michael addition reaction between a keto-ester (like ethyl acetoacetate) and a trifluoromethylated Michael acceptor (such as ethyl 4,4,4-trifluoroacetoacetate), followed by a one-pot hydrolysis and decarboxylation.[3][6] This guide will focus on troubleshooting this widely adopted pathway.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format, emphasizing the causality behind each recommendation.
Issue 1: Low Overall Yield & Incomplete Conversion
Q1: My overall yield is significantly lower than reported in the literature, and in-process controls show incomplete consumption of starting materials. What are the primary factors to investigate?
A1: Low yield is the most common challenge and typically points to issues with reagents, reaction conditions, or competing side reactions. A systematic investigation is crucial.
-
Reagent Quality and Stoichiometry:
-
Base Selection & Purity: The initial Michael addition is base-catalyzed. A strong, non-nucleophilic base like sodium ethoxide (NaOEt) or sodium hydride (NaH) is required to deprotonate the keto-ester. Ensure the base is anhydrous and its activity has not been compromised by improper storage. On scale-up, accurately determining the molar equivalents of the base is critical; an insufficient amount will lead to incomplete deprotonation and stalled reaction.
-
Moisture Contamination: This reaction is highly sensitive to moisture. Water will consume the base and can hydrolyze the ester functionalities, leading to unwanted byproducts. All solvents (e.g., ethanol, THF) must be rigorously dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).[7][8]
-
-
Reaction Conditions:
-
Temperature Control: The initial deprotonation and Michael addition can be exothermic. On a large scale, inefficient heat transfer can lead to localized temperature spikes, promoting side reactions such as Claisen condensation of the starting keto-ester or decomposition.[8] Employing a jacketed reactor with controlled, slow addition of the base or one of the reactants at a reduced temperature is essential.
-
Reaction Time: While literature may provide a timeframe, reaction completion should always be confirmed with an in-process control (IPC) like TLC, GC-MS, or ¹H NMR before proceeding to the next step.
-
-
Hydrolysis and Decarboxylation:
-
The final acid-catalyzed hydrolysis and decarboxylation step requires sufficient thermal energy and acid concentration.[3] In a large volume, ensuring uniform heating and mixing is key to driving the reaction to completion. Pockets of lower temperature or insufficient acid distribution can result in incomplete decarboxylation, leaving the carboxylated intermediate in your crude product.
-
Issue 2: Impurity Formation and Complex Crude Product Profile
Q2: My crude product analysis (NMR/LC-MS) shows multiple significant impurities that are difficult to separate. What are these byproducts and how can I prevent them?
A2: Impurity formation is often linked to poor control over reaction stoichiometry and temperature.
-
Self-Condensation of Keto-ester: If the base is added too quickly or at too high a temperature before the Michael acceptor is present, the starting keto-ester (e.g., ethyl acetoacetate) can undergo self-Claisen condensation, leading to complex and high-molecular-weight impurities.
-
Solution: Add the base slowly to a solution of the keto-ester at a controlled temperature before introducing the trifluoromethylated Michael acceptor.
-
-
Polymeric "Mess": Some trifluoromethylating reagents or intermediates can be prone to polymerization or forming difluorocarbene under certain conditions, especially with stoichiometric copper which is sometimes used in related trifluoromethylations.[9] While not always directly applicable to this specific synthesis, the principle of avoiding conditions that favor side reactions of the CF₃-containing species is important.
-
Solution: Maintain strict temperature control. Avoid unnecessarily high temperatures or prolonged reaction times after completion.
-
-
Incomplete Decarboxylation: As mentioned in Q1, the 4-carboxy intermediate is a common impurity if the final step is not driven to completion.
-
Solution: Ensure adequate heating (reflux) and sufficient concentration of a strong acid (e.g., H₂SO₄ or HCl) for an appropriate duration. Monitor the reaction for the cessation of CO₂ evolution.
-
Issue 3: Reaction Control, Exotherms, and Safety on Scale-Up
Q3: During scale-up, I observed a significant exotherm that was difficult to control, and gas evolution was more vigorous than anticipated. How can I manage the process safely?
A3: Thermal management and pressure control are paramount during scale-up.
-
Managing Exotherms: The initial acid-base reaction and the subsequent Michael addition are exothermic. The heat generated scales with volume, while the ability to dissipate heat through the reactor walls scales with surface area. This mismatch makes thermal control challenging at scale.
-
Solution: Implement controlled, slow addition of reagents using a dosing pump. Ensure your reactor has adequate cooling capacity. For highly exothermic steps, consider a semi-batch process where one reactant is added portion-wise.[8]
-
-
Controlling Gas Evolution: The final decarboxylation step releases a significant volume of carbon dioxide (CO₂). If the reaction is heated too quickly, the rapid gas evolution can cause excessive foaming and pressure buildup, potentially overwhelming the reactor's pressure relief system.[9]
-
Solution: Heat the reaction mixture gradually to the target temperature. Ensure the reactor is equipped with an appropriately sized condenser and off-gas system. Anti-foaming agents can be considered, but their compatibility with the reaction and downstream processing must be verified.
-
Issue 4: Product Isolation and Purification Challenges
Q4: The crude product is an oil/gummy solid and is difficult to crystallize. Column chromatography is not feasible for my target scale. What are the best practices for isolation and purification?
A4: Robust purification requires understanding the product's physical properties and the nature of the impurities.
-
Work-up Procedure: After the reaction is complete, a proper aqueous work-up is crucial. The product, a 1,3-dione, is weakly acidic and can be partially soluble in basic solutions.
-
Solution: After quenching, perform extractions with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with water and brine to remove inorganic salts and water-soluble impurities. Avoid strong basic washes (e.g., NaOH solution) which can deprotonate the product and pull it into the aqueous layer.
-
-
Crystallization: this compound is a solid with a reported melting point around 140-142 °C.[10] Difficulty in crystallization is often due to residual solvent or impurities that act as crystallization inhibitors.
-
Solution:
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure.
-
Recrystallization: Experiment with various solvent systems at a small scale. A common approach is to dissolve the crude material in a minimal amount of a good solvent (like ethyl acetate) and then add a poor solvent (like hexane) until turbidity is observed, followed by slow cooling.[10] Seeding with a small crystal of pure product can be highly effective.
-
Distillation/Sublimation: For certain impurities, purification via distillation or sublimation under reduced pressure might be an option, but this depends on the thermal stability of the product and the volatility of the impurities.
-
-
Process Flow & Troubleshooting Logic
The following diagram illustrates the key stages of the synthesis and a logical workflow for troubleshooting common failures, particularly low yield.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. researchgate.net [researchgate.net]
- 4. "C-acylation of 5-trifluoromethyl-1,3-cyclohexanedione with substituted" by Shondra N Gipson [digitalscholarship.tnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:124612-15-3 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. This compound | 124612-15-3 [amp.chemicalbook.com]
managing hygroscopic nature of 5-(Trifluoromethyl)cyclohexane-1,3-dione
Welcome to the technical support center for 5-(Trifluoromethyl)cyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this valuable synthetic building block. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Challenge
This compound is a highly functionalized intermediate, pivotal in the synthesis of a variety of organic and heterocyclic compounds, some of which are explored for their pharmacological potential.[1] The presence of two carbonyl groups in the cyclohexane-1,3-dione scaffold allows for moderate solubility in polar solvents like water, indicating a propensity for hydrogen bonding.[2] This inherent characteristic contributes to the compound's hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3]
The absorption of water can have significant consequences, ranging from inaccurate measurements to altered reactivity and the formation of unwanted byproducts. This guide provides a structured approach to mitigating these risks through proper handling, storage, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent moisture absorption?
A1: Proper storage is the first line of defense against hydration. The compound should be stored in a cool, dry environment, ideally between 2-8°C as recommended by suppliers.[4] To minimize contact with atmospheric moisture, follow these best practices:
-
Airtight Containers: Store the compound in a tightly sealed, airtight container. Parafilm can be used to further seal the container lid.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) or in a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Exposure: When not in use, ensure the container is promptly and securely sealed. Avoid leaving the container open to the laboratory environment for extended periods.
Q2: What are the visual or physical signs that my sample of this compound has absorbed moisture?
A2: A pure, anhydrous sample of this compound should be a white to off-white solid.[4] The following changes may indicate moisture absorption:
-
Clumping or Caking: The powder may lose its free-flowing nature and begin to form clumps.
-
"Melting" or Deliquescence: In cases of significant moisture absorption, the solid may appear wet or even dissolve into a saturated solution.
-
Inconsistent Melting Point: The presence of water can depress and broaden the melting point range of the compound.
Q3: Can I dry a sample of this compound that I suspect has absorbed water?
A3: Yes, it is often possible to dry a hydrated sample, but the method should be chosen carefully to avoid decomposition. For hygroscopic solids, drying under high vacuum is a common and effective method.[5]
-
Vacuum Oven: Place the compound in a vacuum oven at a mild temperature (e.g., 30-40°C). The combination of low pressure and gentle heat facilitates the removal of water without degrading the compound.
-
High Vacuum Line: Alternatively, the sample can be dried in a flask connected to a high vacuum line at room temperature.
-
Caution: Always consult the compound's safety data sheet (SDS) for thermal stability information before heating.
Q4: How does the presence of water affect reactions involving this compound?
A4: Water can interfere with reactions in several ways:
-
Stoichiometry: The presence of water will lead to an overestimation of the mass of the reagent, resulting in incorrect stoichiometry.
-
Side Reactions: In reactions involving water-sensitive reagents (e.g., organometallics, strong bases), the absorbed water will consume the reagent, leading to lower yields or complete reaction failure.
-
Altered Reaction Pathways: For some reactions, such as certain condensations, the presence of water can alter the reaction equilibrium or catalyze undesired side reactions. For instance, in the synthesis of aminocyclohexenones, anhydrous conditions are necessary to prevent the formation of alkyl ammonium salts.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Low Yields in Condensation Reactions
| Symptom | Probable Cause | Solution |
| The reaction (e.g., Knoevenagel, Hantzsch) stalls or provides a low yield of the desired product. | Hydration of this compound: The absorbed water is reacting with a water-sensitive catalyst or reagent, or altering the reaction equilibrium. | 1. Dry the Reagent: Before use, dry the this compound under high vacuum.[5] 2. Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| Formation of unexpected byproducts. | Water-induced Side Reactions: The presence of water may be promoting hydrolysis of intermediates or catalyzing alternative reaction pathways. | In addition to the above solutions, consider adding a dehydrating agent to the reaction mixture if compatible with the reaction conditions. |
Issue 2: Difficulty in Achieving Accurate Weighing and Concentration for Solutions
| Symptom | Probable Cause | Solution |
| The mass of the compound on the balance continuously increases during weighing. | Rapid Moisture Absorption: The compound is hygroscopic and is actively absorbing water from the air. | 1. Weigh Quickly: Minimize the time the compound is exposed to the atmosphere. Have all necessary equipment ready before opening the container. 2. Weigh in a Controlled Environment: For best results, weigh the compound inside a glove box with a controlled, low-humidity atmosphere.[6] 3. Weigh by Difference: Weigh the sealed container, dispense the approximate amount of reagent into the reaction vessel under an inert atmosphere if possible, and then re-weigh the original container. The difference in mass is the amount of reagent used. |
| Difficulty in preparing a stock solution of a precise concentration. | Inaccurate Initial Mass: The initial mass of the solid includes an unknown amount of water. | Prepare a stock solution and then determine its exact concentration using a suitable analytical method (e.g., titration, quantitative NMR) if a high degree of accuracy is required. |
Workflow for Handling Hygroscopic this compound
Caption: Recommended workflow for handling this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low-yield reactions.
References
preventing side reactions in the functionalization of 5-(Trifluoromethyl)cyclohexane-1,3-dione
Welcome to the technical support center for the functionalization of 5-(Trifluoromethyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging building block. The trifluoromethyl group imparts unique and often desirable properties to molecules, such as enhanced metabolic stability and binding affinity.[1][2][3][4] However, its strong electron-withdrawing nature can also influence the reactivity of the cyclohexane-1,3-dione scaffold, leading to potential side reactions.[5]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind the recommended solutions.
I. Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the handling and reactivity of this compound.
Question 1: My alkylation reaction is giving a mixture of C-alkylated and O-alkylated products. How can I improve the selectivity for C-alkylation?
Answer: The competition between C- and O-alkylation is a classic challenge when working with enolates of β-dicarbonyl compounds. The outcome is influenced by several factors, including the nature of the electrophile, the solvent, and the counterion.
-
Hard and Soft Acid-Base (HSAB) Theory: A useful framework for predicting the selectivity is the HSAB theory. The oxygen atom of the enolate is a "hard" nucleophilic center, while the α-carbon is a "soft" nucleophilic center. "Hard" electrophiles (e.g., silyl halides, alkyl sulfates) tend to react at the hard oxygen center, leading to O-alkylation. "Softer" electrophiles (e.g., alkyl iodides and bromides) are more likely to react at the soft carbon center, favoring C-alkylation.[6]
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leaving a more "naked" and reactive enolate that tends to favor O-alkylation. Less polar solvents (e.g., THF, dioxane) promote ion pairing, which can sterically hinder the oxygen atom and favor C-alkylation.[7]
-
Counterion: The nature of the metal counterion also plays a role. Smaller, more coordinating cations like Li+ can chelate with the two oxygen atoms of the enolate, blocking the oxygen and directing the alkylating agent to the carbon.
Troubleshooting Workflow for C- vs. O-Alkylation
Caption: Decision-making workflow for optimizing C-alkylation.
Question 2: I am attempting a Knoevenagel condensation, but I'm observing self-condensation of my aldehyde and low yields of the desired product. What can I do?
Answer: The Knoevenagel condensation involves the reaction of an active methylene compound (like our dione) with an aldehyde or ketone, typically catalyzed by a weak base.[8] The issue of aldehyde self-condensation suggests that the reaction conditions are too basic, promoting the aldol reaction of the aldehyde with itself.
To favor the Knoevenagel condensation over self-condensation:
-
Use a milder base: Instead of strong bases like alkoxides, consider using weaker amine bases such as piperidine or pyridine. These are often sufficient to deprotonate the highly acidic this compound without promoting significant aldehyde self-condensation.[8]
-
Doebner Modification: If your substrate is compatible, the Doebner modification, which uses pyridine as both the base and solvent, can be effective.[8]
-
Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the competing self-condensation reaction.
Question 3: Is the trifluoromethyl group stable to the reaction conditions I'm using?
Answer: The trifluoromethyl group is generally very stable due to the strength of the carbon-fluorine bond.[1][3][4] However, it is not completely inert and can be susceptible to degradation under certain, typically harsh, conditions.
-
Strong Basic Conditions: Prolonged exposure to strong bases, especially at elevated temperatures, can lead to hydrolysis of the trifluoromethyl group to a carboxylic acid.[1]
-
Reductive Conditions: While less common, certain strong reducing agents might be able to effect changes to the CF3 group.
For most standard functionalization reactions of the dione (alkylation, acylation, condensation), the trifluoromethyl group should remain intact. If you suspect degradation, it is advisable to analyze your crude reaction mixture by 19F NMR to check for the appearance of new fluorine-containing species.
II. In-Depth Troubleshooting Guides
This section provides more detailed protocols and mechanistic explanations for overcoming specific challenges.
Guide 1: Optimizing Regioselectivity in Michael Additions
The Michael addition, or conjugate addition, is a key reaction for forming new carbon-carbon bonds at the β-position of an α,β-unsaturated carbonyl compound.[9][10][11] With this compound as the nucleophile, controlling the reaction to prevent side products is crucial.
Common Issue: Formation of double Michael addition products or polymerization, especially with highly reactive Michael acceptors.
Underlying Cause: The initial Michael adduct is itself an enolate, which can potentially react with another molecule of the Michael acceptor. The high acidity of the protons on the dione scaffold contributes to this reactivity.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the this compound. | This ensures that the Michael acceptor is consumed, minimizing the chance for the initial adduct to react further. |
| Base | Use a catalytic amount of a weak base (e.g., triethylamine, DBU) or a stoichiometric amount of a milder base (e.g., NaHCO3). | A strong base can lead to a high concentration of the reactive enolate, increasing the likelihood of side reactions.[10] |
| Temperature | Conduct the reaction at low temperatures (e.g., 0 °C to room temperature). | Lowering the temperature can help to control the reaction rate and improve selectivity. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting Michael acceptor is consumed. | Over-running the reaction can lead to the formation of byproducts. |
Step-by-Step Protocol for a Controlled Michael Addition:
-
Dissolve this compound (1.1 equiv.) in a suitable solvent (e.g., THF, ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Michael acceptor (1.0 equiv.) to the solution.
-
Add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 equiv.).
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the Michael acceptor is consumed, quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl solution).
-
Proceed with standard aqueous work-up and purification.
Guide 2: Preventing Side Reactions in C-Acylation
C-acylation of this compound can be a powerful method for synthesizing cyclic β-triketones, which are valuable intermediates.[12] However, side reactions such as O-acylation can be problematic.
Common Issue: Formation of the O-acylated enol ester as a major byproduct.
Underlying Cause: Similar to alkylation, the enolate of the dione is an ambident nucleophile. The choice of acylating agent and reaction conditions determines the site of acylation. Acyl halides and anhydrides are "hard" electrophiles and can favor reaction at the oxygen atom.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Acylating Agent | Use a less reactive acylating agent, or consider using a different acylation protocol such as the Weinreb amide chemistry. | Highly reactive agents like acyl chlorides increase the likelihood of O-acylation. |
| Catalyst/Promoter | Employ Lewis acids (e.g., MgCl2, ZnCl2) to promote C-acylation. | Lewis acids can chelate to the oxygen atoms of the dione, increasing the nucleophilicity of the carbon and sterically hindering O-acylation. |
| Base | Use a non-nucleophilic base like LDA or NaH to pre-form the enolate. | This allows for better control over the subsequent acylation step. |
| Solvent | Aprotic, non-polar solvents like THF or diethyl ether are generally preferred. | These solvents favor the C-acylated product.[7] |
Visualizing the Role of a Lewis Acid in Directing C-Acylation
Caption: A Lewis acid chelates the dione, promoting C-acylation.
Guide 3: Purification and Handling of Trifluoromethylated β-Diketones
The unique properties of the trifluoromethyl group can also impact the physical characteristics of the final products, sometimes complicating purification.
Common Issue: Difficulty in separating the desired product from starting materials or byproducts by standard silica gel chromatography. The product may also be volatile.
Troubleshooting Strategies:
-
Formation of Copper Complexes: β-Diketones readily form stable complexes with copper(II) salts.[13][14] This property can be exploited for purification. The crude product can be treated with an aqueous solution of cupric acetate. The copper complex often precipitates and can be isolated by filtration. The pure β-diketone can then be liberated by treating the complex with a strong acid.[15]
-
Azeotropic Removal of Water: These compounds can sometimes form azeotropes with water, making them difficult to dry completely.[15] Using a Dean-Stark apparatus or a separating distilling head during distillation can be effective for removing water.[15]
-
Vacuum Sublimation: For solid products, vacuum sublimation can be an excellent purification technique, especially for removing non-volatile impurities.[15]
III. References
-
Benchchem Technical Support. (n.d.). Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
-
Coty, G., & Fustero, S. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(23), 5564.
-
Benchchem. (n.d.). 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. Benchchem.
-
Wikipedia. (2023). Trifluoromethyl group. In Wikipedia.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
-
Reid, J. C., & Calvin, M. (1950). Some New β-Diketones Containing the Trifluoromethyl Group. Journal of the American Chemical Society, 72(7), 2948–2952.
-
Kim, H., & Lee, S. (2021). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Bulletin of the Korean Chemical Society, 42(10), 1334-1338.
-
Fadeyi, O. O., et al. (2012). Synthesis of this compound and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 53(38), 5126-5129.
-
J. C. A. Oliveira, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(18), 6649.
-
Wang, Z., et al. (2022). β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent. Proceedings of the National Academy of Sciences, 119(44), e2208649119.
-
Merging Visible‐Light Catalysis for the Direct Late‐Stage Group‐16–Trifluoromethyl Bond Formation. (n.d.). ResearchGate.
-
Wang, C., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(16), 7130–7136.
-
Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. (2021). ACS Omega, 6(4), 2989–3000.
-
Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation. (2020). Organic Letters, 22(24), 9572–9576.
-
Yang, Y.-D., et al. (2012). Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221–226.
-
Meng, Q.-Y., et al. (2020). Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones. Angewandte Chemie International Edition, 59(36), 15463-15467.
-
Hydrotrifluoroacetylation of Alkenes via Designer Masked Acyl Reagents. (2023). Journal of the American Chemical Society.
-
Photocatalytic Alkylation of α-(Trifluoromethyl)Styrenes with Potassium Xanthogenates. (2021). Molecules, 26(24), 7686.
-
PubChem. (n.d.). 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione.
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. (2019). Molecules, 24(21), 3848.
-
Fiveable. (n.d.). Alkylation of enolates.
-
Hauser, C. R., & Swamer, F. W. (1957). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. In Organic Reactions (pp. 59-196). John Wiley & Sons, Inc.
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 348–355.
-
Shono, T., et al. (1983). Electroorganic chemistry. 103. Selective C-alkylation of .beta.-diketones. The Journal of Organic Chemistry, 48(11), 1929–1931.
-
Gipson, S. N. (2013). C-acylation of 5-trifluoromethyl-1,3-cyclohexanedione with substituted unactivated carboxylic acids and benzoyl chlorides. Tennessee State University.
-
Wikipedia. (2023). Knoevenagel condensation. In Wikipedia.
-
Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Products. (2017). Molecules, 22(12), 2139.
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. (2022). Journal of the American Chemical Society.
-
The Organic Chemistry Tutor. (2019, January 10). examples of Michael additions [Video]. YouTube.
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (2019). Nature Communications, 10(1), 1-9.
-
JoVE. (n.d.). α-Alkylation of Ketones via Enolate Ions.
-
Chem-Station. (2014, March 31). Michael Addition.
-
Chemsrc. (n.d.). This compound.
-
Buchler GmbH. (n.d.). Michael Addition catalyzed by Quinine Derivative.
-
Reddit. (2021). Cursed Cyclohexane-1,3,5-trione?
-
Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. (2021). Molecules, 26(16), 4975.
-
The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube.
-
Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. (2019). Journal of Medicinal Chemistry, 62(7), 3464–3479.
-
Wikipedia. (2023). 1,3-Cyclohexanedione. In Wikipedia.
-
Recent Developments on Five-Component Reactions. (2019). Molecules, 24(23), 4247.
-
Condensation Reactions between Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in Water without Catalyst. (2012). Journal of the Chinese Chemical Society, 59(1), 75-78.
-
Chem Veda. (2019, January 18). Why enol form of cyclohexane-1,3,5-trione is more stable than it's enol form [Video]. YouTube.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | 144128-67-6 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. fiveable.me [fiveable.me]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Michael Addition | Chem-Station Int. Ed. [en.chem-station.com]
- 11. youtube.com [youtube.com]
- 12. "C-acylation of 5-trifluoromethyl-1,3-cyclohexanedione with substituted" by Shondra N Gipson [digitalscholarship.tnstate.edu]
- 13. mdpi.com [mdpi.com]
- 14. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Techniques for Purity Assessment of 5-(Trifluoromethyl)cyclohexane-1,3-dione
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for 5-(Trifluoromethyl)cyclohexane-1,3-dione. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the purity assessment of this versatile building block. This resource moves beyond simple protocols to explain the scientific reasoning behind analytical choices, helping you troubleshoot issues effectively and ensure the integrity of your results.
This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis. Its purity is paramount, as even trace impurities can impact reaction yields, downstream processing, and the safety profile of the final product. A key characteristic of this compound is its existence as a mixture of keto and enol tautomers in solution, which can present unique analytical challenges[1]. This guide will equip you to handle these complexities with confidence.
General Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A comprehensive purity assessment requires a multi-technique approach to identify and quantify all potential impurities, including isomers, residual solvents, and synthesis by-products. The primary methods are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and non-volatile impurities. A UV detector is typically used.
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents from the synthesis process. Due to the compound's polarity and potential for thermal degradation, derivatization may be necessary for robust analysis of the primary component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and identification of impurities. ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly powerful for detecting any fluorine-containing side products.
-
Mass Spectrometry (MS): Used in conjunction with HPLC or GC (i.e., LC-MS or GC-MS) to confirm the molecular weight of the main component and to identify unknown impurities based on their mass-to-charge ratio.
Q2: What are the common impurities I should be aware of?
Impurities often originate from the synthetic route. The synthesis of this compound can involve precursors like ethyl acetoacetate and fluorinated Michael acceptors[2][3]. Therefore, potential impurities include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
By-products: Formed from side reactions during synthesis.
-
Degradation Products: The dione ring can be susceptible to hydrolysis or oxidation under certain conditions.
-
Residual Solvents: Solvents used during reaction and purification (e.g., ethanol, ethyl acetate, hexane)[4][5].
Q3: How should I properly handle and store the compound to maintain its purity?
To prevent degradation, this compound, which is typically a white to off-white solid, should be stored in a cool, dry environment[5]. The recommended storage temperature is often between 0-8°C[5]. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Q4: The compound exists as keto-enol tautomers. How does this affect analysis?
In solution, the compound will exist in equilibrium between its dione form and its enol form[1]. This can manifest in a few ways:
-
NMR: You may see two distinct sets of peaks corresponding to the keto and enol forms. Peak broadening can also occur if the rate of interconversion is on the NMR timescale.
-
Chromatography (HPLC/GC): You might observe broadened peaks or, in some cases, two separate, poorly resolved peaks if the interconversion is slow relative to the chromatography timescale. The key is to establish conditions where the equilibrium is either very fast (resulting in a single sharp peak) or very slow and the peaks are well-resolved. Often, controlling the mobile phase pH in HPLC can help manage this effect.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a new batch of this compound.
Caption: General workflow for purity assessment.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Q1: My peak of interest is showing significant tailing or fronting. What is the cause and how can I fix it?
Peak asymmetry is a common issue that compromises resolution and integration accuracy.
-
Causality (Tailing):
-
Secondary Interactions: The acidic protons on the dione ring can interact with active sites (free silanols) on the silica backbone of the column, causing peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[6]
-
Column Degradation: A void at the head of the column or deterioration of the stationary phase can lead to poor peak shape.[6]
-
-
Causality (Fronting):
-
Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to front.
-
Column Overload (less common): In some specific cases, overload can also lead to fronting.
-
-
Solutions:
| Problem | Solution | Rationale |
| Peak Tailing | Add a small amount of a competing agent (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. | The acid protonates the free silanols on the column, preventing them from interacting with the analyte. |
| Reduce the injection volume or sample concentration. | Ensures the analysis is performed within the linear range of the column's capacity. | |
| Replace the column or use a guard column. | A fresh column ensures a homogenous packed bed. A guard column protects the analytical column from contaminants. | |
| Peak Fronting | Dissolve the sample in the mobile phase or a weaker solvent. | This ensures the sample is introduced to the column in a narrow band without distorting the chromatography. |
Q2: My retention times are drifting between injections. How do I stabilize my system?
Retention time stability is critical for reliable peak identification.
-
Causality:
-
Inadequate Column Equilibration: The column chemistry has not reached equilibrium with the mobile phase.[7]
-
Mobile Phase Composition Change: Inaccurate mixing of solvents or evaporation of the more volatile component.[7]
-
Temperature Fluctuations: The column temperature is not stable, affecting analyte interaction with the stationary phase.[7]
-
Leaks: A leak in the system will cause the flow rate to fluctuate.[8]
-
-
Solutions:
-
Ensure Proper Equilibration: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection.
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent bottles capped to prevent evaporation.[7]
-
Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography.[9]
-
System Check: Inspect fittings for any signs of leaks, especially around the pump heads and injector.[8]
-
Q3: I'm seeing extraneous or "ghost" peaks in my chromatogram. What are they and how do I get rid of them?
Ghost peaks are peaks that appear in the chromatogram but are not present in the sample.
-
Causality:
-
Injector Carryover: Remnants of a previous, more concentrated sample are being injected with the current one.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components can accumulate on the column and elute as peaks, especially during a gradient run.[10]
-
Sample Matrix Effects: Components of the sample diluent can appear as peaks.
-
-
Solutions:
-
Implement a Needle Wash: Use a strong solvent in the injector's wash vial to clean the needle between injections.
-
Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter.[6]
-
Run a Blank Gradient: Inject your sample diluent (blank) and run the same method. If the ghost peaks appear, the contamination is from your mobile phase or system, not your sample.
-
Caption: Decision tree for common HPLC issues.
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol describes a general method for determining the purity of this compound. It should be validated for your specific instrumentation and requirements.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (TFA)
-
This compound reference standard and sample
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 260 nm (based on dione chromophore)[11] |
| Injection Vol. | 5 µL |
3. Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject a blank (diluent), followed by the standard and then the sample.
-
Calculation: Calculate the purity by area percent normalization.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
This protocol outlines the steps for confirming the identity of the compound and identifying potential impurities.
1. Materials:
-
NMR spectrometer (300 MHz or higher recommended)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it will dissolve both polar and non-polar compounds and its residual water peak does not interfere with many signals.
2. Procedure:
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
Acquire ¹H NMR Spectrum:
-
Acquire a standard proton spectrum.
-
Expected Signals: Look for signals corresponding to the methylene protons of the cyclohexane ring and the methine proton at the 5-position. Note that tautomerism may lead to complex or broadened signals.
-
-
Acquire ¹³C NMR Spectrum:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Identify the carbonyl carbons (~200 ppm), the CF₃ carbon (a quartet due to C-F coupling), and the aliphatic carbons of the ring.
-
-
Acquire ¹⁹F NMR Spectrum:
-
Acquire a proton-decoupled fluorine spectrum.
-
Expected Signal: A single sharp singlet for the -CF₃ group is expected. The presence of other signals would indicate fluorine-containing impurities, making this a very sensitive test for such by-products.
-
-
Data Analysis: Compare the obtained spectra with a reference spectrum or with predicted chemical shifts to confirm the structure. Integrate the peaks in the ¹H NMR to check for stoichiometric ratios and quantify impurities if their structure is known.
References
- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS#:124612-15-3 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. hopemaxchem.com [hopemaxchem.com]
- 5. This compound | 124612-15-3 [amp.chemicalbook.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to 5-(Trifluoromethyl)cyclohexane-1,3-dione
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-(Trifluoromethyl)cyclohexane-1,3-dione stands as a valuable building block in medicinal chemistry, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. This guide provides an in-depth comparative analysis of the spectral characteristics of this compound, leveraging predictive analysis and experimental data from analogous compounds to offer a comprehensive understanding of its spectroscopic signature.
Predicted Spectral Analysis of this compound
The introduction of a trifluoromethyl (CF₃) group into the cyclohexane-1,3-dione scaffold is expected to induce significant and predictable changes in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the stereochemistry of the cyclohexane ring and the influence of the electron-withdrawing CF₃ group. The protons on the cyclohexane ring will exhibit chemical shifts and coupling patterns dependent on their spatial relationship to the CF₃ group and the two carbonyl groups.
¹³C NMR Spectroscopy: The carbon NMR will provide key insights into the carbon skeleton. The carbonyl carbons are expected to appear significantly downfield. The carbon bearing the CF₃ group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of this carbon will be influenced by the strong electron-withdrawing nature of the fluorine atoms.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a direct and sensitive probe for the trifluoromethyl group. A single resonance, a singlet in the proton-decoupled spectrum, is expected. Its chemical shift will be characteristic of a CF₃ group attached to a saturated carbon.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl and C-F bonds.
The presence of the two carbonyl groups will give rise to strong absorption bands in the region of 1700-1740 cm⁻¹. The exact position will depend on the degree of enolization. The C-F stretching vibrations of the trifluoromethyl group are expected to produce strong, characteristic bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak in an electron ionization (EI) mass spectrum would be expected at m/z corresponding to its molecular weight.
Key fragmentation pathways are likely to involve the loss of the trifluoromethyl radical (•CF₃), leading to a significant fragment ion. Other fragmentations may include the loss of carbon monoxide (CO) from the diketone structure.
Comparative Spectral Data
To ground our predictive analysis, we will compare the expected spectral features of this compound with the known experimental data of cyclohexane-1,3-dione and 5-methylcyclohexane-1,3-dione.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features | Key IR Features (cm⁻¹) | Key MS Fragments (m/z) |
| Cyclohexane-1,3-dione | Complex multiplets for CH₂ groups. | Carbonyl carbons > 200 ppm. | C=O stretch (~1715, ~1735), C-H stretch (~2800-3000) | 112 (M⁺), 84, 56 |
| 5-Methylcyclohexane-1,3-dione | Methyl doublet, complex ring proton multiplets. | Carbonyl carbons > 200 ppm, methyl carbon ~20 ppm. | C=O stretch (~1710, ~1730), C-H stretch (~2800-3000) | 126 (M⁺), 111, 83, 69 |
| This compound (Predicted) | Complex multiplets for ring protons, deshielded relative to non-fluorinated analog. | Carbonyl carbons > 200 ppm, CF₃-bearing carbon (quartet), CF₃ carbon (quartet). | C=O stretch (~1720-1740), Strong C-F stretch (~1100-1300) | 180 (M⁺), 111 (M-CF₃) , 83, 55 |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for compounds like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For multiplicity information, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate internal/external standard (for ¹⁹F).
-
Integrate the peaks in the ¹H spectrum.
-
FTIR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[1]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
-
Data Processing:
-
Perform a baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (Electron Ionization - EI) Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
-
Visualizations
Molecular Structure of this compound
Caption: Structure of this compound.
Predicted ¹³C NMR Chemical Shifts
References
A Comparative Guide to the Biological Activity of Heterocycles Derived from 5-(Trifluoromethyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (CF₃) group, in particular, has become a hallmark of many modern pharmaceuticals. 5-(Trifluoromethyl)cyclohexane-1,3-dione is a versatile building block that combines the conformational features of a cyclohexane ring with the potent electronic effects of a trifluoromethyl group. Its 1,3-dicarbonyl moiety serves as a reactive handle for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.
This guide provides a comparative overview of the biological activities of prominent classes of heterocycles—pyrazoles, pyrimidines, and isoxazoles—derived from this compound. We will delve into their synthesis, explore their reported antimicrobial, anticancer, and anti-inflammatory activities, and provide detailed experimental protocols to facilitate further research and development in this promising area of drug discovery.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is a key player in modulating the biological activity of organic molecules. Its strong electron-withdrawing nature can significantly influence the acidity of neighboring protons, affecting reaction pathways and the pKa of the final compound. This, in turn, can impact a molecule's ability to cross biological membranes and interact with target proteins. Furthermore, the lipophilicity of the CF₃ group can enhance the bioavailability of a drug candidate. The presence of this group on the cyclohexane-1,3-dione scaffold imparts unique properties to the resulting heterocyclic derivatives, making them attractive candidates for drug development programs.
Comparative Biological Activities
The inherent reactivity of the 1,3-dicarbonyl system in this compound allows for its cyclization with various binucleophiles to construct a range of five- and six-membered heterocycles. Below, we compare the prominent biological activities associated with pyrazole, pyrimidine, and isoxazole derivatives.
Table 1: Overview of Biological Activities
| Heterocyclic Class | Primary Biological Activities | Key Structural Features Influencing Activity |
| Pyrazoles | Antimicrobial, Anticancer, Anti-inflammatory | Substitution pattern on the pyrazole and N-phenyl rings. |
| Pyrimidines | Anticancer, Antimicrobial | Nature of substituents at the C2, C4, and C5 positions. |
| Isoxazoles | Anti-inflammatory, Antimicrobial, Anticancer | Aryl substituents on the isoxazole ring. |
Pyrazole Derivatives: A Versatile Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from 1,3-diones through condensation with hydrazine derivatives. The resulting trifluoromethyl-substituted pyrazoles have demonstrated a broad spectrum of biological activities.
Antimicrobial Activity
Trifluoromethyl-containing pyrazole derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. The lipophilic CF₃ group can facilitate the penetration of the bacterial cell membrane.
Anticancer Activity
Several studies have highlighted the potential of pyrazole derivatives as anticancer agents.[1][2] Their mechanism of action often involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[3]
Anti-inflammatory Activity
A significant area of research for pyrazole derivatives is their role as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4] The trifluoromethyl group can enhance the binding affinity and selectivity for the COX-2 active site.
Table 2: Reported Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 1,3,5-Triaryl-1H-pyrazoles | HT-29, MCF-7, AGS | Varies (some <10) | [1] |
| Benzimidazole linked pyrazoles | MCF-7, A549, HepG2 | Varies | [2] |
Note: The data presented is for analogous pyrazole structures to indicate potential activity.
Pyrimidine Derivatives: Core of Life and Medicine
Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3. They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a wide range of pharmaceuticals. The synthesis of pyrimidines from this compound can be achieved through condensation with amidine or urea derivatives.
Anticancer Activity
Pyrimidine derivatives are a cornerstone of cancer chemotherapy.[5] Their structural similarity to endogenous nucleobases allows them to interfere with DNA and RNA synthesis, leading to the inhibition of cancer cell growth. The incorporation of a trifluoromethyl group can enhance their cytotoxic effects. For example, 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[6]
Antimicrobial Activity
The pyrimidine scaffold is also a key feature in many antimicrobial agents.[7][8][9][10] These compounds can act by inhibiting essential enzymes in microbial metabolic pathways.
Table 3: Reported Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Thiazolo[4,5-d]pyrimidines | A375, C32, DU145, MCF-7 | Varies | [6] |
| Tetralin-6-yl pyrimidines | Hep G2 (liver cancer) | 7.11 - 8.66 | [5] |
Note: This data is for analogous pyrimidine structures to indicate potential activity.
Isoxazole Derivatives: Potent Anti-inflammatory Agents
Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are typically synthesized from 1,3-diones by reaction with hydroxylamine.
Anti-inflammatory Activity
Isoxazole derivatives are well-documented for their anti-inflammatory properties, often acting as selective COX-2 inhibitors.[11][12] This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The trifluoromethyl group can contribute to this selectivity and potency.
Antimicrobial and Anticancer Activities
Beyond their anti-inflammatory effects, isoxazole derivatives have also been investigated for their antimicrobial and anticancer activities.[12][13]
Table 4: Reported Anti-inflammatory Activity of Isoxazole Derivatives
| Compound Class | Assay | % Inhibition | Reference |
| Indolyl-isoxazoles | Carrageenan-induced rat paw edema | 36.6 - 73.7% | [12] |
| Substituted Isoxazoles | Carrageenan-induced rat paw edema | Significant activity | [11] |
Note: This data is for analogous isoxazole structures to indicate potential activity.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of these heterocyclic derivatives and for the evaluation of their biological activities.
Synthesis Protocols
The synthesis of heterocycles from 1,3-diones is a well-established area of organic chemistry. The following are general procedures that can be adapted for this compound.
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add the desired hydrazine derivative (e.g., phenylhydrazine, 1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
In a round-bottom flask, dissolve this compound (1 mmol) and a suitable amidine or urea derivative (e.g., guanidine hydrochloride, 1.1 mmol) in ethanol (15 mL).
-
Add a solution of sodium ethoxide (prepared by dissolving sodium metal in ethanol) until the mixture is basic.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter, wash with water, and recrystallize the solid from an appropriate solvent.
-
Dissolve this compound (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Add a base such as sodium acetate or pyridine to the mixture.
-
Reflux the reaction for 3-5 hours, with TLC monitoring.
-
After cooling, pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and purify by recrystallization.
Biological Activity Assays
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.[14][15][16][17]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible bacterial growth.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[18][19]
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme in a 96-well plate.
-
Add the test compound at various concentrations to the wells.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
The peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product.
-
Measure the absorbance of the colored product at a specific wavelength over time using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of the COX-2 enzyme activity.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic routes to the discussed heterocyclic systems from this compound.
Caption: General synthetic routes to heterocycles.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The strategic placement of the trifluoromethyl group on the cyclohexane scaffold imparts favorable pharmacological properties to the resulting pyrazole, pyrimidine, and isoxazole derivatives. While direct comparative studies are still emerging, the existing body of research strongly suggests that these heterocycles are promising candidates for the development of new antimicrobial, anticancer, and anti-inflammatory agents. The experimental protocols provided in this guide offer a solid foundation for researchers to further explore the synthesis and biological evaluation of novel derivatives in this exciting field of medicinal chemistry. The continued investigation into the structure-activity relationships of these compounds will undoubtedly pave the way for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. srrjournals.com [srrjournals.com]
- 3. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. pharmascholars.com [pharmascholars.com]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of 5-(Trifluoromethyl)cyclohexane-1,3-dione Derivatives: A Guide for Target-Oriented Drug and Herbicide Discovery
Introduction
The 5-(trifluoromethyl)cyclohexane-1,3-dione scaffold is a privileged structure in medicinal and agricultural chemistry. The incorporation of a trifluoromethyl (-CF3) group significantly enhances crucial physicochemical properties such as lipophilicity and metabolic stability, often leading to improved biological activity and bioavailability.[1] Derivatives of this core structure have demonstrated a remarkable breadth of bioactivities, including herbicidal, anticancer, antiviral, and antibacterial effects.[2][3] This versatility stems from the unique electronic properties of the -CF3 group and the reactive β-dione moiety, which can engage with various biological targets.[2]
This guide provides a comparative overview of the in vitro testing methodologies used to characterize these derivatives. We will delve into the mechanistic basis for their primary applications, compare their performance against established benchmarks, and provide detailed experimental protocols to ensure reproducible and self-validating assays. Our focus is on explaining the causality behind experimental design, empowering researchers to not only replicate but also adapt these methods for their specific discovery pipelines.
Part 1: Herbicidal Activity - The Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A major application for this class of compounds is in agriculture as bleaching herbicides.[4][5] Their mechanism of action is the potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27), a critical enzyme in the tyrosine catabolism pathway.[6]
Mechanism of Action: Disrupting Photosynthesis
HPPD is a non-heme, Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[6] HGA is the aromatic precursor for the biosynthesis of plastoquinone and tocopherol (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in carotenoid biosynthesis. It also serves as a vital electron carrier in the photosynthetic electron transport chain.
By inhibiting HPPD, the this compound derivatives deplete the pool of plastoquinone. This leads to the accumulation of phytoene and a subsequent blockage of carotenoid biosynthesis. Carotenoids are crucial for protecting chlorophyll from photo-oxidation. Without them, reactive oxygen species destroy chlorophyll, resulting in the characteristic "bleaching" phenotype in susceptible plants. The triketone moiety of the cyclohexane-1,3-dione scaffold is understood to chelate the active site Fe(II) ion, effectively blocking substrate access and inhibiting the enzyme.[6][7]
Caption: Mechanism of HPPD Inhibition by Cyclohexane-1,3-dione Derivatives.
Comparative Performance of HPPD Inhibitors
The efficacy of novel derivatives is typically benchmarked against commercial herbicides like mesotrione or sulcotrione. The half-maximal inhibitory concentration (IC₅₀) is the key metric for comparison.
| Compound | Target Organism | IC₅₀ (μM) | Reference |
| Benchmark Controls | |||
| Mesotrione | Arabidopsis thaliana | 0.204 | [4] |
| Sulcotrione | Arabidopsis thaliana | 0.25 | [6] |
| Experimental Derivatives | |||
| Compound 3881 (unspecified structure) | Arabidopsis thaliana | 2.49 | [4] |
| 2-acyl-cyclohexane-1,3-dione (C₁₁ alkyl side chain) | Arabidopsis thaliana | 0.18 | [6] |
| Compound II-3 (unspecified structure) | Arabidopsis thaliana | 0.248 | [8] |
Note: Lower IC₅₀ values indicate higher potency.
Experimental Protocol: In Vitro HPPD Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of test compounds against HPPD. The rationale is to measure the rate of substrate (HPP) consumption, which is monitored by the decrease in absorbance at a specific wavelength.
References
- 1. 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | 144128-67-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
- 7. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
X-ray crystallographic analysis of 5-(Trifluoromethyl)cyclohexane-1,3-dione derivatives
A Comparative Guide to the Structural Analysis of 5-(Trifluoromethyl)cyclohexane-1,3-dione Derivatives
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The trifluoromethyl (CF₃) group, in particular, can significantly improve metabolic stability, binding affinity, and lipophilicity.[1][2] this compound derivatives are a class of compounds that leverage these benefits, serving as versatile precursors in the synthesis of a wide array of bioactive molecules, including potential anticancer and anti-inflammatory agents.[3][4][5] A deep understanding of the three-dimensional structure of these derivatives is paramount for rational drug design and for elucidating structure-activity relationships (SAR).
This guide provides a comprehensive comparison of X-ray crystallographic analysis with other key analytical techniques for the structural characterization of this compound derivatives. We will delve into the experimental intricacies of X-ray crystallography, offer a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling, and provide insights into the interpretation of the structural data obtained.
I. X-ray Crystallography: The Gold Standard for Solid-State Structure Elucidation
X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the conformational arrangement of the molecule, including the orientation of the trifluoromethyl group on the cyclohexane ring.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: Crystallization of a this compound Derivative
The following is a generalized protocol for obtaining single crystals suitable for X-ray diffraction.
1. Material and Solvent Selection:
- Compound Purity: Start with a highly purified sample of the this compound derivative (>98%). Impurities can inhibit crystallization.
- Solvent Screening: The choice of solvent is critical. A good solvent will dissolve the compound at a higher temperature and allow for slow precipitation as the solution cools or as the solvent evaporates. Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, and mixtures thereof).
2. Crystallization Techniques:
- Slow Evaporation:
- Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a small vial.
- Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
- Vapor Diffusion: [6]
- Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is less soluble). The vapor from the precipitant slowly diffuses into the drop, inducing crystallization.[6]
- Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed in a depression within the well.
- Solvent Layering: [6]
- Dissolve the compound in a dense, good solvent.
- Carefully layer a less dense, miscible "anti-solvent" (in which the compound is insoluble) on top. Crystals may form at the interface.
3. Crystal Harvesting and Mounting:
- Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully extract one with a cryo-loop.[6]
- Coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.
- Mount the crystal on the goniometer head of the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K).
4. Data Collection and Structure Refinement:
- A beam of monochromatic X-rays is directed at the crystal. The crystal is rotated to collect a complete set of diffraction data.[6]
- The collected data is processed to determine the unit cell dimensions and the intensities of the reflections.
- The structure is solved using computational methods (e.g., direct methods or Patterson synthesis) and refined to obtain the final atomic coordinates and thermal parameters.
II. A Comparative Look: Alternative and Complementary Analytical Techniques
While X-ray crystallography provides definitive solid-state structural information, a comprehensive understanding of this compound derivatives often requires a multi-technique approach.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Enzyme Inhibitory Activity of 5-(Trifluoromethyl)cyclohexane-1,3-dione Analogs
In the landscape of enzyme inhibitor discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has consistently proven to be a powerful tool for enhancing biological activity and metabolic stability. The trifluoromethyl group, in particular, imparts unique electronic properties that can profoundly influence a molecule's interaction with its biological target. This guide provides a comprehensive assessment of 5-(Trifluoromethyl)cyclohexane-1,3-dione analogs as a promising class of enzyme inhibitors, with a primary focus on their activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in both agricultural and therapeutic contexts. We will delve into the mechanistic underpinnings of their inhibitory action, present comparative data against established inhibitors, and provide detailed experimental protocols for their evaluation.
The Significance of Targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
HPPD (EC 1.13.11.27) is a non-heme iron(II)-dependent dioxygenase that plays a crucial role in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key step in a metabolic pathway that, in plants, leads to the biosynthesis of essential molecules like plastoquinone and tocopherols (vitamin E). Plastoquinone is a vital component of the photosynthetic electron transport chain and a cofactor in the biosynthesis of carotenoids, which protect chlorophyll from photodegradation.[1][2]
Inhibition of HPPD disrupts this pathway, leading to a depletion of these essential molecules. In plants, this results in a characteristic bleaching effect due to the destruction of chlorophyll, ultimately leading to plant death.[1] This makes HPPD an attractive target for the development of herbicides. Indeed, several successful commercial herbicides, such as mesotrione and sulcotrione, are HPPD inhibitors.[3][4]
In humans, genetic deficiencies in the tyrosine catabolism pathway can lead to serious metabolic disorders like tyrosinemia type I.[5] Inhibition of HPPD has been shown to be a viable therapeutic strategy for this condition. By blocking the production of toxic metabolic byproducts, HPPD inhibitors can significantly improve patient outcomes.[1][5]
The cyclohexane-1,3-dione scaffold is a well-established pharmacophore for HPPD inhibition. The addition of a trifluoromethyl group at the 5-position is hypothesized to enhance the inhibitory potency and metabolic stability of these analogs, making them a subject of significant interest for both agrochemical and pharmaceutical research.
Mechanism of HPPD Inhibition by Triketone Analogs
The inhibitory activity of cyclohexane-1,3-dione derivatives against HPPD is intrinsically linked to their structural similarity to the enzyme's natural substrate, 4-hydroxyphenylpyruvate, and their ability to chelate the active site Fe(II) ion. These compounds typically exist in a keto-enol tautomeric equilibrium, with the enol form being crucial for binding to the enzyme's active site.[6]
The diagram below illustrates the catalytic cycle of HPPD and the proposed mechanism of inhibition by a triketone analog.
Caption: HPPD catalytic cycle and competitive inhibition by a triketone analog.
The triketone inhibitor, in its enol form, mimics the substrate and binds to the active site of the HPPD-Fe(II) complex. The 1,3-dione moiety chelates the ferrous ion, forming a stable enzyme-inhibitor complex that prevents the binding of the natural substrate and subsequent catalytic conversion.[7] The trifluoromethyl group can enhance this interaction through favorable electronic and steric effects.
Comparative Enzyme Inhibitory Activity
To provide a clear comparison of the inhibitory potency of this compound analogs, we have compiled available data for a key example, 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), alongside prominent commercial HPPD inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Reference(s) |
| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | Rat Liver HPPD | ~40 | [8][9] |
| Sulcotrione | Arabidopsis thaliana HPPD | 250 ± 21 | |
| Mesotrione | Arabidopsis thaliana HPPD | 204 | [10] |
| 2-acyl-cyclohexane-1,3-dione (C11 alkyl side chain) | Arabidopsis thaliana HPPD | 180 ± 20 | [11] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
As the data indicates, NTBC, which contains the this compound core structure, is a highly potent inhibitor of HPPD, with an IC50 value in the low nanomolar range.[8][9] Its potency is significantly greater than that of the commercial herbicides sulcotrione and mesotrione. This highlights the potential of the trifluoromethyl group to significantly enhance the inhibitory activity of this class of compounds.
Structure-Activity Relationship (SAR) Insights
-
The 1,3-Dione Moiety: This is essential for chelating the Fe(II) ion in the active site and is a prerequisite for inhibitory activity.
-
Acyl Group at the 2-Position: The nature of the substituent at the 2-position of the cyclohexane-1,3-dione ring is a critical determinant of potency. Aromatic acyl groups, as seen in NTBC and mesotrione, are common in potent inhibitors.
-
Substitution on the Aromatic Ring: For 2-benzoylcyclohexane-1,3-diones, substitution on the aromatic ring significantly influences activity. An ortho-substituent is generally required for high potency.[12] Electron-withdrawing groups on the aromatic ring tend to increase activity.[10]
-
The 5-Trifluoromethyl Group: As demonstrated by the high potency of NTBC, the trifluoromethyl group at the 5-position of the cyclohexane ring is a favorable substitution. This is likely due to its strong electron-withdrawing nature, which can influence the acidity of the enolic proton and enhance binding to the active site.
Molecular docking and quantitative structure-activity relationship (QSAR) studies have further elucidated the binding interactions of triketone inhibitors with the HPPD active site.[6][7] These studies confirm the importance of the chelation of the iron cofactor and highlight the role of hydrophobic and π-π stacking interactions between the inhibitor and key amino acid residues, such as phenylalanine, in the active site.[7]
Alternative Enzyme Target: Acetyl-CoA Carboxylase (ACCase) and Selectivity
It is noteworthy that some cyclohexanedione derivatives, distinct from the HPPD-inhibiting triketones, are known to inhibit a different enzyme: acetyl-CoA carboxylase (ACCase).[5] ACCase is a key enzyme in fatty acid biosynthesis. Herbicides that target ACCase, such as sethoxydim and clethodim, are effective against grassy weeds.[5]
The ability of different cyclohexanedione scaffolds to selectively target either HPPD or ACCase underscores the importance of the overall molecular structure in determining enzyme specificity. The 2-acyl-cyclohexane-1,3-diones, particularly those with an aromatic acyl group, are characteristic of HPPD inhibitors, while the oxime-containing cyclohexanediones are typical of ACCase inhibitors. This distinction is crucial for the rational design of selective inhibitors for either agricultural or therapeutic applications.
Experimental Protocol: Spectrophotometric HPPD Inhibition Assay
This protocol provides a detailed, step-by-step methodology for assessing the inhibitory activity of compounds against HPPD using a spectrophotometric assay. The principle of this assay is to measure the decrease in the concentration of the substrate, 4-hydroxyphenylpyruvate (4-HPP), over time.
Materials and Reagents:
-
Purified recombinant HPPD enzyme
-
4-hydroxyphenylpyruvate (4-HPP) substrate solution
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM ascorbic acid and 0.1 mM FeSO4)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Assay Workflow:
Caption: Experimental workflow for the HPPD spectrophotometric inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of purified HPPD enzyme in a suitable buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of 4-HPP in the reaction buffer.
-
Prepare serial dilutions of the test compounds in the reaction buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well UV-transparent microplate, add the reaction buffer to each well.
-
Add the appropriate volume of the test compound dilutions or vehicle (for control wells) to the respective wells.
-
Add the HPPD enzyme solution to all wells except for the "no enzyme" control wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the 4-HPP substrate solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at a wavelength where 4-HPP absorbs (e.g., 310 nm) using a microplate spectrophotometer. Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Conclusion
This compound analogs represent a highly promising class of enzyme inhibitors, particularly for 4-hydroxyphenylpyruvate dioxygenase. The potent inhibitory activity of NTBC serves as a strong validation of this scaffold. The trifluoromethyl group appears to be a key contributor to this high potency, likely through its influence on the electronic properties of the molecule and its interactions within the enzyme's active site.
The comparative data presented in this guide clearly positions these analogs as potent inhibitors, surpassing the activity of several commercially successful herbicides. The detailed experimental protocol provides a robust framework for researchers to further investigate the inhibitory properties of novel analogs. Future research focused on a systematic exploration of the structure-activity relationships of this specific series will undoubtedly lead to the development of even more potent and selective HPPD inhibitors for both agrochemical and therapeutic applications.
References
- 1. Pharmacokinetics and pharmacodynamics of NTBC (2-(2-nitro-4-fluoromethylbenzoyl)-1,3-cyclohexanedione) and mesotrione, inhibitors of 4-hydroxyphenyl pyruvate dioxygenase (HPPD) following a single dose to healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpds.co.in [jpds.co.in]
- 4. Quantification of the new triketone herbicides, sulcotrione and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.vub.be [researchportal.vub.be]
- 6. Study of two combined series of triketones with HPPD inhibitory activity by molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Based on the Virtual Screening of Multiple Pharmacophores, Docking and Molecular Dynamics Simulation Approaches toward the Discovery of Novel HPPD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The structure–activity relationships of the triketone class of HPPD herbicides† | Semantic Scholar [semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(Trifluoromethyl)cyclohexane-1,3-dione Derivatives
The cyclohexane-1,3-dione scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive molecules, including natural products and synthetic heterocycles.[1][2] These compounds exhibit a diverse range of biological activities, from anticancer and antimicrobial to anti-inflammatory and herbicidal properties.[2][3] A key strategy in modern drug design is the introduction of fluorine-containing functional groups to modulate a molecule's physicochemical and biological properties.[4] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to significantly enhance lipophilicity, metabolic stability, and binding affinity, often leading to improved therapeutic efficacy.[5][6]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(Trifluoromethyl)cyclohexane-1,3-dione derivatives. We will dissect how specific structural modifications influence their interaction with biological targets, compare the performance of various analogs across different therapeutic areas, and provide the experimental context behind these findings.
The Strategic Advantage of the 5-Trifluoromethyl Moiety
The placement of a trifluoromethyl group at the 5-position of the cyclohexane-1,3-dione ring is a deliberate design choice. The CF₃ group is one of the most lipophilic and strongly electron-withdrawing groups used in medicinal chemistry.[1] This has several profound effects:
-
Enhanced Potency: The CF₃ group can improve binding to biological targets through favorable hydrophobic and electrostatic interactions.[5]
-
Increased Metabolic Stability: It can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.
-
Improved Membrane Permeability: Enhanced lipophilicity can facilitate the crossing of biological membranes, improving bioavailability.[5]
These attributes make this compound an attractive and highly functionalized building block for developing novel therapeutic agents.[1][7]
Comparative SAR Analysis Across Key Biological Activities
The derivatization of the this compound core has yielded compounds with a range of biological activities. The primary site for modification is the highly reactive methylene group at the 2-position, situated between the two carbonyl groups.
Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
One of the most well-documented activities for this class of compounds is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8] This enzyme is crucial in the biosynthesis of plastoquinone, a vital cofactor in plants, making it an excellent target for herbicides.[8] The triketone class of herbicides, which includes derivatives of cyclohexane-1,3-dione, are potent HPPD inhibitors.[8]
A key example is 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) . Studies have shown that NTBC is a potent, time-dependent, and reversible inhibitor of HPPD.[9] Administration of NTBC leads to an accumulation of tyrosine and its metabolites, a direct consequence of HPPD inhibition.[9]
SAR Insights for HPPD Inhibition:
-
The 1,3-Dione is Essential: The diketone moiety is critical for chelating the active site iron atom of the HPPD enzyme, which is a requirement for inhibitory activity.[8]
-
Acyl Group at Position 2: The nature of the acyl group attached at the 2-position is a primary determinant of potency. For NTBC, the substituted benzoyl ring provides extensive interactions within the enzyme's active site.
-
Substituents on the Benzoyl Ring: The ortho-nitro and para-trifluoromethyl groups on the benzoyl ring of NTBC are crucial for its high potency. These electron-withdrawing groups likely enhance the binding affinity. An analog, 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC), also shows potent inhibition, indicating that a substituted aromatic ring at this position is a favorable feature.[9]
| Compound | Target | Activity (IC₅₀) | Key Structural Features |
| NTBC (Nitisinone) | HPPD | ~40 nM | 2-Acyl group with ortho-nitro & para-CF₃ substituents |
| CMBC | HPPD | Potent inhibitor | 2-Acyl group with ortho-chloro & para-SO₂Me |
| Sulcotrione (Commercial Herbicide) | HPPD | 0.25 µM | A commercial standard for comparison |
| 2-Undecanoyl-cyclohexane-1,3-dione | HPPD | 0.18 µM | C₁₁ alkyl side chain at the 2-position |
Data sourced from multiple studies for comparative purposes.[8][9]
Anti-inflammatory Activity: COX-2 Inhibition
The cyclohexane-1,3-dione scaffold can be used to generate heterocyclic derivatives with anti-inflammatory properties. By reacting trifluoromethyl-β-diketones with hydrazines, pyrazole derivatives can be synthesized which have shown potential as selective COX-2 inhibitors.[10] While not direct derivatives of the this compound core, this demonstrates how the core can be transformed into other bioactive scaffolds.
SAR Insights for COX-2 Inhibition (via Pyrazole Derivatives):
-
Pyrazole Ring Formation: The transformation of the 1,3-dione into a pyrazole ring is key for this activity.
-
Trifluoromethyl Position: In the resulting pyrazoles, compounds with the CF₃ group at the 3-position of the pyrazole ring were found to be more effective anti-inflammatory agents than those with the CF₃ group at the 5-position.[10]
-
Substituents: The nature of the substituents on the pyrazole and the attached pyrimidine ring influences the potency, with all tested compounds showing significant anti-inflammatory activity (47-76% inhibition in the carrageenan-induced rat paw edema assay).[10]
Anticonvulsant Activity
The this compound core is a valuable precursor for synthesizing novel anticonvulsants.[1] By reacting the dione with amines, cyclic enaminone derivatives can be formed. These compounds have been evaluated in various animal models of epilepsy.
SAR Insights for Anticonvulsant Activity:
-
Enaminone Formation: Conversion of one of the ketone groups into an enaminone (3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one) is the critical first step.[1]
-
Lead Compound Development: While initial compounds showed modest activity (25% protection at 300 mg/kg in a 6 Hz seizure model), they represent important leads for further optimization to develop more potent anticonvulsant drugs.[1] Further derivatization of the amino group could lead to enhanced potency.
Experimental Methodologies: A Foundation for SAR
Synthesis Protocol: Preparation of this compound
This protocol is adapted from established methods for synthesizing the core scaffold.[1] The process involves a Michael addition followed by cyclization, hydrolysis, and decarboxylation.
Workflow for Synthesis and Derivatization
Caption: General workflow for synthesis and SAR studies.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve a suitable keto-ester (e.g., ethyl acetoacetate) in an anhydrous solvent like ethanol.
-
Base Addition: Add a strong base, such as sodium ethoxide, to the solution to generate the enolate.
-
Michael Addition: Cool the reaction mixture (e.g., to 0°C) and slowly add a trifluoromethylated Michael acceptor (e.g., ethyl 4,4,4-trifluorocrotonate). Allow the reaction to stir for several hours.
-
Cyclization: The intermediate undergoes an intramolecular Dieckmann condensation to form the cyclic β-keto ester.
-
Hydrolysis & Decarboxylation: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to reflux. This step hydrolyzes the ester and promotes decarboxylation to yield the final product, this compound.
-
Purification: After cooling, the product can be extracted with an organic solvent and purified using techniques such as column chromatography or recrystallization.
Biological Assay Protocol: HPPD Inhibition Assay
This is a representative in vitro protocol to determine the inhibitory potential of compounds against the HPPD enzyme.[8][9]
-
Enzyme Preparation: Obtain or prepare a purified, recombinant HPPD enzyme solution.
-
Inhibitor Preparation: Prepare stock solutions of the test compounds (derivatives) in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Reaction: In a microplate well, combine a buffer solution, the HPPD enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 3 minutes at 37°C) to allow for binding.[8][9]
-
Initiation: Start the enzymatic reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPP).
-
Detection: Monitor the reaction progress. This is typically done by measuring the consumption of a co-substrate (oxygen) with an oxygen sensor or by spectrophotometrically detecting the formation of the product, homogentisate.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing the Structure-Activity Landscape
The following diagram summarizes the key SAR findings for the this compound scaffold.
Key SAR Insights for the Scaffold
Caption: SAR map showing modification sites and resulting activities.
Conclusion and Future Directions
The this compound scaffold is a privileged starting point for the development of potent, biologically active molecules. The strategic inclusion of the trifluoromethyl group imparts favorable pharmacokinetic and pharmacodynamic properties. SAR studies have clearly demonstrated that:
-
Modification at the 2-position with specific acyl groups is a highly effective strategy for generating potent HPPD inhibitors.
-
Chemical transformation of the 1,3-dione moiety into heterocycles like enaminones and pyrazoles opens avenues for developing compounds with anticonvulsant and anti-inflammatory activities.
Future research in this area should focus on expanding the diversity of substituents at the 2-position and on the aromatic rings of acyl derivatives to probe for new activities, such as anticancer or antiviral effects.[3][11] Furthermore, optimizing the lead compounds from the anticonvulsant and anti-inflammatory series could yield novel clinical candidates. The continued exploration of this versatile, fluorinated scaffold holds significant promise for discovering the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. mdpi.com [mdpi.com]
- 7. 55579-73-2 | 5-(2-TRIFLUOROMETHYL-PHENYL)-CYCLOHEXANE-1,3-DIONE [fluoromart.com]
- 8. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
- 9. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Catalysts for Reactions with 5-(Trifluoromethyl)cyclohexane-1,3-dione
The strategic incorporation of a trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design, owing to its profound effects on lipophilicity, metabolic stability, and binding affinity. 5-(Trifluoromethyl)cyclohexane-1,3-dione has emerged as a pivotal building block for accessing complex trifluoromethylated molecules. The reactivity of this dione, particularly at its nucleophilic C4 position, allows for a variety of synthetic transformations. The choice of catalyst is paramount in controlling the efficiency and stereoselectivity of these reactions. This guide provides an in-depth comparison of various catalytic systems for reactions involving this compound, with a focus on the synthetically crucial asymmetric Michael addition.
The Central Role of Catalysis in Activating this compound
This compound exists in equilibrium with its enol tautomer, which can act as a nucleophile in various carbon-carbon bond-forming reactions. However, the uncatalyzed reactions are often slow and lack stereocontrol. Catalysts are therefore essential to enhance the reaction rate and, more importantly, to induce enantioselectivity in the formation of chiral products. This guide will delve into a comparative analysis of two major classes of organocatalysts that have proven effective: chiral primary amines and bifunctional thiourea/squaramide catalysts. We will also briefly touch upon the utility of metal-based catalysts in other transformations of this versatile substrate.
Organocatalysis: A Powerful Strategy for Asymmetric Transformations
Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis by offering a green and often complementary alternative to metal-based catalysis.[1] For the reactions of this compound, two primary modes of organocatalytic activation are prevalent: enamine catalysis with chiral primary amines and hydrogen-bond-donating catalysis with bifunctional thioureas or squaramides.
Chiral Primary Amine Catalysis: The Enamine Activation Pathway
Chiral primary amines, often used in combination with a Brønsted acid co-catalyst, activate α,β-unsaturated ketones and aldehydes through the formation of a transient iminium ion.[2][3] While the primary application of this activation is for the electrophile, the acidic conditions can also facilitate the enolization of the 1,3-dione. The catalytic cycle for a primary amine-catalyzed Michael addition is depicted below.
Caption: Enamine activation pathway in primary amine catalysis.
The condensation of the chiral primary amine with the enone forms a chiral iminium ion, which is a more potent electrophile than the starting enone. The enol form of this compound then adds to this activated iminium ion in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and releases the chiral Michael adduct.
Bifunctional Thiourea and Squaramide Catalysis: The Power of Hydrogen Bonding
Bifunctional catalysts, particularly those based on a chiral scaffold bearing a thiourea or squaramide moiety and a Lewis basic site (e.g., a tertiary amine from a Cinchona alkaloid), have shown remarkable efficacy in activating both the nucleophile and the electrophile simultaneously.[4][5] The acidic N-H protons of the thiourea or squaramide group form hydrogen bonds with the electrophile (e.g., a nitroolefin), increasing its electrophilicity. Simultaneously, the basic site on the catalyst deprotonates the 1,3-dione, enhancing its nucleophilicity and controlling its orientation.[6]
Caption: Dual activation by a bifunctional catalyst.
This dual activation model leads to a highly organized, chiral transition state, resulting in excellent enantioselectivity. The presence of electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl, on the thiourea moiety enhances its acidity and hydrogen-bonding capability, often leading to improved catalytic performance.
Comparative Efficacy in Asymmetric Michael Additions
While a direct comparative study on this compound is not extensively documented, we can extrapolate from the wealth of data on the asymmetric Michael addition of other 1,3-dicarbonyl compounds to various electrophiles, which serves as an excellent model for comparison.
| Catalyst Type | Typical Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantioselectivity (ee %) | Diastereoselectivity (dr) | Ref. |
| Chiral Primary Amine | 10 - 20 | 24 - 72 | 80 - 95 | 85 - 98 | N/A | [2],[7] |
| Bifunctional Thiourea | 1 - 10 | 12 - 48 | 90 - >99 | 90 - >99 | >95:5 | [4],[6] |
| Bifunctional Squaramide | 0.25 - 5 | 4 - 24 | 95 - >99 | 92 - 99 | >95:5 | [8] |
| Cinchona Alkaloid Urea | 5 - 10 | 24 - 48 | 85 - 98 | 90 - 97 | N/A | [9] |
| Cinchona Alkaloid Sulfonamide | 5 - 10 | 12 - 36 | 90 - 99 | 91 - 98 | N/A | [10] |
Key Insights from the Comparison:
-
Catalyst Loading and Reaction Times: Bifunctional thiourea and squaramide catalysts generally operate at lower catalyst loadings and often afford shorter reaction times compared to chiral primary amines for similar transformations.[11][12] This suggests a higher intrinsic activity for the dual activation pathway.
-
Enantioselectivity and Diastereoselectivity: Both classes of catalysts can achieve excellent enantioselectivities. However, bifunctional catalysts often provide superior diastereoselectivity when a new stereocenter is formed on the Michael acceptor, due to the highly organized transition state.
-
Substrate Scope: Chiral primary amine catalysis is highly effective for the activation of α,β-unsaturated aldehydes and ketones. Bifunctional catalysts have a broader substrate scope for the electrophile, showing high efficacy with nitroolefins, enones, and other Michael acceptors.
-
Operational Simplicity: Both catalytic systems are generally considered operationally simple, using bench-stable catalysts and mild reaction conditions.
For the specific case of this compound, its inherent acidity (pKa of the C4 proton) makes it an excellent candidate for activation by the Lewis basic site of a bifunctional catalyst. This direct deprotonation is often more efficient than relying on the general basicity of the reaction medium in primary amine catalysis.
Metal Catalysis: An Alternative Avenue
While organocatalysis is dominant for the asymmetric Michael addition of 1,3-diones, metal-based catalysts, particularly those of rhodium and palladium, are instrumental for other types of transformations.[13] For instance, rhodium catalysts have been employed in cycloaddition reactions, while palladium catalysts are well-known for cross-coupling reactions.[14][15] Although less common for the direct Michael addition of this compound, chiral metal complexes could offer alternative reactivity patterns and should not be disregarded in the development of novel synthetic routes.
Experimental Protocols
To provide a practical context, here are representative experimental protocols for the asymmetric Michael addition of a 1,3-dione to a nitroolefin using a bifunctional thiourea catalyst, which is anticipated to be highly effective for this compound.
General Procedure for Bifunctional Thiourea-Catalyzed Michael Addition
Caption: Experimental workflow for a typical Michael addition.
Detailed Steps:
-
To a stirred solution of this compound (1.0 eq.) in an appropriate solvent (e.g., toluene, CH2Cl2), add the chiral bifunctional thiourea catalyst (1-10 mol%).
-
Add the Michael acceptor (e.g., β-nitrostyrene, 1.2 eq.) to the mixture.
-
Stir the reaction at the indicated temperature (ranging from -20 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Conclusion and Recommendations
For the asymmetric Michael addition to this compound, bifunctional organocatalysts, particularly squaramide and thiourea derivatives, represent the state-of-the-art. They offer high catalytic efficiency at low loadings, short reaction times, and excellent stereocontrol. The dual activation mechanism is particularly well-suited for the acidic nature of the 1,3-dione. Chiral primary amines are also a viable option, especially when the Michael acceptor is an α,β-unsaturated ketone.
Researchers and drug development professionals are encouraged to screen a small library of bifunctional catalysts to identify the optimal catalyst for their specific substrate combination. The choice of solvent and temperature can also significantly impact the reaction outcome and should be optimized. While metal catalysis may be less conventional for this specific transformation, its potential for orthogonal reactivity warrants consideration in a broader synthetic strategy. This guide serves as a foundational resource for making informed decisions in the catalytic activation of this valuable trifluoromethylated building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones [beilstein-journals.org]
- 4. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Chiral Bifunctional L-Thiazoline-Thiourea Derivatives: Design and Application in Enantioselective Michael Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Rh(I) Complexes in Catalysis: A Five-Year Trend - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of 5-(Trifluoromethyl)cyclohexane-1,3-dione
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of key chemical entities is paramount. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 5-(Trifluoromethyl)cyclohexane-1,3-dione, a significant building block in the synthesis of various organic and heterocyclic compounds. This document will delve into the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comprehensive overview of their respective strengths and weaknesses for this particular analyte. The methodologies presented herein are grounded in established analytical principles and validated against the rigorous standards set forth by the International Council for Harmonisation (ICH) guidelines.[1]
Introduction to this compound and the Imperative for its Accurate Quantification
This compound is a highly functionalized intermediate crucial for the synthesis of novel organic molecules, particularly those containing a trifluoromethyl group which can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] Accurate quantification of this diketone is essential for several reasons: to monitor the progress and yield of synthetic reactions, to ensure the purity of the final active pharmaceutical ingredient (API), and to conduct stability studies. The choice of analytical method can profoundly impact the reliability of these measurements, influencing downstream decisions in the drug development pipeline.
This guide will compare two robust and widely accessible analytical techniques: HPLC-UV, a workhorse in pharmaceutical quality control, and GC-MS, a powerful tool for the analysis of volatile and semi-volatile compounds. The comparison will be based on key validation parameters, including specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.[4] For a molecule like this compound, which possesses a chromophore, UV detection is a viable and straightforward approach.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is predicated on the non-polar nature of the cyclohexane ring, which will interact favorably with the stationary phase.[5] A mobile phase consisting of acetonitrile and water provides a good balance of elution strength and compatibility with UV detection. The addition of a small amount of acid, such as acetic acid, to the mobile phase can help to suppress the ionization of the dione, leading to sharper, more symmetrical peaks.[6] Detection at a wavelength where the analyte exhibits significant absorbance, determined by a UV scan, ensures optimal sensitivity.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% acetic acid.[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of a standard solution (e.g., 254 nm).[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[8][9]
Validation Data Summary (Predicted)
| Validation Parameter | Acceptance Criteria (ICH) | Predicted Performance for HPLC-UV |
| Specificity | No interference at the retention time of the analyte | High |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 80-120% of test concentration | 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.0%Intermediate: ≤ 1.5% |
| LOD | Signal-to-Noise ≥ 3 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | ~0.3 µg/mL |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it a powerful alternative for the quantification of semi-volatile compounds like this compound.[10][11] The mass spectrometer provides definitive identification of the analyte, enhancing the trustworthiness of the results.
Causality Behind Experimental Choices
The choice of a non-polar or medium-polarity capillary column is suitable for the separation of the relatively non-polar analyte.[12] A temperature-programmed oven allows for the efficient elution of the analyte while separating it from potential impurities. Electron ionization (EI) is a standard and robust ionization technique that will generate a reproducible fragmentation pattern for the target molecule, allowing for selective ion monitoring (SIM) for enhanced sensitivity and specificity.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS quantification.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A standard GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selective Ion Monitoring (SIM) of characteristic ions of this compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in a volatile solvent such as ethyl acetate to a known concentration. Add an appropriate internal standard for accurate quantification.
Validation Data Summary (Predicted)
| Validation Parameter | Acceptance Criteria (ICH) | Predicted Performance for GC-MS |
| Specificity | High degree of certainty due to mass analysis | Very High |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 80-120% of test concentration | 0.1-50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.5%Intermediate: ≤ 2.0% |
| LOD | Signal-to-Noise ≥ 3 | ~0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | ~0.03 µg/mL |
Comparative Analysis and Recommendations
| Feature | HPLC-UV | GC-MS |
| Selectivity | Good, but susceptible to co-eluting impurities with similar UV spectra. | Excellent, with high confidence in analyte identification based on mass-to-charge ratio. |
| Sensitivity | Generally lower than GC-MS. | Typically higher, especially in SIM mode. |
| Sample Throughput | Can be high with optimized methods. | Can be lower due to longer run times. |
| Cost of Instrumentation | Lower initial investment and running costs. | Higher initial investment and maintenance costs. |
| Ease of Use | Relatively straightforward operation. | Requires more specialized expertise for method development and maintenance. |
| Analyte Volatility | Not a requirement. | Analyte must be volatile and thermally stable. |
Recommendations:
-
For routine quality control and in-process monitoring: HPLC-UV is a highly suitable and cost-effective choice, offering sufficient accuracy and precision for most applications.[4] Its robustness and ease of use make it ideal for high-throughput environments.
-
For trace-level impurity analysis and definitive identification: GC-MS is the superior method.[10] Its high selectivity and sensitivity are crucial for detecting and quantifying low-level impurities that may not be resolved or detected by HPLC-UV.
-
For complex matrices: The selectivity of GC-MS provides a distinct advantage in overcoming matrix effects that might interfere with HPLC-UV analysis.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis, including the desired level of sensitivity and selectivity, sample throughput needs, and budget constraints. By understanding the principles and performance characteristics of each method, researchers and drug development professionals can make informed decisions to ensure the generation of high-quality, reliable data. The validation of the chosen method according to ICH guidelines is a critical step to guarantee that the analytical procedure is fit for its intended purpose.[1]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. jpbsci.com [jpbsci.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Trifluoromethyl)cyclohexane-1,3-dione for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 5-(Trifluoromethyl)cyclohexane-1,3-dione, a versatile building block in medicinal chemistry.[1][2] The presence of the trifluoromethyl group imparts unique chemical properties that necessitate a specific and informed approach to its handling and disposal to ensure the safety of laboratory personnel and environmental protection.[1][3] This document is intended to provide essential safety and logistical information, including operational and disposal plans, offering step-by-step guidance to address specific operational questions.
I. Core Principles: Understanding the Hazard Profile
Before handling this compound, a thorough understanding of its potential hazards is crucial. As a fluorinated organic compound, it should be handled with care. The trifluoromethyl group is strongly electron-withdrawing, which can influence the compound's reactivity and biological activity.[1] While a specific Safety Data Sheet (SDS) for this exact compound was not publicly available at the time of writing, the SDS for the parent compound, cyclohexane-1,3-dione, indicates that it can be harmful if swallowed and cause serious eye damage. Given the addition of the trifluoromethyl group, it is prudent to assume a higher level of hazard and handle the compound accordingly.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a chemical-resistant lab coat, safety goggles with side shields, and nitrile or neoprene gloves.
-
Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: A spill kit equipped for handling solid and liquid organic chemicals should be readily accessible. This includes absorbent materials like vermiculite or sand, and designated, sealable containers for collecting spill debris.
II. Waste Segregation: The Foundation of Safe Disposal
Proper waste segregation at the source is the most critical step in a compliant and safe disposal process. Due to its fluorinated nature, this compound waste must be classified as halogenated organic waste .[4] Mixing with non-halogenated waste streams can complicate and significantly increase the cost of disposal.
Waste Stream Classification and Handling:
| Waste Stream | Description | Recommended Container |
| Solid Waste | Excess or expired pure compound, contaminated weighing paper, filter paper, and other solid lab materials. | A clearly labeled, sealable, and chemically compatible container designated for "Halogenated Organic Solid Waste." |
| Non-Aqueous Liquid Waste | Solutions of the compound in organic solvents (e.g., methanol, dichloromethane, ethyl acetate). | A clearly labeled, sealable, and chemically compatible container designated for "Halogenated Organic Liquid Waste." |
| Contaminated Sharps | Needles, syringes, or glass pipettes contaminated with the compound. | A puncture-resistant, labeled sharps container. |
| Empty Containers | The original container of this compound. | Triple-rinse with a suitable organic solvent. The rinsate must be collected as halogenated liquid waste. The defaced and dried container can then be disposed of as non-hazardous solid waste, in accordance with institutional policies. |
| Contaminated PPE | Disposable gloves, bench paper, and other PPE with gross contamination. | A labeled, sealed plastic bag or container for solid hazardous waste. |
III. Step-by-Step Disposal Protocols
Adherence to a standardized workflow for waste disposal is essential for safety and regulatory compliance.
A. Solid Waste Disposal Workflow
Caption: Workflow for disposing of solid waste contaminated with this compound.
B. Liquid Waste Disposal Workflow
Caption: Workflow for disposing of liquid waste containing this compound.
IV. Regulatory Compliance: EPA Waste Codes
Waste containing this compound, particularly when dissolved in common laboratory solvents, is likely to be classified under the U.S. Environmental Protection Agency (EPA) regulations. Specifically, if dissolved in or mixed with spent halogenated solvents such as methylene chloride or trichloroethylene, the waste stream would be categorized under the F001 or F002 waste codes.[4][5][6][7][8] Always consult with your institution's Environmental Health and Safety (EHS) department for precise waste code assignments.
V. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared response is the best defense.
-
Minor Spill (within a chemical fume hood):
-
Alert colleagues in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Major Spill (outside of a chemical fume hood):
-
Evacuate the laboratory immediately.
-
Notify your institution's EHS and follow their emergency protocols.
-
Restrict access to the contaminated area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
VI. Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is a critical component of a robust laboratory safety program. By understanding the chemical's properties, adhering to strict waste segregation protocols, and being prepared for emergencies, researchers can mitigate risks and ensure a safe and compliant laboratory environment. This proactive approach to chemical management not only protects individuals and the environment but also upholds the integrity of the scientific research process.
VII. References
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. Retrieved from --INVALID-LINK--
-
SUWEB. (n.d.). EPA Hazardous Waste Codes. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. Retrieved from --INVALID-LINK--
-
Chemsrc. (2025, August 21). This compound. Retrieved from --INVALID-LINK--
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from --INVALID-LINK--
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Synthesis of this compound and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, August 9). Safety Data Sheet - Cyclohexane-1,3-dione. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025, December 18). Safety Data Sheet - 1,3-Cyclohexanedione. Retrieved from --INVALID-LINK--
-
ChemRxiv. (2025, October 10). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates from alkylidenemalononitrile. Retrieved from --INVALID-LINK--
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from --INVALID-LINK--
-
PubMed. (2020, February 13). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from --INVALID-LINK--
References
- 1. 55579-73-2 | 5-(2-TRIFLUOROMETHYL-PHENYL)-CYCLOHEXANE-1,3-DIONE [fluoromart.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | 144128-67-6 | Benchchem [benchchem.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. adem.alabama.gov [adem.alabama.gov]
- 6. media.suweb.site [media.suweb.site]
- 7. actenviro.com [actenviro.com]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. fishersci.com [fishersci.com]
A Researcher's Guide to Handling 5-(Trifluoromethyl)cyclohexane-1,3-dione: A Proactive Safety Protocol
Hazard Analysis: Understanding the Compound's Reactivity Profile
5-(Trifluoromethyl)cyclohexane-1,3-dione combines the structural features of a cyclic ketone and a trifluoromethyl group. This combination informs our safety assessment:
-
Cyclohexane-1,3-dione moiety: Similar dione structures are known to be potential skin and eye irritants. As solids, they can also pose a respiratory hazard if inhaled as dust.[1]
-
Trifluoromethyl (CF3) group: This electron-withdrawing group enhances the chemical reactivity of the molecule. A primary concern with trifluoromethyl-containing compounds is their thermal decomposition or combustion, which can release highly toxic and corrosive hydrogen fluoride (HF) gas.[2]
-
General Toxicity: The toxicological properties of this specific molecule have not been thoroughly investigated. Therefore, it is prudent to treat it as a substance with potential for harm if swallowed, inhaled, or absorbed through the skin.[3][4]
Given this profile, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is dictated by the specific laboratory operation being performed. The following table outlines the minimum required PPE for handling this compound, with escalating levels of protection for higher-risk procedures.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Risk (e.g., Handling sealed containers, visual inspection) | ANSI Z87.1 compliant safety glasses with side shields. | Nitrile gloves (single pair). | Standard buttoned lab coat. | Not generally required. |
| Standard Bench Work (e.g., Weighing solid, preparing dilute solutions) | ANSI Z87.1 compliant chemical splash goggles.[5] | Chemical-resistant nitrile or neoprene gloves.[5] | Fully buttoned lab coat. | Required if handling powder outside of a chemical fume hood or ventilated balance enclosure. A NIOSH-approved N95 respirator is the minimum. |
| High-Risk (e.g., Reactions at elevated temperatures, large-scale operations, potential for aerosol generation) | Chemical splash goggles and a full-face shield.[3][5] | Double-gloving with nitrile or neoprene gloves. Consult manufacturer's guide for breakthrough times. | Chemical-resistant apron over a lab coat. | Mandatory use of a certified chemical fume hood. If not possible, a NIOSH-approved respirator with cartridges for organic vapors is required.[5] |
Step-by-Step Operational Protocols
A. Weighing Solid Compound:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Designate a specific area for weighing.
-
Engineering Controls: Whenever possible, use a ventilated balance enclosure or a chemical fume hood to minimize inhalation of fine particulates.
-
Don PPE: At a minimum, wear chemical splash goggles, a lab coat, and nitrile gloves.
-
Handling: Use a spatula to carefully transfer the solid. Avoid creating dust. If any material is spilled, follow spill cleanup procedures immediately.
-
Post-Handling: Tightly seal the container. Clean the spatula and the weighing area. Remove gloves using the proper technique and dispose of them in the designated waste container. Wash hands thoroughly with soap and water.[3]
B. Preparing Solutions:
-
Engineering Controls: All solution preparations must be conducted inside a certified chemical fume hood to control vapor exposure.
-
Don PPE: Wear chemical splash goggles, a lab coat, and nitrile or neoprene gloves. Have a face shield readily available for larger volumes.
-
Procedure: Slowly add the solid compound to the solvent to avoid splashing. If using a magnetic stirrer, ensure the stir rate does not create aerosols.
-
Waste: Dispose of any contaminated materials (e.g., weighing paper, pipette tips) in the appropriate chemical waste stream.
-
Completion: Securely cap the solution. Clean the work area. Properly remove and dispose of gloves, and wash hands.
Emergency Preparedness: Spill and Exposure Plan
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Control: Prevent the spill from spreading by using an absorbent material like sand or a universal binder.[6] Do not use combustible materials like paper towels for large spills.
-
PPE for Cleanup: Wear enhanced PPE for cleanup, including double gloves, chemical splash goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary.
-
Cleanup: Carefully collect the absorbed material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not mix with other waste streams unless compatibility is confirmed.
Visualizing Your Safety Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on experimental parameters.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
